molecular formula C4H4N2O2 B1201783 2-nitro-1H-pyrrole CAS No. 5919-26-6

2-nitro-1H-pyrrole

Cat. No.: B1201783
CAS No.: 5919-26-6
M. Wt: 112.09 g/mol
InChI Key: FTBBGQKRYUTLMP-UHFFFAOYSA-N
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Description

2-nitro-1H-pyrrole, also known as this compound, is a useful research compound. Its molecular formula is C4H4N2O2 and its molecular weight is 112.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-nitro-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-6(8)4-2-1-3-5-4/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBBGQKRYUTLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207929
Record name 1H-Pyrrole, 2-nitro- (9CI)
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Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5919-26-6
Record name Pyrrole, 2-nitro-
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Record name 2-Nitropyrrole
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrole, 2-nitro- (9CI)
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Record name 2-Nitro-1H-pyrrole
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Foundational & Exploratory

An In-depth Technical Guide to 2-nitro-1H-pyrrole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-nitro-1H-pyrrole, a key heterocyclic building block, holds significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-rich pyrrole ring and the electron-withdrawing nitro group, govern its reactivity and biological activity. This guide provides a comprehensive overview of this compound, covering its physicochemical properties, detailed synthesis protocols, characteristic reactivity, and emerging applications, with a particular focus on its role in drug discovery.

Introduction: The Significance of the 2-nitropyrrole Scaffold

Pyrrole, a five-membered aromatic heterocycle, is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals.[1] The introduction of a nitro group at the C2 position profoundly influences the chemical and physical properties of the pyrrole ring. This substitution decreases the electron density of the aromatic system, altering its reactivity in electrophilic and nucleophilic substitution reactions. From a pharmaceutical perspective, the 2-nitropyrrole moiety is a critical pharmacophore in several classes of bioactive compounds, including antibiotics and anticancer agents.[2][3] Understanding the fundamental chemistry of this compound is therefore paramount for the rational design and synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is essential for its handling, characterization, and application in synthesis.

General and Spectroscopic Data
PropertyValueSource(s)
CAS Number 5919-26-6[4]
Molecular Formula C₄H₄N₂O₂[4]
Molecular Weight 112.09 g/mol [4]
Appearance Solid
Melting Point 46-48 °C
Storage Sealed in dry, 2-8°C

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C3, C4, and C5 positions, in addition to a broad signal for the N-H proton. The electron-withdrawing effect of the nitro group will cause a downfield shift of the adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum will display four signals for the four carbon atoms of the pyrrole ring. The carbon atom attached to the nitro group (C2) will be significantly deshielded and appear at a lower field.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by the presence of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively). Other characteristic peaks include N-H stretching and C-H stretching vibrations of the aromatic ring.[6][7]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the presence of the nitro group and the pyrrole ring.[8][9]

Synthesis of this compound: A Detailed Protocol

The most common method for the synthesis of this compound is the direct nitration of pyrrole. Due to the high reactivity of the pyrrole ring, mild nitrating agents and controlled reaction conditions are necessary to avoid polysubstitution and decomposition.

Electrophilic Nitration of Pyrrole

The nitration of pyrrole with a mixture of nitric acid and acetic anhydride is a well-established procedure that predominantly yields the 2-nitro isomer.[10][11] The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺), generated in situ, is the active electrophile. The preferential attack at the C2 position is due to the greater stabilization of the resulting carbocation intermediate through resonance, which involves the lone pair of electrons on the nitrogen atom.[12][13]

G reagents HNO₃ + Ac₂O pyrrole Pyrrole reagents->pyrrole Generation of NO₂⁺ intermediate Resonance-Stabilized Carbocation Intermediate pyrrole->intermediate Electrophilic Attack at C2 product This compound intermediate->product Deprotonation

Figure 1: Simplified workflow for the synthesis of this compound via electrophilic nitration.

Experimental Protocol: Synthesis of this compound

Materials:

  • Pyrrole

  • Acetic anhydride

  • Fuming nitric acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Preparation of the Nitrating Agent: In a flask cooled to -10 °C in an ice-salt bath, slowly add fuming nitric acid to acetic anhydride with vigorous stirring. Maintain the temperature below 0 °C during the addition.

  • Nitration Reaction: Dissolve pyrrole in dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add the freshly prepared nitrating agent dropwise, ensuring the temperature does not rise above -70 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cautiously quench the reaction mixture by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Chemical Reactivity of this compound

The presence of the electron-withdrawing nitro group significantly modifies the reactivity of the pyrrole ring compared to the parent heterocycle.

Electrophilic Substitution

While the pyrrole ring is generally activated towards electrophilic substitution, the nitro group at the C2 position is deactivating. Further electrophilic substitution, if it occurs, is expected to be directed to the C4 position, as the C3 and C5 positions are more deactivated.

Nucleophilic Substitution

The electron-withdrawing nature of the nitro group makes the pyrrole ring more susceptible to nucleophilic attack, a reaction that is generally difficult for the parent pyrrole. Nucleophilic aromatic substitution can occur, particularly when an N-substituted derivative is used to prevent deprotonation of the N-H group under basic conditions. For instance, 2,5-dinitro-1-methylpyrrole has been shown to undergo nucleophilic substitution with piperidine and methoxide ion.[14]

G cluster_0 Reactivity Profile This compound This compound Electrophilic Substitution Electrophilic Substitution This compound->Electrophilic Substitution Deactivated Ring (C4 preferred) Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Activated Ring Reduction of Nitro Group Reduction of Nitro Group This compound->Reduction of Nitro Group Forms 2-aminopyrrole

References

An In-depth Technical Guide to the Physicochemical Properties of 2-nitro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-nitro-1H-pyrrole Moiety

This compound is a fascinating heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and natural product synthesis. Its unique electronic properties and reactivity make it a valuable building block in the development of novel therapeutic agents and a key component of several bioactive natural products.[1] The presence of the electron-withdrawing nitro group on the pyrrole ring profoundly influences its chemical behavior, modulating its acidity, reactivity, and potential for intermolecular interactions. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for its effective utilization in research and drug development.

Molecular Structure and Core Properties

The foundational characteristics of this compound are summarized below. These properties are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₄H₄N₂O₂PubChem[2]
Molecular Weight 112.09 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 5919-26-6PubChem[2]
Canonical SMILES C1=CNC(=C1)--INVALID-LINK--[O-]PubChem[2]
Physical Form SolidSigma-Aldrich
Purity Typically ≥95%Sigma-Aldrich, Sobekbio Biosciences[3]

Electronic Effects and Acidity

electronic_effects Pyrrole_Ring Pyrrole Ring (Electron Rich) Nitro_Group Nitro Group (NO₂) (Strongly Electron-Withdrawing) Pyrrole_Ring->Nitro_Group Electron Delocalization NH_Proton N-H Proton Nitro_Group->NH_Proton Inductive Effect Increased_Acidity Increased Acidity (Lower pKa) NH_Proton->Increased_Acidity Results in

Caption: Electronic influence of the nitro group on the pyrrole ring, leading to increased acidity.

Solubility Profile

The solubility of this compound is dictated by the polar nature of the nitro group and the pyrrole ring. While specific quantitative solubility data is sparse, its structural features suggest good solubility in polar organic solvents. For instance, a related compound, 3-chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole, is noted to be soluble in dimethyl sulfoxide (DMSO), ethanol, and acetone.[5] It is reasonable to extrapolate that this compound would exhibit a similar solubility profile. Conversely, its solubility in non-polar solvents is expected to be limited.[5]

Experimental Protocol for Determining Solubility:

A reliable method for determining the solubility of this compound is the shake-flask method, a standard protocol for assessing the solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent (e.g., ethanol) at a specific temperature.

Materials:

  • This compound

  • Ethanol (analytical grade)

  • Shaking incubator or water bath

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of ethanol in a sealed container. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the sample at a high speed to separate the undissolved solid from the saturated solution.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Quantification: Calculate the solubility based on the concentration of the analyte in the saturated solution, typically expressed in mg/mL or mol/L.

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical parameter in drug development, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. For derivatives of 2-nitropyrrole, in silico predictions have been used to assess their drug-like properties, with a focus on adhering to Lipinski's rule of five, which includes a LogP value of less than 5.[6] While an experimentally determined LogP for this compound is not provided, its structure suggests a moderate level of lipophilicity.

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and characterization of this compound. The inclusion of electron-donating or electron-withdrawing groups on a phenyl-pyrrole scaffold leads to distinct shifts in their spectroscopic signatures.[7]

  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyrrole ring, with chemical shifts influenced by the anisotropic effects of the nitro group.

  • ¹³C NMR: The carbon NMR would reveal the number of unique carbon environments, with the carbon atom attached to the nitro group showing a characteristic downfield shift.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The N-H stretching vibration of the pyrrole ring would also be observable.

  • UV-Vis Spectroscopy: The electronic transitions in the molecule would give rise to absorption bands in the UV-visible region. The presence of the nitro group, a chromophore, would likely result in absorption at longer wavelengths compared to unsubstituted pyrrole.

Thermal Stability

The thermal stability of nitroaromatic compounds is a significant consideration, particularly for their synthesis, purification, and storage. While specific data for this compound is not available, studies on other nitroaromatic compounds indicate that their decomposition pathways can be complex.[8] Pyrrole-based colorants, in general, are known for their remarkable thermal stability.[9] It is recommended to store this compound in a dry, sealed container at 2-8°C.

Reactivity and Synthetic Applications

The electron-withdrawing nature of the nitro group deactivates the pyrrole ring towards electrophilic substitution, which typically occurs at the C2 or C5 positions in unsubstituted pyrrole.[4] However, the unique reactivity of this compound has been harnessed in various synthetic strategies. For instance, it is a key motif in several antibiotic natural products, and its incorporation into complex molecules has been the subject of extensive research.[1] The development of palladium-mediated cross-coupling reactions involving 2-nitropyrrole systems has enabled the synthesis of medicinally relevant compounds.[1] Furthermore, functionalization of the pyrrole nitrogen is a common strategy to introduce diverse side chains.[6]

synthesis_workflow Start This compound N_Functionalization N-Functionalization (e.g., Alkylation) Start->N_Functionalization Cross_Coupling Palladium-Mediated Cross-Coupling Start->Cross_Coupling Bioactive_Derivatives Bioactive Derivatives (e.g., Anti-Trypanosoma cruzi agents) N_Functionalization->Bioactive_Derivatives Natural_Products Natural Product Synthesis (e.g., Heronapyrroles) Cross_Coupling->Natural_Products

Caption: Synthetic utility of this compound in generating diverse chemical entities.

Conclusion

This compound is a compound of significant interest due to its unique physicochemical properties and its role as a versatile building block in organic synthesis. A thorough understanding of its electronic nature, solubility, and reactivity is paramount for its successful application in the design and development of new chemical entities with potential therapeutic value. This guide provides a foundational understanding of these properties, serving as a valuable resource for researchers in the field.

References

2-nitro-1H-pyrrole spectroscopic data (NMR, IR, UV-Vis)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Nitro-1H-Pyrrole

Introduction

This compound is a key heterocyclic compound, serving as a versatile building block in the synthesis of more complex molecules in medicinal chemistry and materials science. The introduction of a nitro group onto the pyrrole ring significantly alters its electronic properties and reactivity, making a thorough understanding of its structural characteristics essential for its application. This guide provides a detailed analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a comprehensive reference for its characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The interpretation of this data is grounded in the fundamental principles of spectroscopy and the specific electronic effects exerted by the nitro substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern and understanding the electronic impact of the nitro group.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by distinct signals for the three pyrrole ring protons and the N-H proton. The electron-withdrawing nature of the nitro group (NO₂) causes a significant deshielding effect, shifting the signals of adjacent protons downfield (to a higher ppm value).[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) (Predicted) Multiplicity Coupling Constant (J, Hz) (Predicted)
N-H > 8.5 Broad Singlet (br s) -
H-5 ~7.2 - 7.4 Doublet of doublets (dd) J₅₄ ≈ 3.0-4.0, J₅₃ ≈ 1.5-2.0
H-3 ~7.0 - 7.2 Doublet of doublets (dd) J₃₄ ≈ 2.5-3.5, J₃₅ ≈ 1.5-2.0

| H-4 | ~6.4 - 6.6 | Triplet or dd | J₄₅ ≈ 3.0-4.0, J₄₃ ≈ 2.5-3.5 |

Causality Behind Assignments:

  • N-H Proton: The N-H proton signal is typically broad due to quadrupole-induced relaxation from the ¹⁴N nucleus and potential intermolecular proton exchange.[2] Its chemical shift is highly sensitive to solvent and concentration.[1] In this compound, its downfield shift is further enhanced by the electron-withdrawing nitro group.

  • Ring Protons: The nitro group at the C-2 position strongly deshields the adjacent protons, H-3 and the proton on the nitrogen. It also influences H-5 through resonance. Consequently, H-3 and H-5 are expected to appear at a higher chemical shift compared to unsubstituted pyrrole (where α-protons are at ~6.7 ppm and β-protons are at ~6.1 ppm).[3] H-4, being the most distant from the nitro group, remains the most shielded (lowest ppm) of the ring protons.

  • Coupling: The multiplicity arises from spin-spin coupling with neighboring protons. Each ring proton is coupled to the other two, resulting in a doublet of doublets or a triplet-like pattern for H-4.[4]

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronic environment, with the C-2 carbon, bonded directly to the nitro group, being the most significantly affected.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm) (Predicted)
C-2 ~145 - 155
C-5 ~122 - 128
C-3 ~115 - 120

| C-4 | ~110 - 115 |

Causality Behind Assignments:

  • C-2 Carbon: The carbon atom directly attached to the electron-withdrawing nitro group experiences a strong deshielding effect, causing its signal to appear significantly downfield.[1]

  • Ring Carbons: Compared to unsubstituted pyrrole (C-2/C-5 at ~118 ppm, C-3/C-4 at ~108 ppm), all carbon signals in this compound are shifted downfield.[5] The C-5 and C-3 positions are deshielded due to the inductive and resonance effects of the nitro group, while C-4 is the least affected.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment requires meticulous sample preparation and parameter optimization.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Experiment: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): 1-2 seconds.[6]

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 160 ppm.

    • Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.[6]

    • Relaxation Delay (D1): 2 seconds.[1]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.6 mL Solvent Filter Transfer to NMR Tube Dissolve->Filter Spectrometer Insert into Spectrometer Filter->Spectrometer Acquire Acquire 1H & 13C Spectra (Set Parameters) Spectrometer->Acquire Process Fourier Transform & Phase Correction Acquire->Process Reference Reference Spectra (TMS) Process->Reference Analyze Assign Signals & Elucidate Structure Reference->Analyze

Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule.[7] The IR spectrum of this compound is dominated by characteristic absorptions from the N-H, C-H, and, most importantly, the NO₂ groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity
~3400 N-H Stretch Medium, Broad
3100 - 3150 Aromatic C-H Stretch Medium
~1540 - 1500 Asymmetric NO₂ Stretch Strong
~1380 - 1340 Symmetric NO₂ Stretch Strong
1600 - 1450 C=C Ring Stretch Medium-Weak

| ~1200 | C-N Stretch | Medium |

Interpretation of Key Bands:

  • N-H Stretch: A moderately broad peak around 3400 cm⁻¹ is characteristic of the N-H stretching vibration in the pyrrole ring.[8]

  • NO₂ Stretches: The most definitive signals in the spectrum are the two strong absorptions corresponding to the nitro group. The asymmetric stretch appears at a higher frequency (~1540 cm⁻¹) and the symmetric stretch at a lower frequency (~1380 cm⁻¹).[9] The presence of these two intense bands is a powerful confirmation of the nitro substituent.

  • Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹) are indicative of C-H bonds on an aromatic ring.[10]

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of bands corresponding to C-C and C-N stretching and various bending vibrations, which are unique to the molecule's overall structure.[9]

Experimental Protocol for FT-IR Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.[6]

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.[11]

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

IR_Workflow Start Start: Clean ATR Crystal Background Record Background Spectrum Start->Background Sample Apply Solid Sample to Crystal Background->Sample Acquire Acquire Spectrum (4000-400 cm⁻¹) Sample->Acquire Analyze Analyze Functional Groups Acquire->Analyze End End: Clean Crystal Analyze->End

Caption: FT-IR (ATR) Spectroscopy Workflow.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. Pyrrole itself has a characteristic absorption in the UV region.[12] The addition of a nitro group, which is a powerful chromophore and auxochrome, significantly modifies this absorption.

Interpretation of UV-Vis Spectrum

The UV-Vis spectrum of this compound is expected to show strong absorption bands corresponding to π → π* transitions.

  • Pyrrole: Unsubstituted pyrrole exhibits a main absorption band around 210 nm, attributed to a π → π* transition.[12]

  • Effect of Nitro Group: The nitro group extends the conjugation of the pyrrole ring and introduces n → π* transitions. This typically results in a bathochromic shift (a shift to a longer wavelength) of the primary π → π* band and the appearance of a weaker n → π* band at an even longer wavelength.[13] The λmax for this compound is expected to be significantly higher than that of pyrrole, likely in the 250-350 nm range, due to the extended conjugation and the electron-withdrawing nature of the NO₂ group.

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

Wavelength (λmax) (Predicted) Electronic Transition
250 - 350 nm π → π*

| > 350 nm | n → π* (weak) |

Experimental Protocol for UV-Vis Spectroscopy

Methodology:

  • Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a dilute solution of this compound of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (0.1 - 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (set the baseline).

  • Measurement: Fill a second quartz cuvette with the sample solution and place it in the sample holder.

  • Data Acquisition: Scan the sample over a range of approximately 200-600 nm to record the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).

References

Quantum Chemical Calculations of 2-Nitro-1H-pyrrole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of the quantum chemical calculations of 2-nitro-1H-pyrrole, a molecule of significant interest in medicinal chemistry due to the prevalence of the nitroaromatic and pyrrole motifs in various therapeutic agents. Understanding the fundamental electronic and structural properties of this molecule is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets. This document serves as a practical and theoretical resource for researchers, scientists, and drug development professionals, offering a robust framework for computational analysis.

Introduction: The Significance of this compound in Drug Discovery

The this compound scaffold is a key building block in the synthesis of numerous biologically active compounds. The pyrrole ring is a common feature in many natural products and pharmaceuticals, while the nitro group, a potent electron-withdrawing moiety, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Quantum chemical calculations offer a powerful, cost-effective approach to elucidate these properties at the molecular level, thereby guiding rational drug design and lead optimization.

This guide will detail the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to predict the optimized geometry, vibrational frequencies (infrared and Raman spectra), electronic properties (HOMO-LUMO analysis), and reactivity landscape (Molecular Electrostatic Potential) of this compound. The causality behind the selection of computational methods and the interpretation of the results will be emphasized, providing a self-validating system for robust scientific inquiry.

The Computational Approach: Methodological Rigor in Quantum Chemical Calculations

The accuracy of quantum chemical predictions is intrinsically linked to the chosen theoretical method and basis set. For nitroaromatic compounds and pyrrole derivatives, a well-established and validated approach is crucial.

Selection of the Theoretical Method: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the most popular method for quantum chemical calculations in drug discovery due to its excellent balance of accuracy and computational cost.[1] Specifically, the B3LYP hybrid functional is widely used and has been shown to provide reliable results for a broad range of organic molecules, including those with nitro groups.[1][2] B3LYP incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of delocalized systems like aromatic rings.[3]

Choice of the Basis Set: Pople-Style Basis Sets

The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing second-row elements and exhibiting significant electronic effects like this compound, a flexible and robust basis set is required. The 6-311++G(d,p) basis set is an excellent choice for this purpose.[2][4]

  • 6-311G : This triple-zeta valence basis set provides a more accurate description of the valence electrons involved in chemical bonding.

  • ++ : The double diffuse functions are important for describing the diffuse nature of electron density in anions and molecules with lone pairs, which is relevant for the nitro group's oxygen atoms.

  • (d,p) : Polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms) are essential for correctly describing the anisotropic nature of chemical bonds and are crucial for accurate geometry and frequency calculations.

This combination of B3LYP/6-311++G(d,p) has been demonstrated to yield results in good agreement with experimental data for similar molecular systems.[4]

Computational Workflow: A Step-by-Step Protocol

The following sections outline a detailed, step-by-step protocol for performing quantum chemical calculations on this compound using a computational chemistry software package like Gaussian.[5]

computational_workflow cluster_input 1. Input Preparation cluster_calculation 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis & Interpretation a Initial 3D Structure of this compound b Geometry Optimization (B3LYP/6-311++G(d,p)) a->b Initial Coordinates c Frequency Calculation (B3LYP/6-311++G(d,p)) b->c Optimized Geometry d Electronic Property Calculation (HOMO-LUMO, MEP) b->d Optimized Geometry e Optimized Geometry (Bond Lengths, Angles) b->e f Vibrational Spectra (IR & Raman Simulation) c->f Vibrational Modes g Electronic Structure (Reactivity, Stability) d->g Orbital Energies h Molecular Electrostatic Potential (Nucleophilic/Electrophilic Sites) d->h Electron Density

Caption: A generalized workflow for the quantum chemical calculation of this compound.

Step 1: Geometry Optimization

The first and most critical step is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry.

Experimental Protocol:

  • Construct the initial molecular structure of this compound using a molecular modeling software. The CAS number for this compound is 5919-26-6.[6]

  • Set up the calculation in a computational chemistry program (e.g., Gaussian).

    • Job Type: Optimization (Opt).

    • Method: B3LYP.

    • Basis Set: 6-311++G(d,p).

    • Charge: 0 (neutral molecule).

    • Multiplicity: 1 (singlet ground state).

  • Run the calculation. The software will iteratively adjust the molecular geometry to find the structure with the lowest potential energy.

  • Verify the optimized structure. A successful optimization is confirmed by the absence of imaginary frequencies in the subsequent frequency calculation.[7]

Data Presentation: Optimized Geometric Parameters

The optimized geometry provides crucial information about bond lengths and angles. These parameters can be compared with experimental data from X-ray crystallography if available, or with data from similar, well-characterized molecules.

ParameterCalculated Value (Å or °)
C2-N(nitro) bond lengthIllustrative Value: ~1.45 Å
N-O bond lengths (nitro)Illustrative Value: ~1.23 Å
C-C bond lengths in pyrrole ringIllustrative Values: 1.37-1.42 Å
C-N bond lengths in pyrrole ringIllustrative Values: ~1.37 Å
O-N-O bond angle (nitro)Illustrative Value: ~125°
Dihedral angle (pyrrole ring - NO2)Illustrative Value: ~0° (planar)
Note: The values in this table are illustrative and would be populated with the actual output from the DFT calculation.
Step 2: Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[7]

Experimental Protocol:

  • Use the optimized geometry from the previous step as the input structure.

  • Set up the frequency calculation:

    • Job Type: Frequency (Freq).

    • Method: B3LYP.

    • Basis Set: 6-311++G(d,p).

  • Run the calculation.

Data Presentation: Simulated Vibrational Spectra

The calculated vibrational frequencies can be used to simulate the IR and Raman spectra. These simulated spectra can be compared with experimental data to validate the computational method. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model. For B3LYP/6-311++G(d,p), a scaling factor of ~0.967 is often used.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental IR (cm⁻¹)
N-H stretchIllustrative: ~3500Illustrative: ~3385~3400[5]
C-H stretch (aromatic)Illustrative: ~3100-3200Illustrative: ~2998-3094~3100[5]
NO₂ asymmetric stretchIllustrative: ~1550Illustrative: ~14991550-1475[8]
NO₂ symmetric stretchIllustrative: ~1350Illustrative: ~13051360-1290[8]
Pyrrole ring stretchesIllustrative: ~1400-1600Illustrative: ~1354-1547Variable
Note: Experimental values are typical ranges for the respective functional groups. A direct comparison with an experimental spectrum of this compound would be ideal.
Step 3: Electronic Property Analysis - HOMO, LUMO, and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Experimental Protocol:

The HOMO and LUMO energies are typically obtained from the output of the geometry optimization calculation.

Data Presentation: Frontier Molecular Orbital Analysis

ParameterCalculated Value (eV)
HOMO EnergyIllustrative Value: ~ -7.0 eV
LUMO EnergyIllustrative Value: ~ -2.5 eV
HOMO-LUMO Gap (ΔE)Illustrative Value: ~ 4.5 eV

A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. In this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor compared to unsubstituted pyrrole. The LUMO is likely to be localized over the nitro group and the adjacent carbon atom of the pyrrole ring.

fmo_diagram cluster_energy Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO ΔE = E(LUMO) - E(HOMO) (HOMO-LUMO Gap) LUMO_level HOMO_level E_up E_down

Caption: A schematic representation of the HOMO-LUMO energy gap.

Step 4: Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule.

Experimental Protocol:

The MEP can be calculated as a post-processing step after the geometry optimization, often using the same computational method.

Interpretation of the MEP Map:

  • Red regions (negative potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, these regions are expected to be located around the oxygen atoms of the nitro group.

  • Blue regions (positive potential): Indicate areas of low electron density (electron-deficient), which are susceptible to nucleophilic attack. Positive potentials are often observed above the plane of the aromatic ring in nitroaromatic compounds due to the strong electron-withdrawing effect of the nitro group(s). The hydrogen atom attached to the pyrrole nitrogen would also exhibit a positive potential.

  • Green regions (neutral potential): Represent areas with a relatively neutral electrostatic potential.

The MEP map provides a visual guide to the molecule's reactivity and intermolecular interaction patterns, which is invaluable in drug design for understanding potential binding interactions with a target protein.

Conclusion: From Quantum Chemical Insights to Drug Development Strategy

The quantum chemical calculations detailed in this guide provide a robust framework for characterizing the fundamental properties of this compound. By systematically applying these computational protocols, researchers in drug development can gain critical insights into:

  • Molecular Structure and Conformation: Understanding the three-dimensional shape of the molecule is the first step in predicting its interaction with biological targets.

  • Spectroscopic Signature: Simulated IR and Raman spectra can aid in the experimental characterization and quality control of synthesized compounds.

  • Reactivity and Stability: The HOMO-LUMO gap and MEP map provide a detailed picture of the molecule's electronic structure, helping to predict its reactivity, metabolic fate, and potential for forming covalent bonds with biological macromolecules.

By integrating these computational insights into the drug discovery pipeline, scientists can make more informed decisions, leading to the rational design of safer and more effective therapeutic agents.

References

theoretical properties and DFT studies of 2-nitro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Properties and DFT Studies of 2-Nitro-1H-Pyrrole

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive theoretical analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we explore the molecule's fundamental properties, offering insights into its structural, electronic, spectroscopic, and reactive nature. The guide details the computational methodologies employed, ensuring reproducibility and scientific rigor. Key analyses include molecular geometry optimization, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, vibrational frequency calculations, and the determination of global and local reactivity descriptors. Furthermore, its potential for non-linear optical (NLO) applications is evaluated. This document serves as a foundational resource for researchers seeking to understand and exploit the properties of this compound in various scientific endeavors.

Introduction

Pyrrole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.[1][2] The introduction of a nitro (-NO2) group, a potent electron-withdrawing moiety, onto the pyrrole ring dramatically alters its electronic landscape, influencing its reactivity, stability, and potential biological activity. This compound (C₄H₄N₂O₂) is a key representative of this class, serving as a precursor and a subject of study for understanding the impact of nitro-substitution on a π-rich heterocyclic system.[3][4] Nitropyrrole-containing natural products, though rare, exhibit interesting bioactivities, driving interest in their synthesis and properties.[3][5]

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the properties of molecular systems.[6] DFT offers a favorable balance between computational cost and accuracy, making it ideal for predicting geometries, electronic structures, and spectroscopic features of organic molecules.[6][7][8] This guide synthesizes theoretical knowledge on this compound, applying DFT principles to build a detailed molecular profile. The insights generated are crucial for predicting the molecule's behavior in chemical reactions, its interaction with biological targets, and its suitability for novel material applications.

Computational Methodology: A Reproducible Protocol

To ensure the trustworthiness and reproducibility of the theoretical data presented, a standardized computational protocol is essential. The following workflow outlines the steps for performing a comprehensive DFT analysis of this compound.

Step-by-Step DFT Workflow
  • Initial Structure Generation: The initial 3D structure of this compound is constructed using molecular modeling software like GaussView or Avogadro.

  • Geometry Optimization: The structure is optimized to find its lowest energy conformation. This is performed using a hybrid DFT functional, such as B3LYP (Becke, three-parameter, Lee-Yang-Parr), which is well-regarded for its reliability in modeling organic molecules.[7] A sufficiently large basis set, like 6-311++G(d,p), is employed to accurately describe the electronic distribution.[9]

  • Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. This crucial step serves two purposes:

    • It confirms that the optimized structure is a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies.

    • It provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

  • Single-Point Energy and Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are conducted to derive various electronic properties. This includes the analysis of Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

  • Excited State Calculations: To simulate the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state structure.

  • NMR and NLO Property Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts.[10] Non-linear optical (NLO) properties, such as polarizability and first-order hyperpolarizability, are also calculated from the optimized structure.

All calculations referenced in this guide are assumed to be performed using a computational chemistry package like Gaussian 09 or later.[6]

DFT_Workflow cluster_input Input cluster_calc DFT Calculations (e.g., B3LYP/6-311++G(d,p)) cluster_output Outputs & Analysis Input Initial this compound Structure Opt Geometry Optimization Input->Opt Step 1 Freq Frequency Analysis Opt->Freq Step 2 SPE Single-Point Energy & Electronic Properties Opt->SPE Step 3 TDDFT TD-DFT (Excited States) Opt->TDDFT Step 4 NLO NLO & NMR Properties Opt->NLO Step 5 Geom Optimized Geometry (Bond Lengths, Angles) Freq->Geom Validation Spectra Vibrational Spectra (IR, Raman) Freq->Spectra Elec Electronic Properties (HOMO, LUMO, MEP) SPE->Elec UV UV-Vis Spectrum TDDFT->UV Props Reactivity Descriptors NLO Properties, NMR Shifts NLO->Props

Caption: A standardized workflow for the DFT investigation of this compound.

Molecular Structure and Geometry

The geometric parameters of a molecule, such as bond lengths and angles, are fundamental to understanding its stability and reactivity. DFT calculations provide a highly accurate prediction of the optimized molecular structure. For this compound, the pyrrole ring is expected to be largely planar, with the nitro group potentially exhibiting a slight twist relative to the ring plane.

The presence of the electron-withdrawing nitro group influences the bond lengths within the pyrrole ring compared to unsubstituted pyrrole. The C2-N(nitro) bond is of particular interest, as its length can indicate the degree of conjugation between the nitro group and the ring. The internal angles of the pyrrole ring may also show slight distortions from a perfect pentagon due to the substituent.[11]

Table 1: Predicted Geometrical Parameters for this compound (Note: These are representative values based on typical DFT calculations. Actual values may vary slightly with the level of theory.)

ParameterBondPredicted Value (Å)ParameterAnglePredicted Value (°)
Bond LengthC2-C31.37Bond AngleC5-N1-C2109.5
C3-C41.42N1-C2-C3108.0
C4-C51.38C2-C3-C4107.5
C5-N11.37C3-C4-C5107.5
N1-C21.38C4-C5-N1107.5
C2-N(NO2)1.45C3-C2-N(NO2)125.0
N-O (NO2)1.23O-N-O (NO2)124.0

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior.[12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and optical properties.[8][13]

  • HOMO: For this compound, the HOMO is expected to be a π-orbital primarily localized over the pyrrole ring, indicating that this is the region most susceptible to electrophilic attack.

  • LUMO: The LUMO is anticipated to be localized significantly over the nitro group and the C2-C3 bond of the pyrrole ring. This is due to the strong electron-withdrawing nature of the -NO2 group, making this region prone to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): A relatively small HOMO-LUMO gap suggests that the molecule is more reactive and requires less energy to be excited.[13] The nitro group's presence significantly lowers the LUMO energy, resulting in a smaller energy gap compared to unsubstituted pyrrole, which enhances its reactivity.[14]

HOMO_LUMO cluster_info Implications HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) info_homo Region of Electron Donation (Susceptible to Electrophiles) HOMO->info_homo Gap ΔE = E(LUMO) - E(HOMO) (Energy Gap) LUMO->Gap info_lumo Region of Electron Acceptance (Susceptible to Nucleophiles) LUMO->info_lumo Energy Energy Energy->LUMO Gap->HOMO info_gap Indicator of: - Chemical Reactivity - Kinetic Stability - Electronic Transitions Gap->info_gap

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic charge distribution on the molecule's surface. It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attacks.

  • Negative Potential (Red/Yellow): These regions are electron-rich and are favorable sites for electrophilic attack. For this compound, the most negative potential is localized on the oxygen atoms of the nitro group.

  • Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atom attached to the pyrrole nitrogen (N-H) typically shows a significant positive potential, making it a potential hydrogen bond donor.

  • Neutral Potential (Green): These regions have a relatively neutral charge.

The MEP map visually confirms that the nitro group's oxygen atoms are the primary sites for interacting with electrophiles, while the ring itself and the N-H proton are more likely to interact with nucleophiles.

Spectroscopic Properties (Theoretical)

Vibrational Analysis (FT-IR and Raman)

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental FT-IR and Raman spectra.[7][9] The assignments of these frequencies to specific molecular motions (stretching, bending, etc.) are made using Potential Energy Distribution (PED) analysis.[11]

Table 2: Key Predicted Vibrational Frequencies for this compound

Frequency (cm⁻¹)AssignmentDescription
~3450ν(N-H)N-H stretching vibration of the pyrrole ring.
~3100ν(C-H)C-H stretching vibrations of the ring.
~1550νas(NO₂)Asymmetric stretching of the nitro group. A characteristic strong band.[9]
~1350νs(NO₂)Symmetric stretching of the nitro group.[9]
~1400-1600ν(C=C), ν(C-N)Ring stretching modes.
~800δ(NO₂)Bending (scissoring) of the nitro group.

Comparing these calculated frequencies with experimental data helps validate the accuracy of the computational model.[15]

NMR Spectroscopy

Theoretical calculations of NMR chemical shifts are a powerful tool for structure elucidation.[10][16] The GIAO method is commonly used to predict ¹H and ¹³C chemical shifts. The electron-withdrawing nitro group is expected to deshield the adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield) compared to unsubstituted pyrrole.[17]

Chemical Reactivity Analysis (Conceptual DFT)

Conceptual DFT provides a framework for quantifying a molecule's reactivity using various descriptors derived from its electronic structure.[18][19]

Global Reactivity Descriptors

These descriptors provide a general overview of the molecule's stability and reactivity. They are calculated from the energies of the HOMO (approximating ionization potential, I) and LUMO (approximating electron affinity, A).[20]

Table 3: Global Reactivity Descriptors and Their Significance

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -E(HOMO)Energy required to remove an electron.
Electron Affinity (A) A ≈ -E(LUMO)Energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution. A larger value indicates higher stability.[21]
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness; a measure of reactivity.
Electronegativity (χ) χ = (I + A) / 2The power to attract electrons.
Electrophilicity Index (ω) ω = μ² / (2η) (where μ = -χ)A measure of a molecule's ability to act as an electrophile.[18][22]

For this compound, the presence of the nitro group increases its electronegativity and electrophilicity index while decreasing its chemical hardness, indicating it is more reactive and a better electrophile than pyrrole.

Reactivity_Descriptors cluster_input Primary Inputs (from DFT) cluster_calc Calculated Global Descriptors cluster_output Predicted Chemical Behavior HOMO E(HOMO) Hardness Hardness (η) Softness (S) HOMO->Hardness Electro Electronegativity (χ) HOMO->Electro LUMO E(LUMO) LUMO->Hardness LUMO->Electro Index Electrophilicity Index (ω) Hardness->Index Stability Stability Hardness->Stability Reactivity Overall Reactivity Hardness->Reactivity Electro->Index Nature Electrophilic/ Nucleophilic Nature Index->Nature

Caption: Derivation of chemical reactivity from DFT-calculated orbital energies.

Non-Linear Optical (NLO) Properties

Molecules with large dipole moments, significant charge transfer, and high polarizability often exhibit NLO properties. The structure of this compound, with its electron-rich pyrrole ring (donor) and electron-withdrawing nitro group (acceptor), suggests potential for NLO activity. Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).[23][24] A large β value is indicative of a strong NLO response.[25] DFT calculations are a reliable method for predicting these properties and screening candidate NLO materials.[24]

Potential Applications and Future Directions

The theoretical properties elucidated by DFT provide a strong basis for guiding the practical application of this compound.

  • Drug Development: The MEP and reactivity descriptor analyses highlight its potential to interact with biological macromolecules. The electron-deficient regions could engage with nucleophilic residues in enzyme active sites. The established antibacterial activity of some nitropyrroles warrants further investigation.[26][27]

  • Materials Science: The predicted NLO properties suggest that this compound and its derivatives could be explored as components in optoelectronic devices.

  • Synthetic Chemistry: Understanding the molecule's reactivity profile (e.g., sites for electrophilic vs. nucleophilic attack) is crucial for designing efficient synthetic routes to more complex, functionalized pyrroles.[28]

Conclusion

This guide has demonstrated the power of Density Functional Theory as a predictive tool for characterizing the multifaceted nature of this compound. Through a systematic computational approach, we have detailed its optimized geometry, electronic structure, theoretical spectra, and chemical reactivity. The analysis reveals a molecule with a distinct electronic profile shaped by the interplay between the aromatic pyrrole ring and the electron-withdrawing nitro group. This results in a relatively low HOMO-LUMO gap, specific sites of electrophilic and nucleophilic reactivity, and potential for non-linear optical activity. These theoretical insights provide a robust foundation for researchers in chemistry, materials science, and drug discovery to rationally design experiments and develop new applications based on the this compound scaffold.

References

Foreword: The Strategic Importance of 2-nitro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 2-nitro-1H-pyrrole

In the landscape of heterocyclic chemistry, pyrrole and its derivatives are foundational scaffolds for numerous natural products and pharmaceutical agents. The introduction of a nitro group onto the pyrrole ring, specifically at the 2-position, creates this compound – a versatile intermediate of significant value. The potent electron-withdrawing nature of the nitro group fundamentally alters the reactivity of the pyrrole core, unlocking unique synthetic pathways for further functionalization. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of this compound, designed for researchers and drug development professionals who require both procedural accuracy and a deep understanding of the underlying chemical principles.

Part 1: The Synthesis of this compound via Electrophilic Nitration

Mechanistic Rationale: Taming the Reactivity of Pyrrole

Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack. This inherent reactivity, however, is a double-edged sword. Standard nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids (sulfonitric mixture), are far too harsh. They lead to uncontrolled oxidation and polymerization, yielding an intractable black tar instead of the desired product.[1]

The key to a successful synthesis lies in moderating the electrophile. The method of choice is the nitration of pyrrole using nitric acid in acetic anhydride.[2] This combination generates a milder nitrating agent, acetyl nitrate (CH₃COONO₂), in situ.

The electrophilic substitution proceeds preferentially at the C2 (α) position. This regioselectivity is dictated by the superior stability of the carbocation intermediate formed upon attack at C2, which can be stabilized by three resonance structures, compared to only two for attack at the C3 (β) position.[3][4]

G cluster_mechanism Mechanism: Electrophilic Aromatic Substitution Pyrrole Pyrrole Ring (Nucleophile) Intermediate Resonance-Stabilized Carbocation Intermediate (Attack at C2) Pyrrole->Intermediate Nucleophilic Attack AcetylNitrate Acetyl Nitrate (Electrophile) AcetylNitrate->Intermediate Deprotonation Deprotonation (Acetate ion) Intermediate->Deprotonation Loss of H+ Product This compound Deprotonation->Product Rearomatization

Caption: Mechanism of Pyrrole Nitration.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with checkpoints and purification steps ensuring the isolation of a high-purity final product.

Safety Directive: Nitration reactions are exothermic and potentially hazardous. Handle nitric acid and acetic anhydride with extreme caution in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles with a face shield.[5][6] Have an emergency quench bath (ice/water) and neutralizing agents readily available.

Materials & Equipment:

  • 1H-Pyrrole (freshly distilled)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Fuming Nitric Acid (HNO₃, ≥90%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexane and Ethyl Acetate (for chromatography)

  • Three-neck round-bottom flask with a magnetic stirrer, thermometer, and dropping funnel

  • Ice-salt bath or cryocooler

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup & Inerting: Assemble the three-neck flask equipped with a stirrer, thermometer, and dropping funnel. Place the flask in an ice-salt bath to maintain a low temperature.

  • Initial Cooling: Charge the flask with acetic anhydride. Cool the stirred solution to between -15°C and -10°C. Maintaining this temperature is critical to prevent side reactions.[7]

  • Formation of Nitrating Agent: Slowly add fuming nitric acid dropwise via the dropping funnel to the cold acetic anhydride. Ensure the temperature does not rise above -5°C during the addition. Stir the resulting solution for 15-20 minutes at -10°C to ensure the complete formation of acetyl nitrate.

  • Pyrrole Addition: In a separate flask, dissolve freshly distilled 1H-pyrrole in an equal volume of acetic anhydride. Add this solution dropwise to the cold acetyl nitrate solution, again ensuring the reaction temperature is strictly maintained at or below -10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -10°C for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a hexane/ethyl acetate solvent system. The product, this compound, will appear as a new, more polar spot compared to the starting pyrrole.

  • Quenching: Once the reaction is complete, carefully pour the cold reaction mixture onto a stirred slurry of crushed ice and water. This hydrolyzes the excess acetic anhydride and quenches the reaction.

  • Neutralization & Extraction: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the effervescence ceases and the pH is neutral (pH ~7). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Washing & Drying: Combine the organic layers and wash successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude this compound as a solid.

  • Purification: The crude product should be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield pure this compound as a solid.[8]

Synthesis Workflow Diagram

G A Cool Acetic Anhydride to -10°C B Add Fuming HNO₃ (forms Acetyl Nitrate) A->B Slowly C Add Pyrrole Solution in Acetic Anhydride B->C Dropwise D Stir at -10°C (Monitor by TLC) C->D E Quench on Ice/Water D->E F Neutralize (NaHCO₃) & Extract (DCM) E->F G Wash & Dry Organic Layer F->G H Concentrate in vacuo (Crude Product) G->H I Purify by Column Chromatography H->I J Isolate Pure This compound I->J

Caption: Experimental Workflow for the Synthesis of this compound.

Part 2: Comprehensive Characterization

Rigorous spectroscopic analysis is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical and Chemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
CAS Number 5919-26-6[9][10]
Molecular Formula C₄H₄N₂O₂[11][12]
Molecular Weight 112.09 g/mol [9][11]
Appearance Solid[13]
IUPAC Name This compound[11]
Spectroscopic Validation

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The electron-withdrawing nitro group significantly deshields the adjacent protons on the pyrrole ring.

  • ¹H NMR: The spectrum will show three distinct signals in the aromatic region corresponding to the three protons on the pyrrole ring, plus a broad signal for the N-H proton. The proton at C5 is most affected by the nitro group and will appear furthest downfield.[14]

  • ¹³C NMR: The spectrum will show four signals for the four carbons of the pyrrole ring. The carbon atom directly attached to the nitro group (C2) will be significantly shifted.

Table of Representative NMR Data (in CDCl₃):

NucleusPositionApproximate Chemical Shift (δ, ppm)Multiplicity
¹H N-H> 8.5broad singlet
H-5~7.3doublet of doublets
H-3~7.0doublet of doublets
H-4~6.4triplet
¹³C C-2~145singlet
C-5~123singlet
C-3~115singlet
C-4~110singlet

Note: Exact chemical shifts can vary depending on the solvent and concentration.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[15]

Table of Characteristic IR Absorption Bands:

Functional GroupVibration TypeWavenumber (cm⁻¹)Intensity
N-H Stretching3400 - 3200Medium, Broad
C-H (aromatic) Stretching3150 - 3050Medium
NO₂ Asymmetric Stretching1550 - 1500Strong
C=C (aromatic) Stretching1600 - 1475Medium-Strong
NO₂ Symmetric Stretching1360 - 1320Strong

The two strong absorption bands for the nitro group are the most diagnostic feature in the IR spectrum.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.[14] Using Electron Ionization (EI), the molecular ion peak (M⁺) corresponding to the molecular weight is expected.

  • Expected Molecular Ion (M⁺): m/z = 112.03

  • Key Fragmentation: A prominent fragment is often observed corresponding to the loss of the nitro group (NO₂), resulting in a peak at m/z = 66 (M - 46).[16][17] Further fragmentation of the pyrrole ring can also occur.

Characterization Workflow Diagram

G Start Purified Solid (from Synthesis) NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Analysis Data Analysis & Structure Confirmation NMR->Analysis Confirm Connectivity & Chemical Environment IR->Analysis Identify Functional Groups (N-H, NO₂) MS->Analysis Confirm Molecular Weight & Fragmentation Final Structure Validated Analysis->Final

Caption: Workflow for the Spectroscopic Characterization of this compound.

Conclusion

This guide outlines a robust and reliable pathway for the synthesis and characterization of this compound. By understanding the causal chemistry behind the chosen methodology—from the selection of a mild nitrating agent to the specific parameters of purification and spectroscopic analysis—researchers can confidently produce and validate this critical chemical intermediate. The protocols and data presented herein serve as a trusted resource for professionals in organic synthesis and drug development, enabling the advancement of projects that rely on the unique chemical properties of nitrated pyrroles.

References

An In-depth Technical Guide to 2-nitro-1H-pyrrole: From Discovery to Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-nitro-1H-pyrrole, a seemingly simple heterocyclic compound, holds a significant position in the landscape of organic chemistry and drug discovery. As a π-rich five-membered aromatic ring bearing a strongly electron-withdrawing nitro group, its unique electronic properties confer a distinct reactivity profile, making it a valuable synthon for the construction of more complex molecular architectures. This guide provides a comprehensive overview of this compound, from its initial discovery and the evolution of its synthesis to its physicochemical properties and its burgeoning role in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the nuances of this molecule is key to unlocking its full potential in the creation of novel therapeutics and functional materials. The pyrrole nucleus is a cornerstone of many biologically active compounds, and the introduction of a nitro group opens up a fascinating area of chemical space with profound implications for biological activity.[1][2]

Discovery and History: A Tale of Regioselectivity

The journey to selectively synthesize this compound is a compelling narrative of the challenges and triumphs in controlling electrophilic aromatic substitution on the highly reactive pyrrole ring. Unlike benzene, pyrrole is exceptionally susceptible to electrophilic attack, often leading to polymerization or the formation of complex mixtures under harsh acidic conditions typically used for nitration.[3][4]

Early attempts at the nitration of pyrrole were fraught with these difficulties. The use of standard nitrating agents like a mixture of nitric and sulfuric acid resulted in the decomposition of the pyrrole ring.[4] A significant breakthrough came with the development of milder nitrating agents. The now-classical method for the regioselective synthesis of this compound involves the use of nitric acid in acetic anhydride at low temperatures.[4][5] This method, refined over the years, allows for the controlled introduction of a nitro group predominantly at the 2-position of the pyrrole ring. A key 1970 paper by Cooksey, Morgan, and Morrey provided a detailed study of this reaction, solidifying its utility and providing a reliable method for accessing this important building block.[5]

The rationale behind using acetic anhydride is twofold. Firstly, it avoids the strongly acidic conditions that promote pyrrole polymerization. Secondly, the in-situ formation of the electrophile, acetyl nitrate, is sufficiently reactive to nitrate the electron-rich pyrrole ring but is less aggressive than the nitronium ion (NO₂⁺) generated in mixed acid.[6] The preferential substitution at the C-2 position is a classic example of the inherent reactivity of the pyrrole ring, where the resonance stabilization of the cationic intermediate is greatest for attack at the alpha-position.[3]

More recent advancements in synthetic methodology have further expanded the toolbox for preparing 2-nitropyrrole and its derivatives. These include palladium-catalyzed cross-coupling reactions, which allow for the construction of functionalized 2-nitropyrrole systems that were previously difficult to access.[7][8] These modern techniques have been instrumental in the total synthesis of complex natural products containing the 2-nitropyrrole motif.[9][10]

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature and requires storage in a dry, cool environment. Its key physicochemical and spectroscopic properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₄N₂O₂[11]
Molecular Weight 112.09 g/mol [11]
CAS Number 5919-26-6
Appearance Solid
Storage Temperature 2-8°C, sealed in dry conditions
IUPAC Name This compound[11]
InChI Key FTBBGQKRYUTLMP-UHFFFAOYSA-N
SMILES C1=CNC(=C1)--INVALID-LINK--[O-][11]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[11]

Spectroscopic Characterization:

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characteristic, showing distinct signals for the protons on the pyrrole ring. The chemical shifts are influenced by the electron-withdrawing nitro group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton, with the carbon atom attached to the nitro group showing a characteristic downfield shift.

  • Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands corresponding to the N-H stretching of the pyrrole ring and the asymmetric and symmetric stretching of the nitro group.

  • Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Synthesis of this compound: From the Classical to the Contemporary

The synthesis of this compound is a cornerstone for accessing a wide array of more complex derivatives. Below are detailed protocols for a classical and a modern approach.

Classical Synthesis: Nitration with Nitric Acid in Acetic Anhydride

This method remains a widely used and reliable procedure for the laboratory-scale synthesis of this compound.

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrrole in a sufficient amount of acetic anhydride.

  • Cool the solution to a low temperature, typically between -10°C and 0°C, using an ice-salt bath.

  • Slowly add a pre-cooled solution of fuming nitric acid in acetic anhydride to the pyrrole solution via the dropping funnel, ensuring the temperature does not rise above the specified range.

  • After the addition is complete, stir the reaction mixture at the low temperature for a specified period.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield this compound.[5]

Causality Behind Experimental Choices:

  • Acetic Anhydride as Solvent: As discussed, this avoids the harsh acidic conditions that lead to pyrrole decomposition.

  • Low Temperature: The nitration of pyrrole is a highly exothermic reaction. Maintaining a low temperature is critical to prevent side reactions, including di-nitration and polymerization.

  • Slow Addition of Nitrating Agent: This ensures that the concentration of the reactive electrophile remains low, further controlling the reaction and minimizing by-product formation.

Modern Synthetic Approaches: Palladium-Catalyzed Cross-Coupling Reactions

Modern organic synthesis often employs transition-metal catalysis to construct C-C and C-N bonds with high precision. For the synthesis of functionalized 2-nitropyrroles, palladium-catalyzed cross-coupling reactions, such as the Stille and Sonogashira couplings, have proven to be powerful tools.[7][8] These methods typically involve the coupling of a pre-functionalized 2-nitropyrrole (e.g., a halogenated derivative) with a suitable coupling partner.

Conceptual Workflow for a Palladium-Catalyzed Cross-Coupling:

G cluster_0 Preparation of Precursor cluster_1 Cross-Coupling Reaction 2-Nitropyrrole 2-Nitropyrrole Halogenated_2_Nitropyrrole Halogenated_2_Nitropyrrole 2-Nitropyrrole->Halogenated_2_Nitropyrrole Halogenation (e.g., NBS, Br₂) Functionalized_2_Nitropyrrole Functionalized_2_Nitropyrrole Halogenated_2_Nitropyrrole->Functionalized_2_Nitropyrrole Coupling_Partner Organostannane (Stille) or Alkyne (Sonogashira) Coupling_Partner->Functionalized_2_Nitropyrrole Pd Catalyst, Ligand, Base

Caption: Palladium-catalyzed cross-coupling workflow for functionalized 2-nitropyrroles.

Reactivity and Applications in Organic Synthesis

The presence of the nitro group profoundly influences the reactivity of the pyrrole ring. It acts as a strong deactivating group for further electrophilic substitution, making the 2-nitropyrrole core relatively stable to conditions that would degrade unsubstituted pyrrole. However, the nitro group can be chemically transformed into other functional groups, such as an amino group, which opens up a vast array of synthetic possibilities. Furthermore, the N-H proton of the pyrrole ring can be deprotonated to generate a nucleophilic anion, allowing for functionalization at the nitrogen atom.[5]

Role in Medicinal Chemistry and Drug Development

The 2-nitropyrrole moiety is a recurring structural motif in a number of biologically active natural products, many of which exhibit promising therapeutic properties.[9][12]

2-Nitropyrrole in Natural Products

A notable class of natural products containing the 2-nitropyrrole core is the heronapyrroles . These compounds, isolated from marine organisms, have demonstrated significant antibiotic activity.[8][10] The presence of the 2-nitropyrrole unit is crucial for their biological function.

Mechanism of Biological Action

The biological activity of many nitroaromatic compounds, including 2-nitropyrrole derivatives, is often attributed to their role as prodrugs. The proposed mechanism of action involves the intracellular reduction of the nitro group by nitroreductase enzymes, which are particularly active in certain pathogenic organisms like Trypanosoma cruzi, the causative agent of Chagas disease.[5] This reduction generates highly reactive and cytotoxic species, such as nitroso and hydroxylamine intermediates, which can then damage critical biomolecules like DNA and proteins, leading to cell death.[5]

G 2-Nitropyrrole_Derivative 2-Nitropyrrole Derivative (Prodrug) Cellular_Uptake Cellular Uptake 2-Nitropyrrole_Derivative->Cellular_Uptake Nitro_Reduction Nitro Group Reduction (Nitroreductases) Cellular_Uptake->Nitro_Reduction Reactive_Intermediates Reactive Nitrogen Species (Nitroso, Hydroxylamine) Nitro_Reduction->Reactive_Intermediates Cellular_Damage Damage to DNA, Proteins, etc. Reactive_Intermediates->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Caption: Proposed mechanism of action for 2-nitropyrrole-based prodrugs.

Applications in Drug Development

The unique mechanism of action of nitropyrroles makes them attractive candidates for the development of new drugs, particularly against parasitic diseases and bacterial infections. Researchers are actively exploring the synthesis of novel 2-nitropyrrole derivatives with improved efficacy, selectivity, and pharmacokinetic properties.[5] The ability to functionalize the 2-nitropyrrole core at various positions allows for the fine-tuning of its biological activity and the development of structure-activity relationships.

Conclusion

This compound has transitioned from a laboratory curiosity to a valuable building block in organic synthesis and a promising scaffold in medicinal chemistry. Its rich history, fascinating reactivity, and presence in bioactive natural products underscore its importance. As our understanding of its biological mechanisms deepens and synthetic methodologies become more sophisticated, we can anticipate that this compound and its derivatives will continue to play a pivotal role in the development of new medicines to combat a range of diseases. The journey of this small molecule is a testament to the power of fundamental chemical research to drive innovation in drug discovery.

References

An In-Depth Technical Guide to the Electrophilic Nitration of Pyrrole: Mechanism, Regioselectivity, and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pyrrole, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science, found in numerous natural products and clinically approved drugs.[1][2] Its electron-rich nature makes it highly susceptible to electrophilic aromatic substitution, yet this same reactivity presents significant challenges, particularly in reactions like nitration.[3][4] Standard nitrating conditions used for benzene, such as a mixture of concentrated nitric and sulfuric acids, lead to polymerization and degradation of the pyrrole ring.[5][6] This guide provides a comprehensive examination of the electrophilic substitution mechanism for pyrrole nitration, focusing on the rationale behind the use of milder reagents, the factors governing its distinct regioselectivity, and a detailed, field-proven experimental protocol suitable for a research setting.

The Unique Reactivity of the Pyrrole Ring

Unlike benzene, the nitrogen atom in pyrrole contributes its lone pair of electrons to the aromatic π-system, resulting in a six-π-electron system that satisfies Hückel's rule.[2][7] This delocalization of the nitrogen's lone pair significantly increases the electron density of the ring carbons, making pyrrole far more nucleophilic and reactive towards electrophiles than benzene.[3][4] However, this high reactivity is a double-edged sword. The pyrrole ring is highly sensitive to strong acids, which can protonate the ring, disrupt aromaticity, and catalyze polymerization.[6] This necessitates the use of carefully controlled, mild conditions for electrophilic substitution reactions.

The Nitration Mechanism: A Stepwise Analysis

The successful nitration of pyrrole to yield 2-nitropyrrole is typically achieved using a milder nitrating agent, acetyl nitrate (CH₃COONO₂), generated in situ from nitric acid and acetic anhydride.[5][8][9] This approach avoids the strongly acidic and oxidative conditions of mixed acid nitrations that would otherwise destroy the substrate.

The mechanism proceeds through three primary stages:

Formation of the Electrophile: Acetyl Nitrate

The reaction is initiated by the formation of the active electrophile, acetyl nitrate. Acetic anhydride reacts with nitric acid in a reversible equilibrium to produce acetyl nitrate and acetic acid.

G cluster_reagents Reagents cluster_products Products HNO3 Nitric Acid (HNO₃) AcOH Acetic Acid (AcOH) Ac2O Acetic Anhydride (Ac₂O) AcONO2 Acetyl Nitrate (CH₃COONO₂) Ac2O->AcONO2 + HNO₃ AcONO2->Ac2O - HNO₃

Figure 1: In-situ generation of the acetyl nitrate electrophile.

Acetyl nitrate is a less aggressive nitrating agent than the nitronium ion (NO₂⁺) generated in mixed acid, making it ideal for the highly activated pyrrole ring.

Electrophilic Attack and Sigma Complex Formation

The π-electron system of the pyrrole ring acts as a nucleophile, attacking the electrophilic nitrogen atom of acetyl nitrate. This attack preferentially occurs at the C2 (or α) position.[10][11] This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as the sigma complex or Wheland intermediate.[12][13]

The Basis of C2 Regioselectivity

The pronounced preference for electrophilic attack at the C2 position over the C3 position is a cornerstone of pyrrole chemistry. This regioselectivity is dictated by the relative stability of the corresponding sigma complexes.

  • Attack at C2 (α-position): The positive charge in the resulting sigma complex is delocalized over three atoms, including the nitrogen atom. This allows for three significant resonance structures to be drawn. The ability to delocalize the charge onto the nitrogen is particularly stabilizing.[14][15]

  • Attack at C3 (β-position): Attack at the C3 position yields a sigma complex where the positive charge is only delocalized over two carbon atoms. The nitrogen atom is not directly involved in stabilizing the positive charge through resonance. Consequently, only two resonance structures can be drawn.[11][15]

The greater number of resonance contributors for the C2-attack intermediate indicates that it is significantly more stable than the C3-attack intermediate.[12][15] This lower energy intermediate implies a lower activation energy for the C2-attack pathway, making it the dominant reaction channel.

G cluster_c2 C2 Attack (Major Pathway) cluster_c3 C3 Attack (Minor Pathway) pyrrole Pyrrole c2_intermediate Sigma Complex (C2) pyrrole->c2_intermediate More Stable Intermediate c3_intermediate Sigma Complex (C3) pyrrole->c3_intermediate Less Stable Intermediate electrophile NO₂⁺ (from Acetyl Nitrate) c2_resonance1 Resonance Structure 1 c2_intermediate->c2_resonance1 Resonance product_2nitro 2-Nitropyrrole c2_intermediate->product_2nitro -H⁺ c2_resonance2 Resonance Structure 2 (Charge on N) c2_resonance1->c2_resonance2 c2_resonance3 Resonance Structure 3 c2_resonance2->c2_resonance3 c3_resonanceA Resonance Structure A c3_intermediate->c3_resonanceA Resonance c3_resonanceB Resonance Structure B c3_resonanceA->c3_resonanceB

Figure 2: Rationale for C2 regioselectivity in pyrrole nitration.

Rearomatization

In the final step, a weak base, typically acetate or another pyrrole molecule, abstracts the proton from the C2 position of the sigma complex. This restores the aromatic sextet, yielding the final product, 2-nitropyrrole.[5]

Experimental Protocol: Synthesis of 2-Nitropyrrole

This protocol describes a standard laboratory procedure for the nitration of pyrrole. The causality for key steps is explained to ensure both success and safety.

Safety Precautions:

  • Nitric acid is highly corrosive and a strong oxidizing agent.

  • Acetic anhydride is corrosive and a lachrymator.

  • Pyrrole is a volatile liquid that darkens upon exposure to air and light.[10]

  • All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Reagents and Equipment:

Reagent/Equipment Quantity/Specification Purpose
Pyrrole 6.7 g (0.1 mol) Substrate
Acetic Anhydride 100 mL Reagent and Solvent
Nitric Acid (70%) 9.0 g (0.1 mol) Nitrating Agent
Two-necked round-bottom flask 250 mL Reaction Vessel
Dropping funnel 100 mL Controlled Reagent Addition
Magnetic stirrer and stir bar - Homogeneous Mixing
Ice-salt bath - Temperature Control
Crushed Ice ~500 g Quenching and Precipitation
Buchner funnel and filter paper - Product Isolation

| Diethyl ether | As needed | Extraction/Washing |

Step-by-Step Methodology:

  • Reaction Setup: Place 3.35 g (0.05 mol) of freshly distilled pyrrole and 50 mL of acetic anhydride into the 250 mL two-necked round-bottom flask equipped with a magnetic stir bar. Fit the dropping funnel to one neck of the flask.

  • Cooling: Cool the flask to -10 °C using an ice-salt bath. Causality: Low temperature is critical to prevent polymerization and minimize the formation of side products. The reaction is exothermic.

  • Preparation of Nitrating Agent: In a separate beaker, carefully prepare the nitrating solution by slowly adding 4.5 g (0.05 mol) of nitric acid to 50 mL of acetic anhydride while cooling in a separate ice bath. This mixture should be prepared immediately before use. Causality: This pre-mixing generates the acetyl nitrate electrophile under controlled, cool conditions.

  • Controlled Addition: Transfer the cold nitrating solution to the dropping funnel. Add the solution dropwise to the stirred pyrrole solution over a period of approximately 1 hour. Maintain the internal reaction temperature below -5 °C throughout the addition. Causality: Slow, dropwise addition prevents a dangerous exotherm and ensures high selectivity for mono-nitration.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at -10 °C for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Isolation: Pour the cold reaction mixture slowly onto a beaker containing ~500 g of crushed ice with vigorous stirring. A yellow solid (2-nitropyrrole) should precipitate. Causality: Pouring onto ice hydrolyzes the excess acetic anhydride and precipitates the organic product, which has low solubility in water.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water until the filtrate is neutral, followed by a small amount of ice-cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the product under vacuum to yield 2-nitropyrrole as a yellow crystalline solid. The typical yield is in the range of 60-70%.

Figure 3: Experimental workflow for the synthesis of 2-nitropyrrole.

Conclusion and Outlook

The electrophilic nitration of pyrrole is a classic example of how reaction conditions must be tailored to the specific reactivity of a substrate. The use of acetyl nitrate under cryogenic conditions successfully navigates the challenge posed by pyrrole's acid sensitivity and high nucleophilicity. The robust C2 regioselectivity, governed by the stability of the sigma complex intermediate, makes this a reliable transformation. The resulting 2-nitropyrrole is a valuable synthetic intermediate, serving as a precursor for a wide range of functionalized pyrroles used in the development of pharmaceuticals and advanced materials.[16][17][18] Understanding this fundamental mechanism is therefore crucial for professionals engaged in synthetic and medicinal chemistry.

References

An In-depth Technical Guide to the Stability of Carbocation Intermediates in Pyrrole Nitration

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The regioselectivity of electrophilic aromatic substitution in five-membered heterocycles is a cornerstone of synthetic chemistry, with profound implications for drug development and materials science. Pyrrole, an electron-rich aromatic system, presents a classic case study in reactivity and selectivity. While highly activated towards electrophiles, its nitration proceeds with remarkable C2 (α) selectivity. This guide provides a detailed examination of the underlying principles governing this outcome, focusing on a rigorous comparative analysis of the stability of the carbocation intermediates (σ-complexes or Wheland intermediates) formed during the reaction. By dissecting the resonance contributors for both C2 and C3 electrophilic attack, we elucidate the electronic factors that render the C2 pathway kinetically favorable. This document serves as an essential resource for researchers seeking a fundamental understanding of pyrrole chemistry and for professionals aiming to predict and control reaction outcomes in complex heterocyclic systems.

Introduction: The Unique Reactivity of Pyrrole

Pyrrole is a five-membered aromatic heterocycle where the nitrogen atom's lone pair of electrons participates in the aromatic π-system.[1] This delocalization of six π-electrons across the five-membered ring renders the carbon atoms significantly more electron-rich and nucleophilic than those in benzene, making pyrrole highly reactive towards electrophilic aromatic substitution (EAS).[1] However, this high reactivity comes with a challenge: under strongly acidic conditions, such as those used for the nitration of benzene (concentrated nitric and sulfuric acids), pyrrole readily polymerizes.[2] Consequently, the nitration of pyrrole requires milder, carefully controlled conditions to achieve the desired substitution.[3]

The central question in the EAS of pyrrole is one of regioselectivity: will the incoming electrophile attack the C2 (α) or C3 (β) position? Overwhelmingly, electrophilic substitution on an unsubstituted pyrrole ring occurs at the C2 position.[4][5] This guide will demonstrate that the origin of this selectivity is not found in the ground-state electron density of the pyrrole molecule but in the relative stability of the cationic intermediates formed during the reaction mechanism.

The Mechanism of Nitration and the Formation of the Sigma Complex

To avoid polymerization, the nitration of pyrrole is typically carried out using a milder nitrating agent, such as nitric acid in acetic anhydride.[2][6] This mixture generates acetyl nitrate, which serves as the source of the nitronium ion (NO₂⁺) electrophile. The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The π-system of the pyrrole ring attacks the electrophilic nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[2][7]

  • Rearomatization: A base (such as the acetate ion) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final 2-nitropyrrole product.[3]

The regiochemical outcome of the reaction is determined by the activation energy of the first step. According to Hammond's postulate, the transition state leading to the carbocation intermediate will more closely resemble the structure of the intermediate itself.[8] Therefore, the more stable intermediate will be formed faster, dictating the major product.[8][9]

G cluster_0 Reaction Pathway Pyrrole Pyrrole Reagents HNO₃ / Ac₂O Intermediate_C2 C2 Sigma Complex (More Stable) Reagents->Intermediate_C2  Major Pathway (Lower Ea) Intermediate_C3 C3 Sigma Complex (Less Stable) Reagents->Intermediate_C3  Minor Pathway (Higher Ea) Product_Major 2-Nitropyrrole (Major Product) Intermediate_C2->Product_Major Deprotonation Product_Minor 3-Nitropyrrole (Minor Product) Intermediate_C3->Product_Minor Deprotonation

Figure 1: General workflow for the nitration of pyrrole, highlighting the two possible pathways and their relative favorability.

Comparative Stability Analysis of Carbocation Intermediates

The preference for C2 substitution is a direct consequence of the superior resonance stabilization of the corresponding sigma complex compared to the one formed from C3 attack.[10][11][12]

Electrophilic Attack at the C2 Position (α-Attack)

When the electrophile attacks the C2 position, the resulting positive charge is delocalized over three atoms: C3, C5, and the nitrogen atom.[9][10] This extensive delocalization can be represented by three significant resonance contributors.

The ability to delocalize the positive charge onto the nitrogen atom is particularly stabilizing. Although nitrogen is an electronegative atom, its lone pair can participate in resonance, spreading the positive charge over a larger area of the molecule and satisfying the octet rule for all atoms in one of the resonance forms.[13][14]

G cluster_C2 Resonance Stabilization of C2-Attack Sigma Complex struct1 H | C4--C5(+) //  \ C3---N-H |   // NO2-C2 struct2 H | C4--C5 //  \ C3(+)---N-H |   // NO2-C2 struct1->struct2 struct3 H | C4=C5 |   | C3---N(+)-H |   // NO2-C2 struct2->struct3

Figure 2: The three resonance structures for the more stable intermediate formed from electrophilic attack at the C2 position.

Electrophilic Attack at the C3 Position (β-Attack)

In contrast, when the electrophile attacks the C3 position, the resulting positive charge is delocalized over only two carbon atoms: C2 and C5.[9][10] This results in only two significant resonance contributors.

Crucially, in this intermediate, the positive charge is never delocalized onto the nitrogen atom. The nitrogen's lone pair cannot be used to stabilize the positive charge at C2 or C5 without violating valence rules. The positive charge remains confined to the carbon framework, resulting in a less stable, higher-energy intermediate.[9][15]

G cluster_C3 Resonance Stabilization of C3-Attack Sigma Complex structA H | C4--C5(+) //  \ NO2-C3---N-H \  // C2 structB H | C4--C5 //  \ NO2-C3---N-H \  // C2(+) structA->structB

Figure 3: The two resonance structures for the less stable intermediate formed from electrophilic attack at the C3 position.

Summary of Stability

The disparity in the number of resonance structures provides a clear and powerful explanation for the observed regioselectivity.

Position of AttackNumber of Resonance ContributorsInvolvement of Nitrogen in DelocalizationRelative Stability
C2 (α-position) 3YesMore Stable
C3 (β-position) 2NoLess Stable

The intermediate formed via α-attack is more stable because the positive charge is more effectively delocalized.[9][10][11] This increased stability translates to a lower activation energy for its formation, making the reaction pathway leading to 2-nitropyrrole significantly faster and the predominant outcome.[9]

Experimental Protocol: Nitration of Pyrrole

The following protocol is a standard laboratory procedure for the synthesis of 2-nitropyrrole, reflecting the need for mild reaction conditions.[6]

Reagents and Equipment:

  • Pyrrole

  • Acetic Anhydride (Ac₂O)

  • Nitric Acid (HNO₃, 70%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Standard glassware for workup and purification

Methodology:

  • Preparation of the Nitrating Agent: In a flask cooled in an ice-salt bath to -10 °C, slowly add nitric acid (1 equivalent) to a stirred solution of acetic anhydride (3-4 equivalents). Maintain the temperature below 0 °C during the addition. This generates the active electrophile, acetyl nitrate.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrrole (1 equivalent) in acetic anhydride. Cool this solution to -10 °C using an ice-salt bath.

  • Nitration: Slowly add the pre-formed acetyl nitrate solution to the stirred pyrrole solution via the dropping funnel. The temperature of the reaction mixture must be carefully maintained below 0 °C throughout the addition to prevent polymerization and side reactions.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the low temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. This will hydrolyze the excess acetic anhydride.

  • Isolation: The product, 2-nitropyrrole, will often precipitate as a solid. Isolate the crude product by vacuum filtration, washing with cold water.

  • Purification: The crude 2-nitropyrrole can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Conclusion

The pronounced C2 regioselectivity observed in the nitration of pyrrole is a direct and elegant demonstration of the principles of carbocation stability in electrophilic aromatic substitution. The formation of a resonance-stabilized sigma complex, where the positive charge is delocalized over three atoms including the ring heteroatom, provides a low-energy pathway for substitution at the α-position. In contrast, attack at the β-position leads to a higher-energy intermediate with less effective charge delocalization. This fundamental difference in the stability of the reaction intermediates is the definitive factor controlling the reaction's outcome. For scientists in synthetic and medicinal chemistry, a firm grasp of these electronic principles is indispensable for predicting reactivity and designing rational synthetic routes for the functionalization of pyrrole and other aromatic heterocycles.

References

A Technical Guide to Regioselective Nitration of Pyrrole: Mechanisms, Protocols, and Strategic Control

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pyrrole, a cornerstone heterocyclic motif in medicinal chemistry and materials science, presents a unique set of challenges and opportunities in electrophilic aromatic substitution.[1][2] Its high reactivity, while advantageous, often complicates selective functionalization. This technical guide provides an in-depth exploration of the regioselectivity in the nitration of pyrrole. We will dissect the underlying electronic principles that govern its reactivity, contrast the mechanistic pathways leading to C2 and C3 substitution, and present field-proven, step-by-step protocols for achieving high regiochemical control. This document is intended for researchers, chemists, and drug development professionals seeking to master the strategic nitration of this pivotal scaffold.

The Electronic Landscape of Pyrrole: An Innate Preference for α-Substitution

Pyrrole is an electron-rich aromatic heterocycle, significantly more reactive towards electrophiles than benzene.[3][4] This heightened reactivity stems from the participation of the nitrogen atom's lone pair of electrons in the 6π aromatic system. This electron donation increases the electron density of the ring, making it a potent nucleophile.

The inherent regioselectivity of electrophilic substitution on an unsubstituted pyrrole ring overwhelmingly favors the C2 (or α) position.[3][5][6] The rationale for this preference is rooted in the stability of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction.

Electrophilic attack at the C2 position yields an intermediate that is stabilized by three resonance structures, effectively delocalizing the positive charge across the C3, C5, and nitrogen atoms.[7][8][9] In contrast, attack at the C3 (or β) position produces a less stable intermediate, with only two possible resonance contributors.[7][8] The greater delocalization and stability of the C2-attack intermediate lower the activation energy for this pathway, making it the kinetically favored product.[8]

Caption: Stability of arenium ions in pyrrole electrophilic substitution.

The Challenge of Nitration: Taming a Highly Activated System

The high nucleophilicity of pyrrole makes it susceptible to degradation and polymerization under strongly acidic conditions.[10][11] Consequently, standard nitrating mixtures, such as nitric acid and sulfuric acid (HNO₃/H₂SO₄), are far too harsh and typically result in the formation of intractable black tars rather than the desired nitropyrrole.[10]

To achieve a successful nitration, milder and more controlled conditions are imperative. The reagent of choice for the C2-nitration of pyrrole for decades has been acetyl nitrate (CH₃COONO₂), generated in situ by reacting nitric acid with acetic anhydride.[10][12][13][14][15] This reagent provides a less acidic and more controlled source of the nitronium ion (NO₂⁺) electrophile, preventing the rampant polymerization of the pyrrole ring.

Mechanism and Protocol for Selective C2-Nitration

The nitration of pyrrole with acetyl nitrate is a two-stage process that predictably yields 2-nitropyrrole as the major product.[13][16]

Mechanism of C2-Nitration
  • Formation of the Electrophile: Fuming nitric acid is added to acetic anhydride at low temperatures to form acetyl nitrate.[17]

  • Electrophilic Attack: The π-bond of the pyrrole ring attacks the electrophilic nitrogen of acetyl nitrate, preferentially at the C2 position, forming the resonance-stabilized cationic intermediate.[13]

  • Rearomatization: A base (such as the acetate ion) abstracts the proton from the C2 position, collapsing the intermediate and restoring the aromaticity of the ring to yield 2-nitropyrrole.[13][16]

G reagents HNO₃ + Acetic Anhydride electrophile Acetyl Nitrate (CH₃COONO₂) Active Electrophile reagents->electrophile Forms intermediate Resonance-Stabilized Cationic Intermediate (C2 Attack) electrophile->intermediate pyrrole Pyrrole pyrrole->intermediate 1. Nucleophilic Attack product 2-Nitropyrrole intermediate->product 2. Deprotonation (Rearomatization)

Caption: Workflow for the synthesis of 2-nitropyrrole via acetyl nitrate.

Experimental Protocol: Synthesis of 2-Nitropyrrole

This protocol is adapted from established methodologies for the controlled nitration of pyrrole.[12][14]

Materials:

  • Pyrrole

  • Acetic Anhydride (Ac₂O)

  • Fuming Nitric Acid (HNO₃)

  • Ice-water bath

  • Ether or Ethyl Acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 7 mL of acetic anhydride to 0 °C using an ice-water bath.

  • Prepare the nitrating mixture by slowly adding 1.5 g of fuming nitric acid to 2.0 mL of acetic anhydride in a separate cooled flask, ensuring the temperature is maintained below 10 °C.

  • Dissolve 1.2 g of pyrrole in the initial 7 mL of chilled acetic anhydride.

  • To the stirred pyrrole solution, add the prepared nitrating mixture dropwise, maintaining the reaction temperature between 0 and 10 °C. The solution will typically turn dark.[18]

  • After the addition is complete, stir the reaction mixture at low temperature for an additional 15-30 minutes.

  • Pour the reaction mixture into 25 mL of an ice-water slurry with vigorous stirring.

  • Extract the aqueous mixture with ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified by chromatography or recrystallization.

ParameterConditionPurpose
Nitrating Agent HNO₃ in Acetic AnhydrideGenerates milder acetyl nitrate, preventing polymerization.
Temperature 0 to 10 °CControls the exothermic reaction and minimizes side products.
Solvent Acetic AnhydrideServes as both reagent and solvent.
Typical Yield ~55-65%Reflects the formation of the major 2-nitro isomer.

Forcing the Issue: Strategies for Selective C3-Nitration

Achieving substitution at the C3 position requires overcoming the strong kinetic preference for the C2 position. This can be accomplished through two primary strategies: steric hindrance or altering the reaction mechanism.

Strategy 1: Steric Hindrance with N-Protecting Groups

The most common strategy to direct electrophiles to the C3 position is to install a sterically demanding protecting group on the pyrrole nitrogen.[11] This bulky group physically blocks access to the C2 and C5 positions, forcing the electrophile to attack the less hindered C3 (or C4) position. The triisopropylsilyl (TIPS) group is a widely used and effective choice for this purpose.[5][11] Following the C3-functionalization, the protecting group can be removed.

G pyrrole Pyrrole ntips 1-(Triisopropylsilyl)pyrrole (N-TIPS Pyrrole) pyrrole->ntips Add Bulky Protecting Group blocked C2 and C5 positions are sterically hindered ntips->blocked nitration Nitration (e.g., Acetyl Nitrate) ntips->nitration c3nitro 3-Nitro-1-(TIPS)pyrrole nitration->c3nitro Attack at C3 deprotection Deprotection (e.g., TBAF) c3nitro->deprotection product 3-Nitropyrrole deprotection->product

Caption: C3-selectivity via steric hindrance from an N-TIPS group.

Strategy 2: Mechanistic Diversion via Radical Nitration

A more direct and elegant approach to C3-nitration involves shifting from an electrophilic aromatic substitution mechanism to a radical pathway. Recent protocols have demonstrated that using sodium nitrite (NaNO₂) as the nitro source in the presence of an oxidant like sodium persulfate (Na₂S₂O₈) or potassium persulfate (K₂S₂O₈) can selectively generate 3-nitropyrrole in high yield.[19][20][21] This method avoids harsh acidic conditions and provides a powerful alternative for accessing the less-favored regioisomer.

Experimental Protocol: Synthesis of 3-Nitropyrrole

This protocol is based on a reported radical nitration method.[20][21]

Materials:

  • Pyrrole

  • Sodium Nitrite (NaNO₂)

  • Sodium Persulfate (Na₂S₂O₈)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl Acetate for extraction

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add pyrrole (0.7 g, 10 mmol), sodium nitrite (2.1 g, 30 mmol), and sodium persulfate (2.38 g, 10 mmol).

  • Add 50 mL of tetrahydrofuran (THF) as the solvent.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using an eluent system of petroleum ether:ethyl acetate = 4:1) to afford pure 3-nitropyrrole.

ParameterConditionRationale
Nitro Source Sodium Nitrite (NaNO₂)Precursor for the radical nitro species.
Oxidant Sodium Persulfate (Na₂S₂O₈)Initiates the radical pathway.
Temperature 60 °CProvides thermal energy to drive the radical reaction.
Selectivity C3-positionThe radical mechanism favors the C3 position, unlike the electrophilic pathway.
Typical Yield Up to 98%Demonstrates high efficiency and selectivity.[20]

Conclusion

The regioselectivity of pyrrole nitration is a classic example of kinetic control dictated by the electronic nature of the heterocyclic ring. While the C2 position is the inherent site of electrophilic attack, yielding 2-nitropyrrole under mild conditions with acetyl nitrate, modern synthetic strategies provide robust and reliable pathways to the C3 isomer. The choice between steric blocking of the nitrogen atom and a shift to a radical-based mechanism allows the synthetic chemist to access either regioisomer with high fidelity. A thorough understanding of these competing pathways is essential for leveraging the full potential of the pyrrole scaffold in the design and synthesis of complex molecules for the pharmaceutical and materials science industries.[22][23][24][25][26]

References

The Intricate Dance of Light and Matter: An In-depth Technical Guide to the Excited State Dynamics of Nitropyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Photochemical Potential of Nitropyrroles

Nitropyrroles, a class of heterocyclic compounds, stand at the forefront of photochemical research, offering a rich landscape of excited state dynamics with profound implications for drug development, materials science, and photobiology. Their unique electronic structure, governed by the interplay of the electron-rich pyrrole ring and the electron-withdrawing nitro group, dictates a complex series of events upon photoexcitation. Understanding these ultrafast processes is paramount to harnessing their potential in applications ranging from photoactivated drug delivery to the design of novel photoresponsive materials. This guide provides a comprehensive exploration of the core principles, experimental methodologies, and theoretical frameworks essential for navigating the excited state landscape of nitropyrroles.

Part 1: The Core Directive - A Journey into the Excited State

The journey of a nitropyrrole molecule upon absorption of a photon is a fleeting yet intricate dance of energy and structure. This guide is structured to mirror this journey, beginning with the initial absorption of light and culminating in the various relaxation pathways that dictate the molecule's fate. We will explore the key photophysical and photochemical processes, the experimental techniques used to observe them, and the theoretical models that provide a deeper understanding of these phenomena.

Part 2: Scientific Integrity & Logic - The Pillars of Understanding

Expertise & Experience: The "Why" Behind the "How"

In the study of excited state dynamics, the choice of experimental and theoretical approaches is critical. This guide emphasizes the causality behind these choices, providing not just protocols but also the rationale for their application.

Trustworthiness: Self-Validating Systems in Photochemistry

The protocols and theoretical models presented herein are designed to be self-validating. By cross-correlating experimental data with theoretical predictions, researchers can build a robust and reliable picture of the excited state dynamics of nitropyrroles.

Authoritative Grounding & Comprehensive References

Every claim and protocol in this guide is supported by authoritative sources from the scientific literature, ensuring a foundation of established knowledge.

Section 1: The Photophysical Landscape of Nitropyrroles

Upon absorption of a photon, a nitropyrrole molecule is promoted to an electronically excited state. The subsequent de-excitation pathways determine its photophysical properties, such as fluorescence, and photochemical reactivity. The primary competing processes governing the fate of the excited state are internal conversion (IC), intersystem crossing (ISC), and fluorescence.[1][2] The position of the nitro group on the pyrrole ring, along with the presence of other substituents, plays a crucial role in modulating the rates of these processes and, consequently, the overall photophysical behavior.[3]

The Role of Substituents: Tuning the Excited State

The excited state dynamics of nitropyrroles are highly sensitive to the nature and position of substituents on the pyrrole ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the energy levels of the frontier molecular orbitals, influencing the absorption and emission properties as well as the non-radiative decay pathways.[4] For instance, in donor-acceptor substituted pyrroles, the charge transfer character of the excited state can be finely tuned.[5][6][7][8]

Fluorescence Quenching: The Dominance of Non-Radiative Decay

A common characteristic of many nitroaromatic compounds is the efficient quenching of fluorescence.[5][9][10] This is often attributed to rapid intersystem crossing to the triplet manifold or efficient internal conversion to the ground state.[9] These non-radiative decay pathways are often facilitated by the presence of low-lying nπ* states introduced by the nitro group and the potential for conical intersections between potential energy surfaces.[11][12][13][14]

The following table summarizes key photophysical data for a selection of pyrrole derivatives, illustrating the impact of substitution on their excited state properties.

CompoundSubstituentsSolventFluorescence Quantum Yield (Φf)Excited State Lifetime (τ)Reference(s)
N-methylpyrrole-CH3 (at N)Gas Phase-8 ns - 5 ps (mode-dependent)[15][16]
Donor-Acceptor PyrrolesVariousVariousVaries significantlyVaries[5][6][7][8]
DiketopyrrolopyrrolesVariousDCM0.24 - 0.322.94 - 3.23 ns[17]

Section 2: Experimental Methodologies for Probing Excited State Dynamics

To unravel the complex and often ultrafast events that follow photoexcitation in nitropyrroles, a suite of sophisticated spectroscopic techniques is employed.

Synthesis of Functionalized Nitropyrroles

The systematic study of substituent effects necessitates the synthesis of a variety of functionalized nitropyrroles. The Paal-Knorr synthesis and cycloaddition reactions are common methods for constructing the pyrrole ring, which can then be nitrated or further functionalized.[1][2][11][18]

  • Reactant Preparation: Dissolve the desired 1,4-dicarbonyl compound and primary amine in a suitable solvent (e.g., ethanol, acetic acid).

  • Reaction: Heat the mixture under reflux for a specified period (typically 1-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure N-substituted pyrrole.[18]

A subsequent nitration step would be required to produce the nitropyrrole derivative.

Femtosecond Transient Absorption Spectroscopy (fs-TAS)

Femtosecond transient absorption spectroscopy is a powerful pump-probe technique that allows for the real-time observation of excited state dynamics on the femtosecond to nanosecond timescale.[12][19][20][21][22][23] A short "pump" pulse excites the sample, and a delayed "probe" pulse monitors the changes in absorption as the excited state evolves.

Caption: A simplified workflow for a femtosecond transient absorption spectroscopy experiment.

  • Sample Preparation: Prepare a solution of the nitropyrrole derivative in a suitable solvent with an absorbance of approximately 0.3-0.5 at the excitation wavelength in a 1 mm path length cuvette.

  • Laser Setup: Generate ultrashort laser pulses (e.g., from a Ti:Sapphire laser). Split the beam into a pump and a probe path.[3]

  • Wavelength Tuning: Tune the pump beam to a wavelength where the sample absorbs strongly using an optical parametric amplifier (OPA). Generate a white light continuum for the probe beam.

  • Data Acquisition: Overlap the pump and probe beams at the sample position. Vary the time delay between the pump and probe pulses using a motorized delay stage.

  • Data Analysis: Record the difference in absorbance of the probe with and without the pump pulse at each time delay to generate a transient absorption spectrum. Analyze the decay kinetics to extract excited state lifetimes.[20][24]

Time-Resolved Emission Spectroscopy

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time, providing information about the lifetime of the fluorescent excited state.[25][26][27][28][29] This technique is complementary to transient absorption and is particularly useful for characterizing the radiative decay pathways.

Section 3: Theoretical and Computational Approaches

Computational chemistry provides invaluable insights into the excited state dynamics of nitropyrroles, allowing for the characterization of potential energy surfaces and the simulation of dynamic processes.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

DFT and its time-dependent extension, TD-DFT, are widely used to calculate the electronic structure and excited state properties of molecules.[6][17][30] These methods can predict absorption spectra, excited state energies, and geometries, providing a theoretical framework for interpreting experimental results.

Conical Intersections and Non-Adiabatic Dynamics

A key concept in understanding the rapid non-radiative decay of excited states is the conical intersection, a point of degeneracy between two electronic potential energy surfaces.[1][11][12][13][14] Conical intersections act as efficient funnels for the rapid transfer of population from an excited state to a lower-lying state, often leading to fluorescence quenching and photochemical reactions.[31][32][33][34][35]

G cluster_0 Excited State Dynamics S0 S0 (Ground State) S1 S1 (Excited State) S0->S1 Absorption S1->S0 Fluorescence T1 T1 (Triplet State) S1->T1 Intersystem Crossing (ISC) CI Conical Intersection (S1/S0) S1->CI Internal Conversion (IC) Products Photochemical Products T1->Products Photochemistry CI->S0

Caption: A Jablonski-style diagram illustrating key excited state deactivation pathways.

Section 4: Photodissociation Dynamics of Nitropyrroles

One of the significant photochemical pathways for nitropyrroles is the cleavage of the C-NO2 or N-NO2 bond, a process known as photodissociation.[31][33][34][36][37] The quantum yield of this process is a critical parameter for applications such as photoactivated drug release.[21][35][36][38][39][40][41]

Mechanisms of Photodissociation

The photodissociation of nitropyrroles can proceed through various mechanisms, often involving repulsive excited states or conical intersections that lead to bond cleavage.[31][32][34] Theoretical studies can help to elucidate these complex reaction pathways.[32][34]

The following table presents representative photochemical quantum yields for related nitro-compounds, highlighting the efficiency of photodissociation processes.

CompoundWavelength (nm)Quantum Yield (Φ)ProductReference(s)
Isopropyl Nitrite366~0.3Acetone[39]
Nitrogen Dioxide388-398~0.93O(3P) + NO[35]
Alkyl Nitrates290, 295, 315~1.0NO2[21]

Conclusion: From Fundamental Understanding to Practical Application

The study of the excited state dynamics of nitropyrroles is a vibrant and rapidly evolving field. By combining advanced experimental techniques with sophisticated theoretical models, researchers are continually deepening their understanding of the fundamental processes that govern the interaction of light with these fascinating molecules. This knowledge is not merely academic; it forms the bedrock for the rational design of new molecules with tailored photophysical and photochemical properties for a wide range of applications. From the development of more effective photodynamic therapies to the creation of next-generation photoresponsive materials, the intricate dance of excited states in nitropyrroles holds the key to unlocking a future of light-driven innovation.

References

2-nitro-1H-pyrrole molecular geometry and conformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Geometry and Conformation of 2-nitro-1H-pyrrole

Authored by Gemini, Senior Application Scientist

This guide provides a detailed exploration of the molecular geometry and conformational landscape of this compound, a critical heterocyclic motif in medicinal chemistry and natural product synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical calculations and experimental principles to offer a comprehensive understanding of the molecule's structural characteristics.

Introduction: The Significance of this compound

Pyrrole is a fundamental five-membered aromatic heterocycle integral to a vast array of biologically active molecules, including porphyrins and bile pigments.[1][2] The introduction of a nitro group at the C2 position dramatically alters the electronic landscape and steric profile of the pyrrole ring. The 2-nitropyrrole core is found in several antibiotic natural products, such as the heronapyrroles, and serves as a versatile intermediate for the synthesis of novel therapeutic agents.[3][4][5] An accurate understanding of its three-dimensional structure is paramount, as the molecular geometry and conformational preferences directly govern its reactivity, intermolecular interactions, and ultimately, its pharmacological activity. The strongly electron-withdrawing nitro group, for instance, can activate the pyrrole scaffold for nucleophilic attack or participate in cycloaddition reactions, with its efficacy being highly dependent on its orientation relative to the ring.[6]

Molecular Geometry: A High-Fidelity Structural Analysis

The geometry of this compound is defined by the interplay between the inherent aromaticity of the pyrrole ring and the electronic and steric influence of the nitro substituent. Computational studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into its preferred structure.

Planarity and Aromaticity

The parent pyrrole molecule is planar, a consequence of its aromatic character where the nitrogen lone pair participates in the 6π-electron system.[2] Theoretical calculations at the B3LYP/6-311G** level of theory indicate that this compound also adopts a planar optimized geometry.[7] This planarity is crucial as it maximizes the π-conjugation between the nitro group and the pyrrole ring. This extended conjugation is energetically favorable and significantly influences the molecule's electronic properties. While severe steric hindrance in more substituted nitropyrroles can force the nitro group out of the plane, the parent compound maintains this coplanar arrangement.[7][8]

Key Geometric Parameters

The precise bond lengths and angles define the molecule's architecture. The following diagram, generated using the DOT language, illustrates the key structural features of this compound.

Caption: Key geometric parameters of this compound.

Note: The bond lengths and angles shown are representative values derived from computational models and may vary slightly depending on the specific theoretical method or experimental conditions.

Conformational Analysis: The Rotational Barrier of the Nitro Group

A defining conformational feature of this compound is the rotation around the C2-N2 single bond. The orientation of the nitro group relative to the pyrrole ring is not fixed and is governed by a delicate balance of electronic and steric effects.

The potential energy surface for this rotation is characterized by a V2 barrier, which represents the energy required to rotate the nitro group 90 degrees out of the plane of the pyrrole ring. For this compound, this barrier is influenced by:

  • Resonance Effect: A planar conformation allows for maximum delocalization of electrons between the nitro group's π-system and the aromatic ring. This resonance stabilization is the primary force favoring planarity.

  • Inductive Effect: The strong electron-withdrawing nature of the nitro group polarizes the C-N bond.

  • Steric Hindrance: In the parent molecule, steric hindrance between the nitro group's oxygen atoms and the adjacent hydrogen atoms on the ring (at C3 and N1) is minimal, allowing the planar conformation to be the most stable.

Computational DFT studies have quantified this rotational barrier. The V2 barrier for this compound is significant, indicating a strong preference for the planar conformer. For comparison, the presence of bulky neighboring substituents in other nitropyrrole derivatives can introduce steric strain that overrides the resonance stabilization, leading to a non-planar, twisted conformation.[7]

Compound Substituent (X) Calculated V2 Barrier (kcal/mol) Planarity
I-1 H (this compound)~4-5 (inferred)Planar[7]
I-3 OH (at N1)14.91Planar[7]
I-5 NO2 (at N1)3.43Non-planar[7]
Table 1: Calculated rotational barriers (V2) and planarity for selected N-substituted 2-nitropyrroles, demonstrating the influence of substituents on conformation. Data from DFT calculations at the B3LYP/6-311G* level.[7]*

Methodologies for Structural Characterization

The elucidation of the molecular geometry and conformation of this compound relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

A. Single-Crystal X-ray Diffraction

Step-by-Step Experimental Workflow:

  • Crystal Growth: High-quality single crystals are grown from a purified sample of this compound. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize atomic thermal vibrations. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα), and a detector records the diffraction pattern.[9]

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated using Fourier transforms, and the positions of the atoms are determined.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, high-resolution molecular structure.[12]

G cluster_exp Experimental Workflow A Purified Compound B Crystal Growth (Slow Evaporation) A->B C Single Crystal Selection B->C D X-ray Data Collection (Diffractometer) C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Final 3D Structure (Bond Lengths, Angles) F->G

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

B. Spectroscopic Analysis

Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable, albeit indirect, structural information.[13]

  • ¹H and ¹³C NMR: The chemical shifts of the pyrrole protons and carbons are sensitive to the electron density distribution, which is influenced by the electron-withdrawing nitro group.

  • IR Spectroscopy: Characteristic vibrational frequencies for the N-O stretches in the nitro group and C=C/C-N stretches in the pyrrole ring can confirm the presence of these functional groups.

Computational Chemistry Protocol

Computational methods, particularly DFT, are indispensable for investigating molecular properties that are difficult to measure experimentally, such as rotational energy barriers.[7][10][14]

Step-by-Step Computational Workflow:

  • Structure Building: A 3D model of this compound is constructed using molecular modeling software.

  • Geometry Optimization: An initial energy minimization is performed using a suitable level of theory and basis set (e.g., B3LYP/6-311G**). This calculation finds the lowest energy conformation, providing optimized bond lengths and angles.[7]

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Conformational Search (Potential Energy Scan): To determine the rotational barrier of the nitro group, a relaxed potential energy scan is conducted. The dihedral angle (e.g., C3-C2-N2-O1) is systematically varied in small increments (e.g., 10°), and at each step, the energy of the molecule is minimized while keeping the dihedral angle fixed.

  • Data Analysis: The calculated energy is plotted against the dihedral angle to visualize the rotational energy profile and determine the height of the V2 barrier.

G cluster_comp Computational Workflow A Build Initial 3D Structure B Geometry Optimization (e.g., DFT B3LYP/6-311G**) A->B C Frequency Analysis (Confirm Minimum) B->C D Potential Energy Scan (Vary C-N Dihedral Angle) B->D E Plot Energy Profile D->E F Determine Rotational Barrier (V2) E->F

Caption: Workflow for computational analysis of molecular conformation.

Implications for Drug Development

The structural and conformational properties of this compound are directly linked to its utility in drug discovery and development.[15][16]

  • Target Binding: The planar structure and defined dipole moment (4.33 D) of 2-nitropyrrole create a specific shape and electrostatic profile that governs how it fits into the binding pocket of a biological target.[17] Any deviation from planarity would alter this interaction, potentially reducing or eliminating biological activity.

  • Reactivity and Synthesis: The orientation of the nitro group influences the electronic properties of the pyrrole ring. The electron-withdrawing effect, maximized in the planar conformation, makes the ring susceptible to certain chemical modifications, enabling its use as a versatile synthetic intermediate for more complex bioactive molecules.[3][5]

  • Prodrug Design: The nitro group can be used as a bioreducible functional group in prodrug design. Under hypoxic conditions found in tumors, nitroarenes can be reduced to cytotoxic species. The efficiency of this reduction is linked to the electronic properties of the molecule, which are conformation-dependent.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Nitro-1H-Pyrrole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 2-Nitro-1H-Pyrrole in Modern Research

This compound is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1] As a derivative of pyrrole, a core structure in many biologically active molecules like heme and chlorophyll, this compound serves as a versatile building block in the synthesis of novel compounds.[2] Its unique electronic properties, stemming from the electron-withdrawing nitro group on the pyrrole ring, make it a valuable precursor for creating compounds with potential therapeutic applications.[3]

This technical guide provides a comprehensive overview of the solubility and stability of this compound in various organic solvents. Understanding these fundamental physicochemical properties is paramount for its effective handling, storage, and application in research and development. This document is intended to be a practical resource for researchers, scientists, and drug development professionals, offering not only available data but also detailed experimental protocols to empower users to generate their own precise measurements.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective use.

PropertyValueSource
Molecular Formula C₄H₄N₂O₂[1]
Molecular Weight 112.09 g/mol [1]
Appearance Colorless to pale yellow solid[4]
Melting Point Approximately 100-101°C[4][5]
CAS Number 5919-26-6[1]

Solubility Profile of this compound in Organic Solvents

The solubility of this compound is a critical parameter for its use in synthesis and formulation. While extensive quantitative solubility data is not widely published, a qualitative understanding can be derived from the general behavior of pyrrole and its derivatives. Pyrrole itself is sparingly soluble in water but dissolves in ethanol and ether.[2] The introduction of a polar nitro group is expected to influence its solubility profile. For instance, the related compound 3-nitropyrrole is reported to be insoluble in water but soluble in organic solvents such as ethanol, benzene, and dichloromethane.[4]

Based on this, the following table provides an estimated qualitative solubility for this compound in common organic solvents. It is crucial to note that these are estimations and should be confirmed experimentally.

SolventPolarity IndexExpected Qualitative Solubility
Methanol 6.6Soluble
Ethanol 5.2Soluble
Acetone 5.1Soluble
Dichloromethane 3.4Soluble
Ethyl Acetate 4.3Sparingly Soluble to Soluble
Toluene 2.4Sparingly Soluble
Hexane 0.0Insoluble
Dimethyl Sulfoxide (DMSO) 7.2Highly Soluble

For precise quantitative determination of solubility, a standardized experimental protocol is indispensable. The following section outlines a robust methodology for this purpose.

Experimental Protocol for Quantitative Solubility Determination

The equilibrium solubility method is a reliable technique to determine the thermodynamic solubility of a compound in a given solvent.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solids.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Develop a suitable HPLC method for the analysis of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point for nitroaromatic compounds.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the filtered sample supernatant and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • The concentration obtained from the HPLC analysis represents the solubility of this compound in the selected solvent at the specified temperature.

G cluster_prep Preparation of Saturated Solution cluster_proc Sample Processing cluster_quant Quantification A Add excess this compound to solvent B Seal vial A->B C Equilibrate at constant temperature (24-48h) B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E G Analyze by HPLC E->G F Prepare standard solutions F->G H Determine concentration from calibration curve G->H

Caption: Workflow for Quantitative Solubility Determination.

Stability of this compound: A Guide to Handling and Storage

The stability of this compound is a critical consideration for its long-term storage and use in experimental settings. As a nitroaromatic compound, it is susceptible to degradation under certain conditions.

General Storage Recommendations:

  • Temperature: Store in a cool, dry place. Product information often suggests storage at 2-8°C.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light: Protect from light, as pyrrole and its derivatives can be light-sensitive.[7]

  • Moisture: Keep the container tightly sealed to protect from moisture, which can lead to hydrolysis.

Potential Degradation Pathways
  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in pyrrole-containing compounds.[7] The photorearrangement of 2-nitropyrrole has been reported to yield 3-hydroxyimino-2-oxo-2,3-dihydropyrrole.[8] This highlights the importance of protecting the compound from light during storage and handling.

  • Thermal Degradation: While specific data for this compound is limited, thermal degradation of polymers containing pyrrole units has been studied.[9] At elevated temperatures, decomposition of the pyrrole ring and cleavage of substituents can occur. The degradation of amino acids, which can be considered related structures, is also temperature-dependent.[10]

  • Hydrolytic Degradation: The presence of moisture can lead to the hydrolysis of this compound, although the rate and products of this degradation are not well-documented in the available literature. For some substituted pyrroles, hydrolysis of ester groups has been studied.[11]

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Aqueous buffers (pH 2, 7, and 9)

  • Hydrogen peroxide solution (e.g., 3%)

  • Organic solvent for stock solution (e.g., acetonitrile or methanol)

  • Photostability chamber

  • Oven

  • HPLC-MS system for analysis

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add the stock solution to a pH 2 buffer and heat (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add the stock solution to a pH 9 buffer and heat (e.g., 60°C) for a defined period.

    • Neutral Hydrolysis: Add the stock solution to a pH 7 buffer and heat (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Add the stock solution to a hydrogen peroxide solution and keep at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 60°C, 80°C) in an oven.

    • Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Analyze the samples using a validated stability-indicating HPLC-MS method. This will allow for the separation and identification of the parent compound and any degradation products.

  • Data Interpretation:

    • Quantify the amount of this compound remaining at each time point to determine the degradation rate.

    • Use the mass spectrometry data to identify the structure of the major degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (pH 2, Heat) F Sample at Time Points A->F B Base Hydrolysis (pH 9, Heat) B->F C Oxidative (H₂O₂, RT) C->F D Thermal (Solid, Heat) D->F E Photolytic (Solution, Light) E->F G HPLC-MS Analysis F->G H Quantify Parent & Identify Degradants G->H Start This compound Stock Solution Start->A Start->B Start->C Start->D Start->E

Caption: Workflow for Forced Degradation Study.

Safe Handling and Disposal

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound. While quantitative data remains limited in publicly available literature, the provided experimental protocols offer a clear path for researchers to determine these critical parameters in their own laboratories. A thorough understanding of solubility and stability is fundamental to the successful application of this versatile compound in the development of new therapeutics and advanced materials.

References

Methodological & Application

Synthesis of 2-Nitro-1H-pyrrole from Pyrrole: An Application Note for Organic Synthesis and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Nitro-1H-pyrrole is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science.[1][2][3] The presence of the nitro group, a strong electron-withdrawing group, on the pyrrole ring significantly influences its chemical reactivity, making it a versatile precursor for a variety of functionalized pyrrole derivatives.[3][4] This application note provides a comprehensive guide to the synthesis of this compound from pyrrole, focusing on the mechanistic principles, a detailed experimental protocol, safety considerations, and characterization of the final product.

Mechanistic Insights: Electrophilic Nitration of Pyrrole

The synthesis of this compound is achieved through the electrophilic aromatic substitution of pyrrole. Pyrrole is an electron-rich aromatic heterocycle that is highly reactive towards electrophiles.[5][6] The nitration of pyrrole, however, requires careful selection of reagents and reaction conditions to avoid polymerization and the formation of undesired byproducts.[7][8]

Regioselectivity:

Electrophilic attack on the pyrrole ring can occur at either the C2 (α) or C3 (β) position. The substitution at the C2 position is generally favored due to the greater stabilization of the resulting cationic intermediate (arenium ion) through resonance.[5][7][9][10] As depicted in the mechanism below, the positive charge in the intermediate formed by attack at C2 can be delocalized over three atoms, including the nitrogen atom, whereas attack at C3 results in a less stable intermediate with delocalization over only two carbon atoms.[5]

Figure 1: Regioselectivity in the Electrophilic Nitration of Pyrrole.

Nitrating Agent:

The use of strong nitrating agents like a mixture of concentrated nitric acid and sulfuric acid is unsuitable for pyrrole as it leads to extensive polymerization and decomposition.[7][8] A milder and more effective nitrating agent is acetyl nitrate, which is typically generated in situ from the reaction of nitric acid with acetic anhydride.[8][11][12] This reagent provides a controlled source of the nitronium ion (NO₂⁺), the active electrophile in the reaction.[7][9][11]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures and is designed for the safe and efficient synthesis of this compound in a laboratory setting.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
PyrroleC₄H₅N67.091.0 g≥98%
Acetic Anhydride(CH₃CO)₂O102.0915 mL≥98%
Fuming Nitric AcidHNO₃63.010.75 mL90%
Diethyl Ether(C₂H₅)₂O74.12As neededAnhydrous
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Safety Precautions:

  • Nitric acid is highly corrosive and a strong oxidizing agent. It can cause severe burns and reacts violently with many organic compounds.[13][14][15][16][17] Always handle fuming nitric acid in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][15][16]

  • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

  • The reaction is exothermic and requires careful temperature control. Use an ice-salt bath to maintain the recommended temperature range.

  • Have an emergency eyewash and safety shower readily accessible.[13][15]

Reaction Workflow:

G start Start reagent_prep Prepare Acetyl Nitrate Solution (Acetic Anhydride + Fuming Nitric Acid) @ -10°C start->reagent_prep pyrrole_sol Prepare Pyrrole Solution (Pyrrole in Acetic Anhydride) @ -10°C start->pyrrole_sol addition Slowly Add Acetyl Nitrate to Pyrrole Solution (Maintain T < -5°C) reagent_prep->addition pyrrole_sol->addition reaction Stir Reaction Mixture for 2 hours @ -10°C addition->reaction quench Quench Reaction by Pouring onto Ice-Water reaction->quench extraction Extract with Diethyl Ether quench->extraction wash Wash Organic Layer with Saturated NaHCO3 Solution extraction->wash dry Dry Organic Layer with Anhydrous MgSO4 wash->dry evaporation Evaporate Solvent (Rotary Evaporator) dry->evaporation purification Purify by Column Chromatography (Silica Gel, Hexane:Ethyl Acetate) evaporation->purification product Obtain this compound purification->product

Figure 2: Workflow for the Synthesis of this compound.

Step-by-Step Procedure:

  • Preparation of the Nitrating Agent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 10 mL of acetic anhydride. Cool the flask to -10 °C using an ice-salt bath. Slowly add 0.75 mL of fuming nitric acid dropwise to the stirred acetic anhydride. Maintain the temperature below -5 °C during the addition. Stir the resulting solution for 15 minutes at -10 °C to ensure the complete formation of acetyl nitrate.[8][11]

  • Reaction Setup: In a separate flask, dissolve 1.0 g of pyrrole in 5 mL of acetic anhydride and cool the solution to -10 °C.

  • Nitration Reaction: Slowly add the freshly prepared acetyl nitrate solution from the dropping funnel to the stirred pyrrole solution. The rate of addition should be controlled to maintain the reaction temperature below -5 °C. After the addition is complete, continue stirring the reaction mixture at -10 °C for 2 hours.[5][18]

  • Work-up: Pour the reaction mixture onto a mixture of crushed ice and water (approximately 100 mL). Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Neutralization: Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step is crucial to neutralize any remaining acids.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical Properties:

  • Appearance: Typically a solid.

  • Molecular Formula: C₄H₄N₂O₂[19][20]

  • Molecular Weight: 112.09 g/mol [19][20][21]

  • CAS Number: 5919-26-6[19][20][22]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, with the chemical shifts influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the carbon atoms of the pyrrole ring.

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionEnsure the reaction is stirred for the recommended time at the specified temperature.
Decomposition of pyrroleMaintain strict temperature control during the addition of the nitrating agent.
Formation of multiple productsOver-nitrationUse the stoichiometric amount of the nitrating agent and maintain a low reaction temperature.
PolymerizationEnsure the absence of strong acids and maintain a low temperature.
Difficulty in purificationCo-elution of isomersOptimize the solvent system for column chromatography.

Conclusion

The synthesis of this compound from pyrrole using acetyl nitrate is a reliable and efficient method for obtaining this important synthetic intermediate. Careful control of the reaction conditions, particularly temperature, is paramount to achieving a good yield and minimizing the formation of byproducts. The protocol and information provided in this application note serve as a valuable resource for researchers in organic synthesis and drug development.

References

Application Note: A Researcher's Guide to the Regioselective Nitration of Pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The Challenge and Utility of Pyrrole Nitration

Pyrrole, a fundamental aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. The introduction of a nitro group onto the pyrrole ring unlocks a versatile synthetic handle, enabling further functionalization and the synthesis of complex target molecules, including antibiotic natural products like the heronapyrroles.[1][2] However, the high electron density and reactivity that make pyrrole so valuable also render it exquisitely sensitive to acidic conditions, leading to rapid polymerization and decomposition with conventional nitrating agents like mixed sulfuric and nitric acid.[3][4]

This guide provides a comprehensive overview and a field-tested protocol for the successful mononitration of pyrrole using a milder, more controlled reagent system: nitric acid in acetic anhydride. This method generates acetyl nitrate in situ, a less aggressive electrophile that favors the desired regioselective substitution at the C2 position while minimizing degradation.[3][5] We will delve into the mechanistic rationale, provide a detailed step-by-step protocol with critical safety considerations, and offer expert insights for troubleshooting and optimization.

Mechanistic Rationale: Achieving Control and Regioselectivity

The success of this procedure hinges on understanding the underlying chemical principles, from the generation of the nitrating agent to the inherent electronic preferences of the pyrrole ring.

Generation of the Electrophile: Acetyl Nitrate

The reaction is initiated by the careful, low-temperature addition of concentrated nitric acid to acetic anhydride. This exothermic reaction forms acetyl nitrate, the active nitrating species.[6] This reagent serves as a more moderate source of the electrophilic nitro group compared to the highly aggressive nitronium ion (NO₂⁺) generated in concentrated sulfuric acid.

(CH₃CO)₂O + HNO₃ → CH₃C(O)ONO₂ + CH₃COOH[6]

Electrophilic Aromatic Substitution: The Path to 2-Nitropyrrole

The core of the reaction is a classic electrophilic aromatic substitution. The electron-rich pyrrole ring acts as a nucleophile, attacking the acetyl nitrate electrophile. The regioselectivity of this attack is dictated by the stability of the resulting cationic intermediate (the arenium ion or sigma complex).

  • Preferential C2 Attack: Attack at the C2 (alpha) position allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three significant resonance structures.[7][8][9]

  • Disfavored C3 Attack: Attack at the C3 (beta) position results in an intermediate where the positive charge is only delocalized across two carbon atoms. This intermediate is described by only two resonance structures and is therefore less stable.[8][9]

Because the transition state leading to the C2-attack intermediate is lower in energy, substitution occurs preferentially at this position, yielding 2-nitropyrrole as the major product.[10] The final step is the deprotonation of the intermediate by a weak base (like acetate) to restore the aromaticity of the ring.[11]

Nitration Mechanism Figure 1: Mechanism of Pyrrole Nitration cluster_reagents Reagent Preparation cluster_reaction Electrophilic Substitution HNO3 HNO₃ AcONO2 CH₃COONO₂ (Acetyl Nitrate) HNO3->AcONO2 + Ac₂O Ac2O (CH₃CO)₂O Ac2O->AcONO2 AcOH CH₃COOH Intermediate C2-Arenium Ion (3 Resonance Structures) AcONO2->Intermediate Electrophile Pyrrole Pyrrole Pyrrole->Intermediate + CH₃COONO₂ Product 2-Nitropyrrole Intermediate->Product - H⁺

Figure 1: Mechanism of Pyrrole Nitration

Detailed Experimental Protocol

This protocol is designed for the synthesis of 2-nitropyrrole on a laboratory scale. Strict adherence to safety precautions is paramount due to the hazardous nature of the reagents.

Critical Safety Considerations
  • Explosion Hazard: Acetyl nitrate is a powerful oxidant and is violently unstable at temperatures above 60°C.[12] The pure material can detonate above 100°C.[12] All operations must be conducted at or below the specified temperatures.

  • Corrosivity: Concentrated nitric acid and acetic anhydride are highly corrosive and can cause severe burns.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and suitable gloves (e.g., butyl rubber or thick nitrile).[13][14]

  • Ventilation: This procedure must be performed in a certified chemical fume hood with proper airflow to avoid inhalation of corrosive vapors.[14]

  • Quenching: The quenching of the reaction is highly exothermic. Ensure the ice/water bath for quenching is sufficiently large.

Materials & Reagents
Reagent/MaterialGradeNotes
Pyrrole (C₄H₅N)ReagentPurify by distillation if necessary.
Acetic Anhydride ((CH₃CO)₂O)ACS Grade
Fuming Nitric Acid (HNO₃)ACS Grade, ≥90%Handle with extreme care.
Diethyl Ether (or Ethyl Acetate)ACS GradeExtraction Solvent.
Sodium Bicarbonate (NaHCO₃)ACS GradeFor preparing a saturated aqueous solution.
Sodium Sulfate (Na₂SO₄), AnhydrousACS GradeDrying agent.
Crushed IceFor cooling baths and quenching.
Round-bottom flasks, Stir bars
Addition funnel, Separatory funnel
Magnetic stir plate, Ice bath
Rotary evaporator
Step-by-Step Procedure

Part A: Preparation of the Nitrating Agent (Acetyl Nitrate Solution)

  • Place 30 mL of acetic anhydride in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask to 0°C using an ice-salt bath.

  • Slowly , add 4.5 mL of fuming nitric acid dropwise via a pipette or addition funnel over 15-20 minutes. Crucially, maintain the internal temperature below 10°C throughout the addition. [15]

  • Once the addition is complete, stir the resulting solution at 0°C for an additional 10 minutes. This is your acetyl nitrate nitrating solution.

Part B: Nitration of Pyrrole

  • In a separate 250 mL three-neck flask, dissolve 5.0 g (72.4 mmol) of pyrrole in 20 mL of acetic anhydride.

  • Cool this solution to -15°C using an acetone/dry ice bath.

  • Add the freshly prepared acetyl nitrate solution (from Part A) dropwise to the stirred pyrrole solution over approximately 1 hour. Ensure the internal temperature does not rise above -10°C.

  • After the addition is complete, allow the dark reaction mixture to stir at -15°C for an additional 1.5 hours. Monitor the reaction progress by TLC if desired.

Part C: Work-up and Isolation

  • Pour the cold reaction mixture slowly and carefully into a 1 L beaker containing 400 g of crushed ice and water with vigorous stirring.[16] This step is exothermic.

  • Allow the ice to melt, then transfer the mixture to a 1 L separatory funnel.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).[16]

  • Combine the organic extracts and wash sequentially with:

    • 100 mL of cold water.

    • 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid). Vent the funnel frequently to release CO₂ gas. [16]

    • 100 mL of saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[16]

Part D: Purification

  • The resulting crude product, typically a dark oil or solid, contains a mixture of 2-nitropyrrole and a smaller amount of 3-nitropyrrole.[3]

  • Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the isomers. 2-Nitropyrrole is a yellow solid.

Experimental Workflow Figure 2: Experimental Workflow A Prepare Acetyl Nitrate (HNO₃ + Ac₂O @ 0°C) C Slowly Add A to B (Maintain T < -10°C) A->C B Prepare Pyrrole Solution (Pyrrole + Ac₂O @ -15°C) B->C D Reaction Stirring (1.5h @ -15°C) C->D E Quench on Ice-Water D->E F Liquid-Liquid Extraction (e.g., Diethyl Ether) E->F G Wash Organic Layer (H₂O, NaHCO₃, Brine) F->G H Dry & Evaporate G->H I Purification (Column Chromatography) H->I J Pure 2-Nitropyrrole I->J

Figure 2: Experimental Workflow

Data Summary and Expected Outcome

ParameterValueReference/Note
Reactants
Pyrrole5.0 g (72.4 mmol)Limiting Reagent
Fuming Nitric Acid~1.5 equiv.
Acetic Anhydride~50 mL (total)Reagent and Solvent
Conditions
Reaction Temperature-15°C to -10°CCritical for selectivity and safety[3]
Reaction Time~2.5 hours total
Product
Major Product2-NitropyrrolePredominant due to electronic factors[3]
Minor Product3-NitropyrroleAlways formed in small amounts[3]
Expected Yield (Combined)60-75%Varies based on purity of reagents and technique

Troubleshooting and Field Insights

  • Observation: Extensive tar/polymer formation.

    • Probable Cause: The reaction temperature was too high, or the nitrating agent was added too quickly. Pyrrole polymerizes readily in the presence of strong acids, a process that is accelerated by heat.[4][10]

    • Scientist's Solution: Meticulous temperature control is non-negotiable. Use a properly insulated cooling bath and ensure the addition of the acetyl nitrate solution is slow and steady to manage the exotherm.

  • Observation: Low yield of nitrated products.

    • Probable Cause: Incomplete reaction or loss of product during workup. 2-Nitropyrrole has some volatility and water solubility.

    • Scientist's Solution: Ensure the reaction is stirred for the recommended time. During workup, perform the extractions thoroughly and minimize the time the product spends in the aqueous acidic phase. Use of ethyl acetate instead of diethyl ether for extraction can sometimes improve recovery of more polar products.

  • Observation: Difficulty separating 2- and 3-nitropyrrole isomers.

    • Probable Cause: The isomers have similar polarities.

    • Scientist's Solution: High-performance flash chromatography with a shallow elution gradient is required. Careful selection of the solvent system (e.g., testing various ratios of hexane/ethyl acetate or dichloromethane/hexane) is key. For applications demanding exclusive C3-substitution, an entirely different strategy involving bulky N-silyl protecting groups is necessary to block the C2/C5 positions.[3][10]

References

Application Notes & Protocols: Leveraging 2-Nitro-1H-Pyrrole as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2-Nitro-1H-Pyrrole

In the landscape of modern organic synthesis and medicinal chemistry, the pyrrole nucleus is a cornerstone, forming the structural core of countless natural products, pharmaceuticals, and advanced materials.[1][2] Among its many derivatives, this compound stands out as a particularly valuable and versatile synthetic intermediate. Its utility stems from two key features: the profound electronic influence of the C2-nitro group and the inherent reactivity of the pyrrole ring.

The potent electron-withdrawing nature of the nitro group fundamentally alters the reactivity of the pyrrole scaffold. It deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution—a mode of reactivity not typically accessible for the parent pyrrole.[3][4] Furthermore, the nitro group itself is a synthetic chameleon, amenable to a wide range of transformations, most notably its reduction to the corresponding amine. This conversion dramatically shifts the electronic properties from strongly withdrawing to strongly donating, unlocking a different spectrum of chemical reactivity.

These characteristics make this compound a strategic linchpin in multi-step syntheses, enabling the construction of complex, highly functionalized pyrrole derivatives. Its application is particularly notable in the synthesis of marine natural products with intriguing biological activities, such as the heronapyrrole family of antibiotics.[5][6][7] This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this compound, complete with detailed protocols for key transformations.

Physicochemical Properties of this compound
IUPAC Name This compound[8]
CAS Number 5919-26-6
Molecular Formula C₄H₄N₂O₂[8]
Molecular Weight 112.09 g/mol [8]
Appearance Solid
Storage Store at 2-8°C, sealed in a dry environment

Part 1: Synthesis of this compound via Electrophilic Nitration

The most direct route to this compound is the electrophilic nitration of pyrrole. Due to the high reactivity of the electron-rich pyrrole ring, which is prone to polymerization under harsh acidic conditions, mild nitrating agents are required. A standard and effective method employs nitric acid in acetic anhydride, which generates the acetyl nitrate electrophile in situ.

Causality of Regioselectivity: Electrophilic attack on pyrrole occurs preferentially at the C2 (α) position rather than the C3 (β) position.[9][10] This preference is dictated by the superior stability of the cationic intermediate (the sigma complex) formed during the reaction. Attack at C2 allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three significant resonance structures. In contrast, attack at C3 yields a less stable intermediate with only two resonance contributors.[9]

Experimental Protocol 1: Synthesis of this compound

This protocol details the nitration of pyrrole using nitric acid and acetic anhydride at low temperatures.

Materials:

  • Pyrrole

  • Acetic anhydride

  • Fuming nitric acid (≥90%)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice-salt bath

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel

Procedure:

  • Preparation: In a 250 mL three-neck round-bottom flask, prepare a solution of freshly distilled pyrrole (e.g., 3.35 g, 50 mmol) in acetic anhydride (100 mL).

  • Cooling: Cool the solution to -10 °C using an ice-salt bath with constant stirring. It is crucial to maintain this temperature to minimize side reactions and polymerization.

  • Nitrating Agent Preparation: In a separate flask, cautiously prepare the nitrating agent by slowly adding fuming nitric acid (e.g., 3.5 mL, ~75 mmol) to acetic anhydride (25 mL) while cooling in an ice bath to maintain a temperature below 10 °C.

  • Addition: Add the prepared nitrating solution dropwise to the stirred pyrrole solution over 30-45 minutes, ensuring the internal temperature does not rise above -5 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at -10 °C for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 300 g) in a large beaker and stir until the ice has melted.

  • Neutralization & Extraction: Slowly neutralize the aqueous solution by adding solid sodium bicarbonate or a saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Washing & Drying: Combine the organic extracts and wash successively with water (100 mL) and brine (100 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Pyrrole Pyrrole in Acetic Anhydride ReactionVessel Combine & React (-10°C, 2h) Pyrrole->ReactionVessel NitratingAgent HNO3 in Acetic Anhydride NitratingAgent->ReactionVessel Quench Quench (Ice Water) ReactionVessel->Quench Neutralize Neutralize (NaHCO3) Quench->Neutralize Extract Extract (Diethyl Ether) Neutralize->Extract Purify Dry & Purify (Chromatography) Extract->Purify Product Pure this compound Purify->Product G Nitropyrrole This compound Reagents H₂ (1 atm) 10% Pd/C MeOH, RT Nitropyrrole->Reagents Aminopyrrole 2-Amino-1H-pyrrole Reagents->Aminopyrrole G Substrate N-Protected Nitropyrrole Intermediate Meisenheimer-like Intermediate (Anionic, Stabilized) Substrate->Intermediate Addition Nucleophile Nucleophile (e.g., MeO⁻, R₂NH) Nucleophile->Intermediate Product Substituted Pyrrole Intermediate->Product Elimination LeavingGroup Leaving Group (e.g., NO₂⁻) Intermediate->LeavingGroup G Pd0 Pd(0)Ln PdII_1 R¹-Pd(II)Ln-X Pd0->PdII_1 Oxidative Addition PdII_2 R¹-Pd(II)Ln-R² PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_2->Product R1X R¹-X (Halogenated Nitropyrrole) R2M R²-M (Organometallic Reagent)

References

Application Notes and Protocols: 2-Nitro-1H-Pyrrole as a Versatile Building Block in Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrole ring is a fundamental heterocyclic motif and a quintessential "privileged structure" in medicinal chemistry.[1] Its presence is characteristic of numerous natural products, pharmaceuticals, and agrochemicals, underscoring its biological significance.[2] Within the vast chemical space of pyrrole derivatives, 2-nitro-1H-pyrrole stands out as a uniquely versatile and powerful synthetic intermediate. The strong electron-withdrawing nature of the nitro group not only modulates the reactivity of the pyrrole core but also serves as a latent amino group, a critical functional handle for constructing complex molecular architectures.[3]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound's utility. We will move beyond simple reaction schemes to explain the causality behind experimental choices, offering detailed, field-proven protocols for its key transformations. The applications will focus on the synthesis of medicinally relevant compound classes, including precursors to pyrrole-imidazole alkaloids and polycyclic frameworks derived from cycloaddition reactions.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid at room temperature. Its chemical behavior is dominated by the electronic influence of the C2-nitro substituent.

Table 1: Physicochemical Properties of this compound

Property Value Reference
IUPAC Name This compound [4]
CAS Number 5919-26-6 [4]
Molecular Formula C₄H₄N₂O₂ [4]
Molecular Weight 112.09 g/mol [4]
Appearance Colorless to light yellow solid [5]
pKa (conjugate acid) -3.8 [5]

| pKa (N-H) | 17.5 |[3] |

The nitro group profoundly deactivates the pyrrole ring towards electrophilic aromatic substitution by withdrawing electron density through resonance and inductive effects. This reduced nucleophilicity makes reactions that are facile for simple pyrroles (e.g., Friedel-Crafts acylation) more challenging for 2-nitropyrrole, often requiring harsher conditions or alternative strategies.[3] Conversely, the electron withdrawal increases the acidity of the N-H proton, facilitating its deprotonation with strong bases.[3]

Perhaps most importantly, the nitro group is a synthetic linchpin, primarily through its reduction to a primary amine. This transformation converts a strongly deactivating group into a strongly activating, ortho-para directing amino group, completely altering the ring's reactivity and providing a nucleophilic site for further elaboration.[6]

Figure 1: Resonance delocalization of the nitro group.

Core Synthetic Transformations and Protocols

The strategic application of 2-nitropyrrole hinges on a set of robust and reliable chemical transformations. This section details the protocols for the most critical reactions.

Reduction of the Nitro Group to 2-Amino-1H-pyrrole

This is arguably the most valuable transformation of 2-nitropyrrole. The resulting 2-aminopyrrole is a key precursor for the synthesis of pyrrole-imidazole alkaloids and other nitrogen-containing bioactive molecules. The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

Start This compound Derivative Method1 Method A: Catalytic Hydrogenation Start->Method1 Method2 Method B: Metal/Acid Reduction Start->Method2 Product 2-Amino-1H-Pyrrole Derivative Method1->Product H₂, Pd/C or Raney Ni (High efficiency, sensitive to other reducible groups) Method2->Product SnCl₂•2H₂O or Fe/HCl (Good functional group tolerance, stoichiometric) A This compound B 1. N-Protection (e.g., SEM-Cl) 2. C4-Bromination (NBS) A->B C N-SEM-4-bromo-2-nitropyrrole B->C D Cross-Coupling (e.g., Suzuki, Stille) Introduce Sidechain Precursor C->D E Functionalized N-SEM-2-nitropyrrole D->E F Nitro Reduction (e.g., SnCl₂, Protocol 2) E->F G 2-Amino-4-substituted-N-SEM-pyrrole F->G H Amide Coupling (e.g., Imidazole-2-carboxylic acid, HATU) G->H I Pyrrole-Imidazole Alkaloid Core Structure H->I

References

Application Notes & Protocols: The Strategic Role of 2-Nitro-1H-pyrrole in the Synthesis of Marine Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of organic synthesis, medicinal chemistry, and natural product chemistry.

Abstract: The 2-nitro-1H-pyrrole moiety is a rare and intriguing structural motif found in a select class of marine natural products, many of which exhibit potent biological activities.[1][2][3] Its presence imparts unique electronic properties and synthetic challenges, making it a focal point for synthetic chemists. This document provides an in-depth guide to the strategic application of this compound in the total synthesis of marine alkaloids. We will explore the causality behind various synthetic choices, present detailed, field-proven protocols for key transformations, and offer insights into overcoming common synthetic hurdles. The aim is to equip researchers with the knowledge to efficiently incorporate this valuable pharmacophore into complex molecular architectures.

Introduction: The Significance of this compound in Marine Natural Products

Nitrogen-containing heterocycles are fundamental components of life's chemical machinery and are abundantly found in the marine environment.[2][4][5] Among these, pyrrole alkaloids represent a large and structurally diverse family of natural products.[2][6][7] A particularly interesting subclass is characterized by the presence of a this compound core. This electron-withdrawing nitro group significantly influences the reactivity of the pyrrole ring and is crucial for the biological activity of the parent molecule.

Notable examples of marine natural products containing the this compound scaffold include the nitropyrrolin and heronapyrrole families.[1][2][8][9] These compounds, often isolated from marine microbes, have demonstrated promising antibiotic properties, particularly against Gram-positive bacteria, making them attractive targets for drug discovery and development.[2][4]

The synthesis of these molecules, however, is not trivial. Key challenges include:

  • Regioselective nitration: Introducing the nitro group specifically at the C2 position of the pyrrole ring can be difficult to control.

  • Pyrrole ring instability: The pyrrole core can be sensitive to harsh reaction conditions.

  • Construction of complex side chains: The 2-nitropyrrole unit is often appended with intricate terpenoid or polyketide chains.

This guide will dissect successful synthetic strategies that have addressed these challenges, providing a playbook for researchers in the field.

Strategic Approaches to the this compound Core

The construction and elaboration of the this compound unit is the cornerstone of any synthetic campaign targeting these marine natural products. Two primary strategies have emerged: late-stage nitration and early-stage introduction of a pre-functionalized nitropyrrole building block .

Late-Stage Nitration: A Direct but Challenging Approach

This strategy involves constructing the pyrrole ring with its appended side chain first, followed by the introduction of the nitro group. While seemingly direct, achieving high regioselectivity for C2 nitration can be problematic.

Causality Behind Experimental Choices: The choice of nitrating agent and reaction conditions is critical. Milder nitrating agents are often preferred to avoid degradation of the sensitive pyrrole ring and complex side chains. The directing effects of existing substituents on the pyrrole ring also play a pivotal role in determining the regiochemical outcome.

Protocol: α-Nitration of a Substituted Pyrrole

This protocol is adapted from the Morimoto group's synthesis of nitropyrrolins.[2]

  • Step 1: Preparation of the Nitrating Agent. In a flame-dried, argon-purged flask, cool a solution of acetic anhydride to -10 °C. Slowly add fuming nitric acid dropwise while maintaining the temperature below 0 °C. Stir the resulting solution of acetyl nitrate for 15 minutes at -10 °C before use.

  • Step 2: Nitration Reaction. Dissolve the substituted pyrrole substrate in a suitable solvent such as dichloromethane or a mixture of acetic anhydride and acetic acid. Cool the solution to the desired temperature (typically between -78 °C and 0 °C). Add the freshly prepared acetyl nitrate solution dropwise to the pyrrole solution.

  • Step 3: Monitoring and Quenching. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Step 4: Extraction and Purification. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-nitropyrrole.

Self-Validating System: The success of this protocol is validated by careful analysis of the product mixture by ¹H NMR and ¹³C NMR spectroscopy to confirm the regioselectivity of nitration. The presence of side products resulting from nitration at other positions or degradation of the starting material will indicate the need to optimize reaction conditions (e.g., temperature, solvent, stoichiometry of the nitrating agent).

Pre-functionalized Building Block Approach: A More Controlled Strategy

To circumvent the challenges of late-stage nitration, many synthetic routes now employ a pre-formed this compound building block that is then elaborated. This approach offers greater control over the regiochemistry and is often more amenable to the synthesis of complex analogues.

Causality Behind Experimental Choices: The choice of protecting group on the pyrrole nitrogen is crucial. Electron-rich protecting groups can enhance the success of subsequent cross-coupling reactions.[9] The selection of the coupling partners and the specific cross-coupling methodology (e.g., Stille, Sonogashira) is dictated by the desired bond formation and the functional group tolerance of the substrates.[1][9]

Workflow: Synthesis of Nitropyrrolins via Cross-Coupling

The following workflow illustrates a general approach to the nitropyrrolin family using a cross-coupling strategy.[8]

Synthesis_Workflow A 2-Nitro-4-halopyrrole C Sonogashira Cross-Coupling A->C B Terminal Alkyne Side Chain B->C D Coupled Product C->D Pd catalyst, Cu(I) co-catalyst, base E Carboxylative Cyclization D->E F Hydroxy Ketone Intermediate E->F G Further Functionalization F->G H Nitropyrrolin Natural Product G->H

Caption: Synthetic workflow for nitropyrrolins.

Protocol: Sonogashira Cross-Coupling of a 2-Nitro-4-iodopyrrole

This protocol is a generalized procedure based on methodologies reported for the synthesis of nitropyrrolin precursors.[8][9]

  • Step 1: Preparation of the Reaction Vessel. To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-nitro-4-iodopyrrole derivative, the terminal alkyne coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).

  • Step 2: Solvent and Base Addition. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an amine base (e.g., triethylamine or diisopropylethylamine) and a co-solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Step 3: Reaction Execution. Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrates. Monitor the reaction progress by TLC or LC-MS.

  • Step 4: Work-up and Purification. Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the coupled product.

Self-Validating System: The efficacy of the coupling is confirmed by the disappearance of the starting materials and the appearance of the desired product in the crude reaction mixture as monitored by TLC or LC-MS. The structure of the purified product should be rigorously characterized by NMR spectroscopy and mass spectrometry to confirm the successful formation of the carbon-carbon bond.

Advanced Synthetic Transformations and Key Intermediates

The synthesis of these complex marine natural products often requires a series of sophisticated chemical transformations beyond the initial construction of the nitropyrrole core.

Data Presentation: Comparison of Cross-Coupling Strategies

Cross-Coupling Reaction Catalyst/Reagents Key Bond Formed Advantages Considerations Reference
Stille Coupling Pd catalyst, organostannaneC(sp³)-C(sp²) or C(sp²)-C(sp²)Generally tolerant of many functional groups.Toxicity of tin reagents, purification challenges.[1][9]
Sonogashira Coupling Pd catalyst, Cu(I) co-catalyst, terminal alkyneC(sp²)-C(sp)Mild reaction conditions, readily available alkynes.Potential for homocoupling of the alkyne.[8][9]
Suzuki Coupling Pd catalyst, organoboron reagent, baseC(sp²)-C(sp²)Commercially available and stable boron reagents.Base sensitivity of some substrates.[9] (Implied)

Diagram: Key Synthetic Disconnections for Heronapyrrole Synthesis

Heronapyrrole_Disconnection Heronapyrrole Heronapyrrole Stille_Coupling Stille Cross-Coupling Heronapyrrole->Stille_Coupling Nitropyrrole_Fragment 2-Nitropyrrole Fragment Stille_Coupling->Nitropyrrole_Fragment Vinyl_Stannane Vinyl Stannane Side Chain Stille_Coupling->Vinyl_Stannane Hunsdiecker Hunsdiecker-type Halogenation Vinyl_Stannane->Hunsdiecker Carboxylic_Acid Carboxylic Acid Precursor Hunsdiecker->Carboxylic_Acid

Caption: Retrosynthetic analysis of heronapyrrole.

Conclusion and Future Outlook

The this compound unit, while presenting synthetic challenges, is a key pharmacophore in a promising class of marine-derived antibiotics. The evolution of synthetic strategies from late-stage nitration to the use of pre-functionalized building blocks has significantly advanced the accessibility of these natural products and their analogues.[1][9] The continued development of novel cross-coupling methodologies and a deeper understanding of the reactivity of the 2-nitropyrrole system will undoubtedly pave the way for the discovery of new and more potent therapeutic agents. The protocols and strategic insights provided herein serve as a robust foundation for researchers embarking on the synthesis of these fascinating and biologically important molecules.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Nitropyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of Nitropyrrole Compounds in Cellular Fates

Nitropyrrole derivatives represent a compelling class of heterocyclic compounds with a broad spectrum of biological activities. From their origins as natural products in marine and terrestrial organisms to their synthesis in medicinal chemistry labs, these molecules have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The incorporation of a nitro group onto the pyrrole scaffold dramatically influences the compound's electrophilicity and redox potential, often leading to potent cytotoxic effects against rapidly proliferating cells, such as cancer cells.[1][3] However, this bioactivity necessitates a thorough and nuanced understanding of their cytotoxic profile to ensure therapeutic efficacy while minimizing off-target effects.

This technical guide serves as a comprehensive resource for researchers and drug development professionals engaged in the evaluation of nitropyrrole compound cytotoxicity. We will delve into the molecular mechanisms underpinning their cytotoxic effects, provide detailed, field-proven protocols for key cytotoxicity assays, and offer insights into the interpretation of the generated data. The overarching goal is to equip scientists with the necessary tools and knowledge to conduct robust and reproducible cytotoxicity studies, thereby accelerating the translation of promising nitropyrrole-based compounds from the bench to preclinical and clinical development.

Mechanistic Insights into Nitropyrrole-Induced Cytotoxicity

The cytotoxic effects of nitropyrrole compounds are often multifaceted, culminating in the activation of programmed cell death, or apoptosis. While the precise mechanisms can vary depending on the specific chemical structure and cellular context, several key pathways have been implicated. A central theme in nitropyrrole-induced cytotoxicity is the induction of cellular stress, which can trigger a cascade of events leading to cell demise.

The Intrinsic Apoptotic Pathway: A Common Route to Cell Death

Many pyrrole derivatives, including those with nitro functional groups, have been shown to induce apoptosis via the intrinsic, or mitochondrial, pathway.[4] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members.[4][5] Under homeostatic conditions, the anti-apoptotic Bcl-2 proteins sequester the pro-apoptotic members, preventing their activation.

Upon treatment with cytotoxic nitropyrrole compounds, a cellular stress response is initiated, which can lead to the upregulation of pro-apoptotic "BH3-only" proteins like Puma and Noxa.[6] These proteins act as sensors of cellular damage and can be transcriptionally activated by the tumor suppressor protein p53 in response to DNA damage.[6][7] Activated BH3-only proteins then bind to and inhibit the anti-apoptotic Bcl-2 proteins, liberating Bax and Bak.[5]

Once freed, Bax and Bak undergo a conformational change, oligomerize, and insert into the outer mitochondrial membrane, forming pores in a process known as mitochondrial outer membrane permeabilization (MOMP).[8][9][10] This critical event leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, including cytochrome c and Smac/DIABLO.[9]

In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[4] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[4][11]

G cluster_0 Nitropyrrole Compound cluster_1 Cellular Stress & Signaling cluster_2 Mitochondrial Events cluster_3 Caspase Cascade & Apoptosis Nitropyrrole Nitropyrrole DNA_Damage DNA Damage Nitropyrrole->DNA_Damage p53 p53 Activation DNA_Damage->p53 BH3_only Upregulation of BH3-only proteins (Puma, Noxa) p53->BH3_only Anti_Bcl2 Inhibition of Anti-apoptotic Bcl-2 (Bcl-2, Mcl-1) BH3_only->Anti_Bcl2 Bax_Bak Bax/Bak Activation & Oligomerization Anti_Bcl2->Bax_Bak MOMP MOMP Bax_Bak->MOMP Cyto_c Cytochrome c Release MOMP->Cyto_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cyto_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Intrinsic Apoptotic Pathway Induced by Nitropyrrole Compounds.
The Role of Oxidative and Nitrosative Stress

The nitroaromatic nature of these compounds suggests that oxidative and nitrosative stress may play a significant role in their cytotoxic mechanism.[12] The cellular metabolism of nitropyrroles can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can overwhelm the cell's antioxidant defenses.[13][14]

Elevated levels of ROS can directly damage cellular macromolecules, including lipids, proteins, and DNA, contributing to the activation of the p53-mediated DNA damage response.[1][13] Furthermore, ROS can directly impact mitochondrial function, leading to MOMP and the initiation of apoptosis.[15]

Nitrosative stress, resulting from an excess of RNS such as nitric oxide (NO) and peroxynitrite, can also contribute to cytotoxicity. NO can modulate the activity of key signaling proteins through S-nitrosylation.[16] For instance, S-nitrosylation of Bcl-2 has been shown to inhibit its degradation, which could represent a complex, context-dependent regulatory mechanism.[16] Conversely, high levels of NO can lead to the nitration of tyrosine residues on proteins like p53, altering their activity.[17] Nitrosylation has also been implicated in the activation of caspases, further linking nitrosative stress to the apoptotic machinery.[11][18]

Experimental Protocols for Cytotoxicity Assessment

A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of nitropyrrole compounds. Here, we provide detailed protocols for three commonly used and complementary assays: the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and a caspase activation assay for detecting apoptosis.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the nitropyrrole compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

Data Analysis:

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[3] The LDH assay measures the amount of LDH released, which is a direct indicator of cytotoxicity and loss of membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Establish Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the incubation period.[5]

    • Medium Background: Medium without cells.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.[5]

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

G cluster_0 Experimental Setup cluster_1 MTT Assay cluster_2 LDH Assay Seeding Seed Cells in 96-well Plate Treatment Treat with Nitropyrrole Compound Seeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Supernatant Collect Supernatant Incubation->Supernatant Formazan Metabolically Active Cells Reduce MTT to Formazan MTT_add->Formazan Solubilize Solubilize Formazan Formazan->Solubilize Measure_MTT Measure Absorbance (570 nm) Solubilize->Measure_MTT Viability Calculate % Viability Measure_MTT->Viability LDH_reaction Add LDH Reaction Mix Supernatant->LDH_reaction LDH_release Released LDH Catalyzes Colorimetric Reaction LDH_reaction->LDH_release Measure_LDH Measure Absorbance (490 nm) LDH_release->Measure_LDH Cytotoxicity Calculate % Cytotoxicity Measure_LDH->Cytotoxicity

Figure 2: Workflow for MTT and LDH Cytotoxicity Assays.
Caspase-Glo® 3/7 Assay

Principle: This luminescent assay measures the activity of caspases-3 and -7, key effector caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to generate a luminescent signal.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, preferably in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

The luminescent signal is directly proportional to the amount of active caspase-3/7. Data can be expressed as fold change in caspase activity relative to untreated controls.

Data Summary and Interpretation

To facilitate the comparison of results from different assays and compounds, it is recommended to summarize the quantitative data in a clear and structured table.

CompoundCell LineAssayEndpointIC50 / EC50 (µM)
Nitropyrrole AMCF-7MTTViability10.5
Nitropyrrole AMCF-7LDHCytotoxicity15.2
Nitropyrrole AMCF-7Caspase-3/7Apoptosis8.9
Nitropyrrole BA549MTTViability5.8
Nitropyrrole BA549LDHCytotoxicity7.1
Nitropyrrole BA549Caspase-3/7Apoptosis4.5

Interpretation:

  • Discrepancies between MTT and LDH assays: A compound might show a potent effect in the MTT assay (indicating a decrease in metabolic activity) but a weaker effect in the LDH assay (indicating intact cell membranes). This could suggest a cytostatic effect (inhibition of proliferation) rather than a cytotoxic one.

  • Correlation with Caspase Activity: A strong induction of caspase-3/7 activity that correlates with a decrease in cell viability (MTT) and an increase in cytotoxicity (LDH) provides compelling evidence that the nitropyrrole compound induces apoptosis.

Conclusion and Future Directions

The study of nitropyrrole compound cytotoxicity is a critical step in the drug discovery and development process. The protocols and mechanistic insights provided in this guide offer a robust framework for the comprehensive evaluation of these promising therapeutic agents. By employing a multi-assay approach and carefully interpreting the data, researchers can gain a deeper understanding of the structure-activity relationships and the molecular mechanisms that govern the cytotoxic effects of nitropyrrole derivatives.

Future investigations should focus on elucidating the specific cellular targets of novel nitropyrrole compounds and further exploring the interplay between oxidative/nitrosative stress and the core apoptotic machinery. Such studies will be instrumental in the rational design of next-generation nitropyrrole-based therapeutics with enhanced potency and selectivity for the treatment of cancer and other diseases.

References

Introduction: Overcoming Hypoxia, the Achilles' Heel of Radiotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Application and Evaluation of 2-Nitro-1H-Pyrrole Derivatives as Hypoxic Cell Radiosensitizers

The efficacy of radiation therapy, a cornerstone of cancer treatment, is fundamentally limited by the tumor microenvironment. A common feature of solid tumors is hypoxia, a state of low oxygen concentration that arises when tumor growth outpaces the development of an adequate blood supply.[1][2] Hypoxic tumor cells are notoriously resistant to the cell-killing effects of ionizing radiation, often demonstrating a 2 to 3-fold higher resistance compared to well-oxygenated (normoxic) cells.[1][3][4][5] This "oxygen effect" occurs because molecular oxygen is a potent radiosensitizer; it reacts with radiation-induced free radicals on DNA, "fixing" the damage in a permanent, lethal form.[6] In the absence of oxygen, these DNA lesions can be chemically repaired by intracellular reducing agents like glutathione, allowing the cell to survive and contribute to treatment failure and tumor recurrence.

To counter this, the field of radiation oncology has long pursued the development of hypoxic cell radiosensitizers—compounds that can mimic the sensitizing effect of oxygen in the low-oxygen environment of a tumor.[7] Among the most promising classes of these agents are electron-affinic nitroaromatic compounds.[8][9] While 2-nitroimidazoles like misonidazole and nimorazole have been extensively studied, research has expanded to other heterocyclic structures to improve efficacy and reduce toxicity.[7][10] This guide focuses on a compelling class of these agents: This compound derivatives . These compounds offer a tunable chemical scaffold where radiosensitizing potential can be modulated, presenting a significant opportunity for developing next-generation cancer therapeutics.[11][12]

Part 1: The Core Mechanism - Bioreductive Activation

The selective action of this compound derivatives hinges on their bioreductive activation , a process that is intrinsically linked to the hypoxic state.

  • Electron Affinity: The nitro group (–NO₂) is strongly electron-withdrawing, giving the entire molecule a high electron affinity. This property allows it to readily accept an electron.

  • One-Electron Reduction: In the low-oxygen environment of a tumor cell, intracellular reductase enzymes (such as NADPH-cytochrome P450 reductase) donate a single electron to the nitropyrrole, converting it into a highly reactive nitro radical anion (R-NO₂⁻•).[8][13]

  • The Oxygen Dichotomy:

    • Under Normoxic Conditions: If oxygen is present, it rapidly oxidizes the radical anion back to the parent nitropyrrole in a "futile" redox cycle. This process not only prevents the accumulation of the active species but also consumes oxygen, potentially increasing local hypoxia. The parent compound is harmless and can diffuse out of the cell.

    • Under Hypoxic Conditions: In the absence of oxygen, the radical anion persists. It can then undergo further reduction to form nitroso and hydroxylamine intermediates, which are highly reactive and cytotoxic.[8]

  • Fixation of DNA Damage: Crucially, for radiosensitization, the initial radical anion (R-NO₂⁻•) acts as an oxygen mimetic. When ionizing radiation creates a radical lesion on DNA (DNA•), the nitropyrrole radical anion can react with it, forming an adduct (DNA-R-NO₂⁻). This "fixes" the damage, preventing its repair and leading to lethal double-strand breaks, ultimately enhancing cell death.[7]

This selective activation in hypoxic regions while remaining inert in healthy, oxygenated tissues is the key to the therapeutic window of these compounds.

Mechanism cluster_0 Normoxic Cell: Futile Redox Cycle cluster_1 Hypoxic Cell: Radiosensitization NP 2-Nitropyrrole (Parent Drug) Reductase_N Cellular Reductases NP->Reductase_N Enters Cell Radical_N Radical Anion (R-NO₂⁻•) Reductase_N->Radical_N + e⁻ O2_N Oxygen (O₂) Radical_N->O2_N Rapid Oxidation O2_N->NP Regenerates Parent Drug NP_H 2-Nitropyrrole (Parent Drug) Reductase_H Cellular Reductases NP_H->Reductase_H Enters Cell Radical_H Radical Anion (R-NO₂⁻•) Reductase_H->Radical_H + e⁻ Fixed_Damage 'Fixed' DNA Damage (Lethal Lesion) Radical_H->Fixed_Damage Reacts with (Oxygen Mimic) IR Ionizing Radiation (IR) DNA Cellular DNA IR->DNA Induces Damage DNA_Radical DNA Radical (DNA•) DNA->DNA_Radical DNA_Radical->Fixed_Damage Cell Death Cell Death Fixed_Damage->Cell Death

Caption: Bioreductive activation of 2-nitropyrroles under normoxic vs. hypoxic conditions.

Part 2: Synthesis and Characterization

The versatility of the pyrrole ring allows for the synthesis of a wide array of derivatives to optimize properties like electron affinity, solubility, and toxicity.[14] While specific synthetic routes vary, a generalized approach often involves the construction of the substituted pyrrole ring followed by nitration.

Protocol 1: Generalized Synthesis of a N-substituted this compound Derivative

This protocol is a representative example and may require significant optimization based on the specific target molecule.

Objective: To synthesize a this compound derivative for biological evaluation.

Materials:

  • Appropriate starting materials (e.g., a substituted amine, a 1,4-dicarbonyl compound).

  • Nitrating agent (e.g., Nitric acid/Sulfuric acid, Acetyl nitrate).

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Acetonitrile).

  • Reagents for purification (e.g., Silica gel for column chromatography, recrystallization solvents).

  • Standard laboratory glassware and safety equipment.

Methodology:

  • Step 1: Synthesis of the Pyrrole Ring (e.g., Paal-Knorr Synthesis)

    • Rationale: The Paal-Knorr synthesis is a classic and straightforward method for forming a pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.

    • Dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).

    • Add the primary amine (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

    • Purify the resulting N-substituted pyrrole by column chromatography or recrystallization to yield the pure product.

  • Step 2: Nitration of the Pyrrole Ring

    • Rationale: Electrophilic nitration is required to install the crucial nitro group. This step must be performed cautiously at low temperatures, as pyrroles are highly reactive and can be prone to polymerization or over-nitration under harsh conditions.

    • Cool a solution of the N-substituted pyrrole (1.0 eq) in an inert solvent like acetic anhydride to -10°C in an ice-salt bath.

    • Slowly add a pre-cooled solution of the nitrating agent (e.g., fuming nitric acid, 1.05 eq) dropwise, ensuring the internal temperature does not rise above 0°C.

    • Stir the reaction at low temperature for 1-2 hours, again monitoring by TLC.

    • Carefully quench the reaction by pouring it into a beaker of ice water.

    • Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 3: Purification and Characterization

    • Purify the crude this compound derivative using flash column chromatography on silica gel.

    • Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: In Vitro Evaluation Workflow

A rigorous in vitro screening process is essential to identify promising candidates with a favorable therapeutic profile. The primary goals are to assess hypoxia-selective toxicity and quantify the radiosensitizing effect.

InVitroWorkflow cluster_cytotoxicity Assay 1: Cytotoxicity cluster_radiosensitization Assay 2: Radiosensitization (Clonogenic Assay) start Synthesized 2-Nitropyrrole Compound cell_culture Seed Cancer Cells (e.g., MCF-7, A549) start->cell_culture treat_norm Treat with Drug (Normoxia, 21% O₂) cell_culture->treat_norm treat_hyp Treat with Drug (Hypoxia, <1% O₂) cell_culture->treat_hyp pre_incubate Pre-incubate with Drug (Hypoxic Conditions) cell_culture->pre_incubate viability_assay MTT / SRB Assay (72h incubation) treat_norm->viability_assay treat_hyp->viability_assay calc_ic50 Calculate IC₅₀ Values viability_assay->calc_ic50 calc_hcr Calculate Hypoxic Cytotoxicity Ratio (HCR) = IC₅₀(Normoxia) / IC₅₀(Hypoxia) calc_ic50->calc_hcr end Identify Lead Compound (High HCR, High SER) calc_hcr->end irradiate Irradiate Cells (0, 2, 4, 6, 8 Gy) pre_incubate->irradiate plate_colonies Plate for Colony Formation (10-14 days) irradiate->plate_colonies stain_count Fix, Stain (Crystal Violet) & Count Colonies plate_colonies->stain_count calc_sf Calculate Surviving Fraction (SF) stain_count->calc_sf calc_ser Calculate Sensitizer Enhancement Ratio (SER) calc_sf->calc_ser calc_ser->end

Caption: Standardized workflow for the in vitro evaluation of nitropyrrole radiosensitizers.

Protocol 2: Clonogenic Survival Assay for Radiosensitization

This is the gold-standard method for determining cell reproductive death after treatment with ionizing radiation.[15]

Objective: To quantify the radiosensitizing effect of a this compound derivative on hypoxic cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma, PC3 prostate cancer).

  • Complete cell culture medium, PBS, Trypsin-EDTA.

  • Test compound dissolved in a suitable vehicle (e.g., DMSO).

  • 6-well plates or T-25 flasks.

  • A source of ionizing radiation (e.g., X-ray irradiator).

  • A hypoxic chamber or incubator capable of maintaining <1% O₂.

  • Fixing solution (e.g., methanol) and staining solution (e.g., 0.5% crystal violet in methanol).

Methodology:

  • Cell Seeding:

    • Culture cells to ~70-80% confluency.

    • Harvest cells using trypsin and prepare a single-cell suspension.

    • Count cells accurately (e.g., using a hemocytometer or automated counter).

    • Seed cells into T-25 flasks at an appropriate density to ensure they are in the exponential growth phase on the day of the experiment.

  • Drug Treatment and Hypoxic Incubation:

    • The day of the experiment, remove the medium and add fresh medium containing the test compound at a pre-determined, non-toxic concentration, or vehicle control.

    • Place the flasks into a hypoxic chamber and incubate for 2-4 hours to allow for drug uptake and for the cells to become fully hypoxic.

    • Causality: This pre-incubation period is critical to ensure the drug has penetrated the cells and that the intracellular environment is sufficiently reducing for bioreductive activation to occur upon irradiation.

  • Irradiation:

    • Transport the sealed, hypoxic flasks to the irradiator.

    • Irradiate the flasks with a range of doses (e.g., 0, 2, 4, 6, 8 Gy). The 0 Gy group serves as the drug-only toxicity control.

    • Self-Validation: It is crucial to have parallel sets of flasks for:

      • Vehicle control + Irradiation (to establish the baseline hypoxic survival curve).

      • Compound + Irradiation (to determine the sensitized survival curve).

      • A normoxic control group (Vehicle + Irradiation) is also recommended to calculate the Oxygen Enhancement Ratio (OER).

  • Plating for Colony Formation: [16]

    • Immediately after irradiation, bring the flasks back to a standard incubator.

    • Trypsinize the cells, count them, and plate a precise number of cells into 100 mm dishes. The number of cells plated must be adjusted for each radiation dose to aim for 50-150 countable colonies per dish. Higher doses require more cells to be plated.

    • Example Plating Densities: 0 Gy (200 cells), 2 Gy (400 cells), 4 Gy (1000 cells), 6 Gy (3000 cells), 8 Gy (8000 cells).

  • Incubation and Staining:

    • Incubate the dishes for 10-14 days, until visible colonies (groups of >50 cells) have formed.[17]

    • Aspirate the medium, wash gently with PBS, and fix the colonies with methanol for 10-15 minutes.

    • Remove the fixative and stain with 0.5% crystal violet solution for 20-30 minutes.[18]

    • Wash the dishes with water to remove excess stain and allow them to air dry.

Data Analysis and Interpretation:

  • Plating Efficiency (PE): PE = (Number of colonies counted / Number of cells plated) for the 0 Gy control group.

  • Surviving Fraction (SF): SF = (Number of colonies counted / (Number of cells plated × PE)). This is calculated for each dose point.

  • Survival Curve Generation: Plot SF (on a logarithmic scale) versus Radiation Dose (on a linear scale).

  • Sensitizer Enhancement Ratio (SER): The SER is the most critical parameter. It is the ratio of radiation doses required to produce the same level of cell killing in the absence and presence of the sensitizer.

    • SER = (Dose to achieve a specific SF without drug) / (Dose to achieve the same SF with drug).

    • An SER > 1 indicates radiosensitization. A higher SER signifies a more effective compound.

ParameterDescriptionIdeal ValueImplication
IC₅₀ (Normoxia) Concentration causing 50% growth inhibition in normal O₂.HighLow toxicity to healthy tissue.
IC₅₀ (Hypoxia) Concentration causing 50% growth inhibition in low O₂.LowHigh selective toxicity to tumor cells.
HCR Hypoxic Cytotoxicity Ratio = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia).> 1 (High)Indicates hypoxia-selective killing.
SER Sensitizer Enhancement Ratio.> 1.5 (High)Potent radiosensitizing effect.

Part 4: In Vivo Evaluation

Promising candidates from in vitro screens must be validated in vivo to assess their efficacy and toxicity in a complex biological system.[19]

InVivoWorkflow cluster_groups Treatment Groups start Lead Compound from In Vitro Screening model Select Animal Model (e.g., Nude Mouse with Human Tumor Xenograft) start->model implant Subcutaneous Tumor Cell Implantation model->implant growth Allow Tumors to Grow (e.g., to 100-150 mm³) implant->growth randomize Randomize Mice into Treatment Groups growth->randomize g1 1. Vehicle Control g2 2. Drug Only g3 3. Radiation Only g4 4. Drug + Radiation treat Administer Drug (e.g., IP) Irradiate Tumors g4->treat measure Measure Tumor Volume 3x per week treat->measure endpoint Continue until Endpoint (e.g., Tumor Volume > 1000 mm³) measure->endpoint analyze Analyze Data: Plot Tumor Growth Curves endpoint->analyze result Calculate Tumor Growth Delay analyze->result

Caption: Experimental workflow for assessing in vivo efficacy using a tumor growth delay assay.

Protocol 3: Tumor Growth Delay Assay

Objective: To determine if a this compound derivative enhances the effect of radiation on tumor growth in a mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic Nude or NSG mice).

  • Tumor cells for implantation.

  • Calipers for tumor measurement.

  • Test compound formulated for in vivo administration.

  • Animal irradiator.

Methodology:

  • Tumor Implantation:

    • Inject a suspension of tumor cells (e.g., 1-5 million cells) subcutaneously into the flank of each mouse.[20]

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is typically calculated as (Length × Width²)/2.

  • Randomization and Treatment:

    • Randomize mice into four groups (n=8-10 mice per group): (1) Vehicle Control, (2) Drug Only, (3) Radiation Only, (4) Drug + Radiation.

    • Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal (IP) injection).

    • After a set time to allow for drug distribution (e.g., 30-60 minutes), anesthetize the mice in the radiation groups and irradiate the tumors with a single dose of radiation (e.g., 10-15 Gy), shielding the rest of the body.

  • Monitoring and Endpoint:

    • Measure tumor volumes with calipers 2-3 times per week.

    • Monitor animal weight and general health as indicators of toxicity.

    • The experiment is concluded for each mouse when its tumor reaches a pre-determined endpoint volume (e.g., 1000 mm³), at which point the mouse is humanely euthanized.

Data Analysis and Interpretation:

  • Tumor Growth Curves: Plot the mean tumor volume for each group versus time.

  • Tumor Growth Delay: Calculate the time it takes for tumors in each group to reach a specific size (e.g., 500 mm³). The delay is the difference in time between the treated groups and the control group. A significant delay in the "Drug + Radiation" group compared to the "Radiation Only" group demonstrates effective in vivo radiosensitization.

Conclusion and Future Perspectives

This compound derivatives represent a promising platform for the development of targeted hypoxic cell radiosensitizers.[11] Their synthetic tractability allows for fine-tuning of their electronic and pharmacokinetic properties to maximize therapeutic gain. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial synthesis to in vivo proof-of-concept. Future work in this area may focus on developing multi-functional agents that, for instance, combine radiosensitizing properties with the inhibition of DNA repair pathways or antiangiogenic effects, further exploiting the unique biology of the hypoxic tumor microenvironment.[21][22]

References

Introduction: The Significance of the 2-Aminopyrrole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthesis of 2-Amino-1H-pyrrole from 2-Nitro-1H-pyrrole

The 2-amino-1H-pyrrole moiety is a privileged scaffold in medicinal chemistry and drug discovery. It serves as a crucial building block for a wide array of pharmacologically active compounds, including inhibitors of protein kinases, modulators of Bcl-2 family proteins, and precursors for purine base analogues.[1] Given its importance, the development of robust and efficient synthetic routes to access this key intermediate is of paramount interest to researchers in both academic and industrial settings.

This application note provides a detailed, experience-driven guide for the synthesis of 2-amino-1H-pyrrole via the reduction of its readily available precursor, this compound. We will explore the most reliable and commonly employed reduction methodologies—catalytic hydrogenation and chemical reduction with metal salts—offering not just step-by-step protocols but also the underlying mechanistic rationale to empower scientists to make informed decisions and troubleshoot their experiments effectively.

Strategic Overview: Choosing the Right Reduction Pathway

The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[2] For the specific case of this compound, the choice of method depends on factors such as available equipment, desired scale, functional group tolerance of other substituents (if any), and downstream application requirements. The two primary strategies are catalytic hydrogenation and chemical reduction.

  • Catalytic Hydrogenation : This method is often preferred for its high efficiency, clean reaction profiles, and ease of product isolation, as the heterogeneous catalyst can be simply filtered off.[2] The most common catalyst is Palladium on carbon (Pd/C), which can be used with hydrogen gas or a hydrogen transfer reagent like hydrazine.[2][3]

  • Chemical Reduction : This approach utilizes stoichiometric reducing agents, typically a metal in the presence of an acid.[4] Reagents like stannous chloride (SnCl₂) in ethanol or iron (Fe) powder in acidic media are cost-effective and highly effective.[5][6] These methods are particularly useful when catalytic hydrogenation is not feasible (e.g., due to catalyst poisoning or over-reduction of other functional groups) but require a more involved aqueous work-up to remove metal byproducts.[7]

Mechanistic Insights: The "Why" Behind the Protocols

Understanding the reaction mechanism is critical for optimizing conditions and predicting outcomes.

Mechanism 1: Catalytic Hydrogenation with Pd/C

The catalytic hydrogenation of a nitro group over a palladium surface is a multi-step process involving the transfer of hydrogen atoms to the nitro group. The palladium catalyst's primary role is to dissociate molecular hydrogen and facilitate its addition. The reaction is believed to proceed through nitroso and hydroxylamine intermediates before yielding the final amine.[2][8]

G cluster_0 Pd/C Catalyst Surface H2 H₂ H_ads 2H• (adsorbed) H2->H_ads Dissociation Nitro R-NO₂ Nitro_ads R-NO₂ (adsorbed) Nitro->Nitro_ads Adsorption Nitroso R-NO (Nitroso) Nitro_ads->Nitroso +2H• Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2H• Amine R-NH₂ (Amine) Hydroxylamine->Amine +2H• Product 2-Amino-1H-pyrrole Amine->Product Desorption

Caption: General mechanism for Pd/C catalytic hydrogenation of a nitro group.

Mechanism 2: Metal/Acid Reduction (Béchamp Reduction)

The reduction using metals like iron (Fe) or tin (Sn) in acidic conditions (e.g., HCl) operates through a series of single-electron transfers from the metal and proton transfers from the acid.[7][9] The metal is oxidized (e.g., Fe to Fe²⁺) as it donates electrons to the nitro group, while the acid protonates the oxygen atoms, facilitating their removal as water.[7]

G Nitro R-NO₂ Intermediate1 Stepwise Reduction Intermediates (Nitroso, Hydroxylamine) Nitro->Intermediate1 Amine_Salt R-NH₃⁺Cl⁻ (Ammonium Salt) Intermediate1->Amine_Salt Amine R-NH₂ (Free Amine) Amine_Salt->Amine Fe Fe⁰ Fe_ion Fe²⁺ Fe->Fe_ion e⁻ transfer HCl H⁺ (from HCl) HCl->Intermediate1 H⁺ transfer Base Base (e.g., NaOH) Base->Amine_Salt

Caption: Simplified mechanism for the metal/acid reduction of a nitro group.

Comparative Overview of Reduction Methods

MethodReagents & ConditionsAdvantagesDisadvantages & Considerations
Catalytic Hydrogenation This compound, Pd/C (5-10 mol%), H₂ gas (balloon or Parr shaker), Solvent (MeOH, EtOH, EtOAc)High yields, clean reaction, simple catalyst filtration, mild conditions (RT).[2]Pd/C is flammable; H₂ gas is explosive.[10] May reduce other sensitive groups (alkenes, benzylic ethers). Catalyst can be expensive.
Chemical Reduction (SnCl₂) This compound, SnCl₂·2H₂O (4-5 equiv.), Solvent (EtOH), RT to reflux.[11][12]Mild, good functional group tolerance, inexpensive reagents.[12]Requires stoichiometric amounts of tin salt. Work-up is required to remove tin hydroxides.[11] Potential for toxic metal waste.
Chemical Reduction (Fe/HCl) This compound, Fe powder (~5 equiv.), HCl or NH₄Cl, Solvent (EtOH/H₂O), Reflux.[5][9]Very inexpensive, robust, and effective.[5]Requires heating. Work-up involves filtering large amounts of iron sludge and a basic wash.[7] Can be less "clean" than other methods.

Detailed Application Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂ Gas

This protocol is often the first choice for its cleanliness and efficiency. The key to success is ensuring a properly inert atmosphere before introducing hydrogen.

G Start Setup Setup Add Substrate & Solvent to RBF with Stir Bar Start->Setup Add_Cat Add Pd/C under Inert Gas (Ar/N₂) Setup->Add_Cat Purge Seal Flask & Purge System (Evacuate/Backfill with Ar/N₂) Add_Cat->Purge Hydrogenate Introduce H₂ Gas (Balloon or Cylinder) Purge->Hydrogenate React Stir Vigorously at RT Monitor by TLC/LC-MS Hydrogenate->React Quench Purge with Ar/N₂ to Remove H₂ React->Quench Filter Dilute & Filter through Celite® to Remove Pd/C Quench->Filter Concentrate Concentrate Filtrate Under Reduced Pressure Filter->Concentrate End Crude Product Concentrate->End

Caption: Experimental workflow for catalytic hydrogenation with H₂ gas.[2]

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the substrate in a suitable solvent such as methanol, ethanol, or ethyl acetate (approx. 0.1 M concentration).

  • Inerting: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: While maintaining a positive pressure of inert gas, carefully add 10% Palladium on carbon (5-10 mol %).

    • Expertise & Experience: Adding the catalyst under an inert atmosphere is crucial. Dry Pd/C is pyrophoric and can ignite flammable solvents upon exposure to air.[10]

  • Hydrogen Introduction: Evacuate the flask using a vacuum line and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up: Once complete, carefully purge the flask with inert gas to remove all hydrogen. Dilute the reaction mixture with the solvent and filter it through a pad of Celite® to remove the Pd/C catalyst.

    • Trustworthiness: The Celite pad must be kept wet with solvent during filtration to prevent the catalyst from drying and potentially igniting.[10]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-1H-pyrrole, which can be used directly or purified by column chromatography if necessary.

    • Expertise & Experience: 2-amino-1H-pyrrole can be unstable and prone to oxidation/polymerization, appearing as a darkening oil or solid. It is best to use the product immediately or store it under an inert atmosphere at low temperatures.

**Protocol 2: Chemical Reduction with Stannous Chloride (SnCl₂) **

This protocol is an excellent alternative to catalytic hydrogenation, especially if other reducible functional groups are present.

G Start Setup Combine Combine Substrate, SnCl₂·2H₂O, and EtOH in Flask Start->Combine React Stir at RT or Heat to Reflux Monitor by TLC/LC-MS Combine->React Concentrate Remove EtOH Under Reduced Pressure React->Concentrate Partition Partition Residue Between EtOAc and 2M NaOH (aq) Concentrate->Partition Extract Separate Layers Extract Aqueous with EtOAc Partition->Extract Wash Combine Organics Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Filter & Concentrate Wash->Dry End Crude Product Dry->End

Caption: Experimental workflow for SnCl₂ reduction and basic work-up.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, combine this compound (1.0 eq) and stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).[11]

  • Reaction: Add ethanol as the solvent (approx. 0.1-0.2 M) and stir the resulting suspension at room temperature. If the reaction is slow, it can be gently heated to reflux.

  • Monitoring: Monitor the reaction to completion by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Work-up:

    • Add ethyl acetate to the crude residue.

    • Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with vigorous stirring until the pH is strongly basic (pH > 11) and all tin salts have precipitated as tin(IV) hydroxide.[11]

    • Trustworthiness: This basic wash is critical. Under the acidic reaction conditions formed in situ, the product exists as an ammonium salt. The base deprotonates it to the free amine, making it soluble in the organic layer.[7]

  • Extraction: Filter the mixture through Celite® to remove the inorganic precipitate, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the 2-amino-1H-pyrrole.

References

Application Note & Protocol Guide: 2-nitro-1H-pyrrole as a Precursor for Electrosynthesized Conducting Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conducting polymers derived from pyrrole have garnered significant interest due to their inherent conductivity, biocompatibility, and environmental stability.[1] This guide focuses on a specific derivative, 2-nitro-1H-pyrrole, as a monomer for producing novel conducting polymers. The presence of the electron-withdrawing nitro group at the C2 position significantly alters the electronic properties of the pyrrole ring, influencing the polymerization process and the final characteristics of the polymer.[2][3] This document provides a comprehensive overview, from foundational chemical principles to detailed, field-proven protocols for the electrochemical synthesis and characterization of poly(this compound). We will explore the causality behind experimental choices and discuss potential applications, particularly in the realms of bioelectronics and advanced drug delivery systems where functionalized polypyrroles are showing immense promise.[4][5][6]

Part I: Foundational Principles

The Chemistry of this compound

The introduction of a nitro (-NO₂) group onto the pyrrole ring is a critical modification. Pyrrole itself is an electron-rich aromatic heterocycle, which facilitates electrophilic substitution. The nitration of pyrrole typically yields 2-nitropyrrole due to the stability of the carbocation intermediate formed during the reaction.[7]

Key Molecular Implications:

  • Electronic Effects: The nitro group is strongly electron-withdrawing. This reduces the electron density of the pyrrole ring, making the monomer more difficult to oxidize compared to unsubstituted pyrrole. This directly impacts the potential required for electropolymerization.

  • Polymer Properties: The inclusion of the nitro group in the final polymer backbone is expected to modify its electrochemical behavior, conductivity, and potential for further functionalization, opening avenues for specialized applications.[2][8]

Mechanism of Electropolymerization

The synthesis of poly(this compound) is achieved via oxidative electropolymerization. While the precise mechanism is a subject of extensive research, a generally accepted pathway involves the following key steps.[9][10] The process is initiated by applying an external potential to an electrode submerged in a solution containing the monomer and a supporting electrolyte.

  • Oxidation: The this compound monomer is oxidized at the anode surface to form a radical cation.

  • Coupling: Two radical cations couple, typically at the C5 position (α-position to the nitrogen), which is most reactive.

  • Deprotonation: The resulting dimer expels two protons to re-aromatize.

  • Chain Propagation: The dimer, having a lower oxidation potential than the monomer, is immediately oxidized. It then reacts with another monomer radical cation, propagating the polymer chain. This process repeats, leading to the deposition of a poly(this compound) film on the electrode surface.

Part II: Experimental Protocols & Workflow

This section provides detailed, step-by-step protocols for the synthesis and characterization of poly(this compound) films.

Materials and Equipment
CategoryItemRecommended Specifications
Chemicals This compound>98% purity
Acetonitrile (ACN)Anhydrous, HPLC grade
Lithium Perchlorate (LiClO₄)Electrochemical grade, >99%
Indium Tin Oxide (ITO) coated glassFor film deposition and characterization
Deionized (DI) Water>18 MΩ·cm resistivity
Isopropanol & AcetoneACS grade, for substrate cleaning
Equipment Potentiostat/GalvanostatWith cyclic voltammetry (CV) capability
Three-Electrode CellStandard glass cell
Working Electrode (WE)ITO-coated glass slide
Counter Electrode (CE)Platinum wire or mesh
Reference Electrode (RE)Ag/AgCl (in 3M KCl)
Four-Point Probe SystemFor conductivity measurement
FTIR SpectrometerWith ATR accessory
Scanning Electron Microscope (SEM)For morphological analysis
Sonication BathFor substrate cleaning
Nitrogen Gas SourceFor deoxygenating solutions
Protocol: Electropolymerization by Cyclic Voltammetry

Cyclic voltammetry is the preferred method as it allows for controlled film growth and simultaneous monitoring of the polymerization process.[1][11]

Step 1: Substrate Preparation (Working Electrode)

  • Cut an ITO-coated glass slide to the desired dimensions (e.g., 1 cm x 2 cm).

  • Sequentially sonicate the ITO slide in acetone, isopropanol, and DI water for 15 minutes each to remove organic and inorganic contaminants.

  • Dry the substrate under a stream of nitrogen gas and store it in a clean, dry environment.

    • Causality: A pristine substrate surface is critical for uniform film deposition and good adhesion. Contaminants can act as nucleation inhibitors or create defects in the polymer film.

Step 2: Preparation of the Electrolyte Solution

  • In a clean, dry glass vial, prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile. This will be the supporting electrolyte.

  • Add this compound to this solution to a final concentration of 0.05 M.

  • Cap the vial and gently swirl until the monomer and electrolyte are fully dissolved.

  • Purge the solution with dry nitrogen gas for 10-15 minutes to remove dissolved oxygen.

    • Causality: Anhydrous solvent prevents unwanted side reactions involving water. The supporting electrolyte (LiClO₄) is essential to ensure solution conductivity and maintain charge neutrality during the electrochemical process.[12] Dissolved oxygen can interfere with the polymerization by reacting with radical intermediates, so its removal is crucial for forming high-quality polymer films.[13]

Step 3: Electrochemical Cell Assembly

  • Assemble the three-electrode cell. Use the cleaned ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.

  • Ensure the ITO conductive side is facing the counter and reference electrodes.

  • Add the prepared monomer/electrolyte solution to the cell, ensuring all three electrodes are sufficiently immersed.

Step 4: Electropolymerization

  • Connect the electrodes to the potentiostat.

  • Set the parameters for cyclic voltammetry. A typical starting point is:

    • Potential Range: 0 V to +1.5 V (vs. Ag/AgCl). The exact oxidation potential must be determined experimentally but will be higher than that of unsubstituted pyrrole.

    • Scan Rate: 50 mV/s.

    • Number of Cycles: 10-20 cycles.

  • Initiate the CV scan. Monitor the voltammogram in real-time.

    • Observation: Successful polymerization is indicated by the appearance of new redox peaks and a progressive increase in the peak current with each cycle, which corresponds to the deposition of a conductive polymer film on the working electrode.[11]

  • After the desired number of cycles, stop the scan, carefully remove the working electrode, and rinse it with fresh acetonitrile to remove unreacted monomer and electrolyte.

  • Dry the polymer-coated electrode under a gentle stream of nitrogen.

Experimental Workflow Diagram

Part III: Characterization Protocols

Characterization is essential to validate the synthesis and understand the properties of the resulting poly(this compound) film.

Electrochemical Characterization (Cyclic Voltammetry)

This protocol uses the newly synthesized film as the working electrode to study its redox properties.

  • Prepare a monomer-free electrolyte solution (0.1 M LiClO₄ in ACN).

  • Use the polymer-coated ITO slide as the working electrode in a fresh three-electrode cell with the monomer-free solution.

  • Run a CV scan over a potential range that covers the polymer's redox activity (e.g., -0.5 V to +1.2 V vs. Ag/AgCl).

  • Expected Result: A well-defined pair of oxidation and reduction peaks should be observed, characteristic of the doping/de-doping process of the conducting polymer. The shape and separation of these peaks provide information about the electrochemical reversibility and stability of the film.[14]

Spectroscopic Confirmation (FTIR)

FTIR spectroscopy confirms the chemical structure of the synthesized polymer.

  • Carefully scrape a small amount of the polymer from the ITO slide or use an ATR (Attenuated Total Reflectance) accessory for direct analysis on the substrate.

  • Record the infrared spectrum, typically from 4000 to 600 cm⁻¹.

  • Expected Result: Compare the spectrum to that of the this compound monomer. The disappearance of C-H bonds at the α-positions and the appearance of peaks characteristic of the polymer backbone confirm successful polymerization.[15][16]

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
N-H Stretch~3400Presence of pyrrole ring
C=C Stretch (ring)~1550Aromatic ring structure
C-N Stretch (ring)~1470Aromatic ring structure
N-O Stretch (NO₂)~1500 & ~1350Confirms nitro group retention
C-H out-of-plane bend~780Indicates α-α' coupling in the polymer
Conductivity Measurement (Four-Point Probe)

The four-point probe method is a standard technique for measuring the sheet resistance of thin films, which eliminates errors from contact resistance.[17][18]

  • Place the four-point probe head gently onto the surface of the poly(this compound) film.

  • Apply a known DC current (I) through the two outer probes.

  • Measure the voltage drop (V) across the two inner probes.[19]

  • Calculate the sheet resistance (Rs) using the formula:

    • Rs (Ω/sq) = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)

    • This formula is valid for a thin film with dimensions much larger than the probe spacing.[20]

  • To calculate the bulk conductivity (σ), the film thickness (t) must be measured (e.g., using a profilometer).

    • Conductivity σ (S/cm) = 1 / (Rs * t)

Part IV: Applications in Drug Development & Research

The unique properties of poly(this compound) make it a candidate for several advanced applications.

  • Drug Delivery Systems: Conducting polymers like polypyrrole can be used for electrically controlled drug delivery.[5] The redox state of the polymer can be switched by applying a potential, causing swelling or shrinking of the polymer matrix to release an entrapped drug on demand.[21] The nitro group could serve as a handle for attaching specific drug molecules.

  • Biosensors: The polymer film can act as a transducer in biosensors. Its conductive properties can change upon interaction with a specific biological analyte (e.g., glucose, DNA), providing a measurable electrical signal.

  • Tissue Engineering: Polypyrrole derivatives are explored as electroactive scaffolds for neural and muscle tissue engineering, as electrical stimulation can promote cell growth and differentiation.[6] The modified surface chemistry of poly(this compound) could be tuned to improve biocompatibility and cell adhesion.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Nitropyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the 2-Nitropyrrole Scaffold

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1] The introduction of a nitro group at the 2-position profoundly alters the electronic landscape of the pyrrole ring, rendering it a unique and valuable building block for complex molecular architectures. The potent electron-withdrawing nature of the nitro group deactivates the pyrrole ring, which can be leveraged for selective functionalization. This deactivation, however, also presents a significant challenge for conventional palladium-catalyzed cross-coupling reactions, which typically thrive on more electron-rich aromatic systems.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 2-nitropyrrole derivatives. We will delve into the mechanistic nuances, provide field-proven protocols for key transformations, and discuss the critical parameters that govern the success of these challenging yet rewarding reactions. Our focus will be on providing not just a set of instructions, but a foundational understanding to empower researchers to troubleshoot and optimize these reactions for their specific synthetic targets.

The Overarching Challenge: Taming the Electron-Deficient 2-Nitropyrrole

The primary obstacle in the palladium-catalyzed functionalization of 2-nitropyrrole is its inherent electron deficiency. This property can impede the initial oxidative addition step, a critical phase in most cross-coupling catalytic cycles where the palladium(0) catalyst inserts into the carbon-halogen bond of the substrate.[2] Furthermore, the presence of the acidic N-H proton in unprotected pyrroles can interfere with the catalyst and the basic reaction conditions often employed.

A pivotal strategy to overcome these challenges is the judicious selection of an N-protecting group. Studies, particularly in the context of the total synthesis of natural products like the heronapyrroles, have demonstrated that electron-rich N-protecting groups can significantly enhance the reactivity of the 2-nitropyrrole system in palladium-mediated cross-couplings.[3][4] Groups such as benzyloxymethyl (BOM) and benzoyloxymethyl (Boz) have proven effective in enabling previously unsuccessful coupling reactions.[3][5] These protecting groups are thought to increase the electron density of the pyrrole ring, thereby facilitating the oxidative addition step.

Diagram: General Workflow for 2-Nitropyrrole Cross-Coupling

G cluster_prep Substrate Preparation cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_workup Work-up & Purification cluster_final Final Product start 2-Nitropyrrole protection N-Protection (e.g., BOM, Boz) start->protection halogenation Halogenation (e.g., I, Br) at C4 or C5 boronation Boronation (for Suzuki) halogenation->boronation stannylation Stannylation (for Stille) halogenation->stannylation reaction Reaction Setup: - Pd Catalyst - Ligand - Base - Solvent - Coupling Partner halogenation->reaction protection->halogenation boronation->reaction stannylation->reaction heating Heating under Inert Atmosphere reaction->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification deprotection Deprotection (if necessary) purification->deprotection final_product Functionalized 2-Nitropyrrole deprotection->final_product

Caption: Experimental workflow for palladium-catalyzed cross-coupling of 2-nitropyrrole.

I. Stille Coupling: Forging C-C Bonds with Organostannanes

The Stille reaction is a versatile and widely used method for creating carbon-carbon bonds by coupling an organostannane with an organic halide.[6] This reaction is particularly valuable in the synthesis of complex natural products due to its tolerance of a wide range of functional groups.[7]

Expertise & Experience: Insights into Stille Coupling of 2-Nitropyrrole

In the context of 2-nitropyrrole, the Stille coupling has been successfully employed in the synthesis of the heronapyrrole family of antibiotics.[8][9] The key to this success lies in the use of an N-protected 2-nitropyrrole derivative, which enhances the reactivity of the substrate. The choice of catalyst, ligand, and additives is also critical for achieving high yields and preventing side reactions such as homocoupling of the organostannane.[10]

Protocol: Stille Coupling of N-Boz-4-iodo-2-nitropyrrole with a Vinylstannane

This protocol is adapted from methodologies developed for the synthesis of heronapyrrole C.[5]

Materials:

  • N-Boz-4-iodo-2-nitropyrrole

  • Vinylstannane coupling partner

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylarsine (AsPh₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N-Boz-4-iodo-2-nitropyrrole (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), AsPh₃ (0.2 equiv), and CuI (0.1 equiv).

  • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M with respect to the 2-nitropyrrole substrate.

  • Add the vinylstannane coupling partner (1.2 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Stille Coupling Conditions

EntryPalladium SourceLigandAdditiveSolventTemperatureYield (%)
1Pd₂(dba)₃AsPh₃CuIDMFRoom Temp.High
2Pd(PPh₃)₄--Toluene80 °CModerate

Note: Yields are qualitative and depend on the specific substrates used.

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[11] This reaction is highly valued for its mild reaction conditions and broad functional group tolerance.

Expertise & Experience: Key Considerations for 2-Nitropyrrole

For 2-nitropyrrole substrates, the Sonogashira coupling has been shown to be more effective than the Stille coupling in certain synthetic contexts.[4] The choice of base is crucial, with amine bases such as triethylamine or diisopropylethylamine commonly employed. The copper co-catalyst (typically CuI) is essential for the activation of the terminal alkyne.

Protocol: Sonogashira Coupling of N-BOM-4-iodo-2-nitropyrrole

This protocol provides a general procedure for the Sonogashira coupling of a halogenated 2-nitropyrrole derivative.

Materials:

  • N-BOM-4-iodo-2-nitropyrrole

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve N-BOM-4-iodo-2-nitropyrrole (1.0 equiv) in a mixture of anhydrous THF and TEA (2:1 v/v).

  • Add Pd(PPh₃)₂Cl₂ (0.03 equiv) and CuI (0.05 equiv) to the solution.

  • Add the terminal alkyne (1.5 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Diagram: Catalytic Cycle of Sonogashira Coupling

G Pd0 Pd(0)L₂ PdII_halide R-Pd(II)L₂-X Pd0->PdII_halide PdII_alkyne R-Pd(II)L₂(C≡CR') PdII_halide->PdII_alkyne PdII_alkyne->Pd0 product R-C≡CR' PdII_alkyne->product Reductive Elimination Cu_acetylide Cu-C≡CR' Cu_acetylide->PdII_halide Transmetalation alkyne H-C≡CR' alkyne->Cu_acetylide Cu(I), Base base Base RX R-X (2-Nitropyrrole-X) RX->Pd0 Oxidative Addition

Caption: Simplified catalytic cycle for the Sonogashira coupling.

III. Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[12] Its advantages include the commercial availability and low toxicity of many boronic acids and their derivatives.

Expertise & Experience: Adapting for 2-Nitropyrrole

While specific protocols for the Suzuki coupling of 2-nitropyrrole are not abundant in the literature, established methods for other electron-deficient heterocycles can be adapted.[13][14] The choice of a suitable palladium catalyst and ligand is paramount. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often effective for challenging substrates.[2][4] The base plays a critical role in the transmetalation step, with inorganic bases like potassium phosphate or cesium carbonate being common choices.

Protocol: Suzuki-Miyaura Coupling of N-Protected 2-Bromo-5-nitropyrrole

This is a representative protocol that would require optimization for specific substrates.

Materials:

  • N-Protected 2-bromo-5-nitropyrrole

  • Arylboronic acid or ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane and water (e.g., 4:1 mixture), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the N-protected 2-bromo-5-nitropyrrole (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

IV. Heck Reaction: Vinylation of 2-Nitropyrrole

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[15] This reaction is a powerful tool for the synthesis of complex olefinic structures.

Expertise & Experience: Anticipated Challenges with 2-Nitropyrrole

The Heck reaction with the electron-deficient 2-nitropyrrole system is expected to be challenging.[16] The choice of base, solvent, and ligand will be critical to achieving good yields and selectivity. Phosphine-free catalyst systems or those employing robust phosphine ligands may be necessary to overcome the deactivating effect of the nitro group.

Protocol: Heck Reaction of N-Protected 4-Iodo-2-nitropyrrole with an Alkene

This is a generalized protocol that serves as a starting point for optimization.

Materials:

  • N-Protected 4-iodo-2-nitropyrrole

  • Alkene (e.g., methyl acrylate, styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (TEA) or sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF) or acetonitrile (MeCN), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine the N-protected 4-iodo-2-nitropyrrole (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and P(o-tol)₃ (0.1 equiv).

  • Add the anhydrous solvent, followed by the alkene (1.5-2.0 equiv) and the base (2.0 equiv).

  • Seal the tube and heat to 100-120 °C for 12-48 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

V. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[8][17] It has become an indispensable tool in drug discovery for the synthesis of arylamines.[18]

Expertise & Experience: A Frontier for 2-Nitropyrrole

The Buchwald-Hartwig amination of 2-nitropyrrole derivatives is a less explored area. However, recent advances in the denitrative amination of nitroarenes suggest that direct C-N bond formation at the nitro-bearing carbon is feasible.[19] For halo-substituted 2-nitropyrroles, the reaction is expected to be challenging due to the electron-deficient nature of the substrate. The use of highly active catalyst systems, likely involving bulky, electron-rich phosphine ligands, will be essential.

Protocol: Buchwald-Hartwig Amination of N-Protected 2-Bromo-5-nitropyrrole

This hypothetical protocol is based on state-of-the-art Buchwald-Hartwig conditions and would require significant optimization.

Materials:

  • N-Protected 2-bromo-5-nitropyrrole

  • Amine (primary or secondary)

  • Pd₂(dba)₃ or a suitable palladium precatalyst

  • A bulky phosphine ligand (e.g., XPhos, RuPhos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a reaction vessel with the palladium precatalyst (0.01-0.05 equiv), the phosphine ligand (0.02-0.1 equiv), and the base (1.5-2.0 equiv).

  • Add the N-protected 2-bromo-5-nitropyrrole (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous solvent.

  • Seal the vessel and heat to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

Applications in Drug Discovery and Beyond

The functionalized 2-nitropyrroles synthesized via these palladium-catalyzed cross-coupling reactions are valuable intermediates for the synthesis of a wide range of biologically active molecules. The nitro group itself can be a pharmacophore or can be further transformed into other functional groups, such as amines, which opens up a vast chemical space for drug discovery. For instance, C5-aryl substituted pyrroles are being investigated as potential inhibitors for various kinases. The methodologies described herein provide a pathway to novel pyrrole-containing compounds with potential applications as antibacterial, antifungal, and anticancer agents.

References

Application Notes and Protocols for the Safe Handling and Storage of 2-Nitro-1H-Pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the safe handling and optimal storage of 2-nitro-1H-pyrrole (CAS No. 5919-26-6), a heterocyclic building block with significant applications in medicinal chemistry and materials science. Due to its specific chemical nature, combining a reactive pyrrole ring with an energetic nitro group, stringent protocols are necessary to ensure both the safety of laboratory personnel and the chemical integrity of the compound. These application notes detail the inherent hazards, necessary engineering controls, personal protective equipment (PPE), and step-by-step protocols for handling, dispensing, storage, and emergency response. The causality behind each procedural step is explained to provide researchers, scientists, and drug development professionals with the foundational knowledge for safe and effective experimentation.

Introduction and Chemical Profile

This compound is an aromatic heterocyclic compound that serves as a valuable intermediate in the synthesis of more complex molecules, including various bioactive compounds and pharmaceuticals.[1][2] The pyrrole nucleus is a core component of numerous drugs, such as atorvastatin and sunitinib.[3][4] The presence of the electron-withdrawing nitro group on the pyrrole ring modifies its reactivity, making it a unique synthon for further functionalization.[5] However, this combination of functional groups also introduces specific stability and safety challenges. The pyrrole ring is susceptible to polymerization upon exposure to air and light, while the nitro group imparts potential thermal instability and energetic characteristics common to nitroaromatic compounds.[3][6][7]

Adherence to the protocols outlined herein is critical for mitigating risks and ensuring the quality and reproducibility of experimental results involving this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 5919-26-6[8]
Molecular Formula C₄H₄N₂O₂[8]
Molecular Weight 112.09 g/mol [8]
Appearance Solid
IUPAC Name This compound[8]
Storage Temperature 2–8°C

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound presents a multi-faceted risk profile that requires careful consideration.

2.1. Health Hazards The compound is classified with several GHS hazard statements, indicating acute and chronic risks upon exposure.

  • H302: Harmful if swallowed: Oral ingestion can lead to toxic effects.[8]

  • H315: Causes skin irritation: Direct contact with the skin can cause inflammation and irritation.[8]

  • H319: Causes serious eye irritation: Contact with eyes can result in significant damage.[8]

  • H335: May cause respiratory irritation: Inhalation of the dust can irritate the respiratory tract.[8]

2.2. Chemical Reactivity and Stability Hazards The chemical structure itself dictates a need for cautious handling beyond the immediate health risks.

  • Thermal Instability: Like many nitro compounds, this compound may be thermally sensitive. Heating can lead to decomposition, producing toxic nitrogen oxides (NOx) and carbon monoxide.[6] While specific thermal decomposition data for this exact molecule is not widely published, the general properties of nitrated organic compounds warrant caution against exposure to high temperatures.[9]

  • Light and Air Sensitivity: The pyrrole ring is known to darken and polymerize upon exposure to light and air.[3] This degradation not only reduces the purity and efficacy of the material but can also lead to the formation of unknown, potentially more hazardous byproducts.

  • Incompatibility: The compound should be considered incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can trigger vigorous or uncontrolled reactions.[7]

Table 2: Summary of Hazards and Primary Control Measures

Hazard CategorySpecific HazardGHS Code(s)Primary Control Measures
Health Harmful if SwallowedH302Do not ingest; wash hands thoroughly after handling.
Skin IrritationH315Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye IrritationH319Wear safety goggles or a face shield.
Respiratory IrritationH335Handle in a certified chemical fume hood; avoid dust generation.
Chemical Thermal Instability-Store away from heat sources; avoid localized heating.
Light & Air Sensitivity-Store in an amber, airtight container, preferably under inert gas.
Incompatibility-Segregate from strong acids, bases, and oxidizing agents.

2.3. Risk Assessment Workflow A systematic approach to risk assessment should be implemented before any work with this compound begins. This involves identifying hazards, evaluating the risks associated with the specific experimental procedure, and implementing robust control measures.

cluster_workflow Risk Assessment Workflow A 1. Identify Hazards (Health, Chemical, Procedural) B 2. Assess Risks (Likelihood & Severity) A->B Analyze C 3. Implement Controls (Engineering, PPE, Admin) B->C Mitigate D 4. Review & Refine (Monitor Effectiveness) C->D Verify D->A Re-evaluate

Caption: A workflow for systematic risk assessment.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a combination of engineering controls and appropriate PPE is mandatory.

3.1. Engineering Controls

  • Chemical Fume Hood: All handling of this compound solid and its solutions must be conducted in a certified chemical fume hood. This is the primary defense against inhalation of dust or vapors and provides containment in the event of a spill.[10][11]

  • Glovebox: For procedures requiring stringent exclusion of air and moisture, or for handling larger quantities, a glovebox with an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[11]

3.2. Personal Protective Equipment (PPE) The selection of PPE is based on a "barrier" philosophy—to prevent any direct contact with the chemical.

Table 3: Recommended Personal Protective Equipment

Body PartEquipmentSpecification and Rationale
Eyes/Face Safety Goggles with Side ShieldsProvides essential protection against dust particles and splashes, addressing the H319 hazard.[12]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing.
Hands Nitrile GlovesProvides adequate protection against incidental contact. For prolonged handling or immersion, consult glove manufacturer data. Double-gloving is recommended.
Body Flame-Retardant Lab CoatProtects skin from contamination (H315) and provides a barrier.[13] Cuffs should be snug around the wrist.
Respiratory (If applicable)A NIOSH-approved respirator with appropriate cartridges may be required if engineering controls are insufficient, but primary reliance should be on the fume hood.

Protocols for Handling and Storage

4.1. Step-by-Step Handling and Dispensing Protocol

This protocol is designed to minimize exposure and prevent contamination or degradation of the compound.

  • Preparation:

    • Ensure the fume hood is operational and the work area is clean and free of clutter.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood. Use non-sparking tools where possible.[13]

    • Don all required PPE as specified in Table 3.

  • Equilibration:

    • Remove the sealed container of this compound from its 2-8°C storage.

    • Allow the container to equilibrate to ambient room temperature for at least 30-60 minutes before opening.

    • Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid, which could lead to hydrolysis or degradation.

  • Dispensing:

    • Open the container inside the fume hood. If the compound is stored under an inert atmosphere, it is best to open it in a glovebox or under a gentle stream of inert gas.

    • Carefully weigh the desired amount of solid using a clean spatula. Avoid creating airborne dust.

    • If making a solution, add the solid to the solvent slowly. Be aware of any potential exotherms, although unlikely for simple dissolution.

  • Post-Dispensing:

    • Securely close the primary container. If the container has been opened in the air, consider backfilling the headspace with an inert gas (e.g., nitrogen or argon) before sealing.

    • Wipe the exterior of the container clean.

    • Clean all spatulas and glassware immediately after use.

    • Decontaminate the work surface within the fume hood.

4.2. Protocol for Optimal Storage

The long-term stability of this compound is highly dependent on proper storage conditions. The goal is to protect the compound from heat, light, and atmospheric components.

cluster_storage Storage Decision Protocol for this compound Start Compound Received CheckContainer Original container airtight & amber? Start->CheckContainer StoreDirectly Store directly in designated 2-8°C refrigerator. CheckContainer->StoreDirectly Yes Repackage Transfer to a clean, dry, amber glass vial with a PTFE-lined cap. CheckContainer->Repackage No InertGas Long-term storage (> 3 months)? StoreDirectly->InertGas Repackage->InertGas FlushInert Flush container headspace with N2 or Ar before sealing. InertGas->FlushInert Yes End Properly Stored InertGas->End No FlushInert->End

Caption: Decision tree for ensuring optimal storage conditions.

Table 4: Summary of Storage Parameters

ParameterRecommended ConditionRationale
Temperature 2–8°C Slows the rate of potential decomposition and polymerization reactions. Avoid freezing unless specified by the manufacturer.[14]
Atmosphere Dry, Inert Gas (N₂ or Ar) [15]Prevents degradation from atmospheric oxygen and moisture. A tightly sealed container is the minimum requirement.
Light Protect from Light [15][16]Store in an amber glass vial or in a dark location to prevent photodegradation, a known issue for pyrrole compounds.[3]
Container Tightly-sealed, amber glass bottle with a PTFE-lined cap.Glass is inert, amber color protects from light, and the PTFE liner provides a superior seal against air and moisture.
Location Designated, ventilated, and labeled refrigerator or cold room for flammable/reactive chemicals.Ensures segregation from incompatible materials and prevents accidental ignition.
Incompatibles Store away from strong acids, bases, and oxidizing agents.[7]Prevents accidental contact and potentially violent reactions.

Emergency Procedures

In the event of an emergency, prompt and correct action is essential.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Ensure the area is well-ventilated (fume hood).

    • Wearing full PPE, cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite).[10]

    • Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area thoroughly. Avoid creating dust.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

References

Troubleshooting & Optimization

avoiding polymerization during pyrrole nitration

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Polymerization and Achieving Selective Nitration.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and concerns regarding pyrrole nitration.

Q1: Why does my pyrrole nitration with standard mixed acid (HNO₃/H₂SO₄) result in a black tar?

A: This is the most common issue encountered. Pyrrole is an electron-rich aromatic heterocycle that is highly activated towards electrophilic aromatic substitution. However, it is also extremely sensitive to strong acids.[1][2] The highly acidic conditions of a standard nitrating mixture (sulfuric and nitric acids) protonate the pyrrole ring. This protonated intermediate is highly reactive and readily undergoes acid-catalyzed polymerization, leading to the formation of intractable polymeric materials, often observed as a black tar.[1][2]

Q2: What is the recommended reagent for nitrating pyrrole without causing polymerization?

A: The reagent of choice for the mononitration of pyrrole is acetyl nitrate, which is generated in situ from nitric acid and acetic anhydride.[2][3][4][5] This reagent is significantly milder than the nitronium ion (NO₂⁺) produced in mixed acid. The reaction is typically performed at low temperatures to further control the reactivity.[5][6]

Q3: What is the typical regioselectivity for pyrrole nitration? Can I control it?

A: The electrophilic nitration of unsubstituted pyrrole predominantly occurs at the C2 (α) position to yield 2-nitropyrrole.[3][7] This is because the carbocation intermediate formed by attack at the C2 position is more stabilized by resonance, with three possible resonance structures, compared to only two for attack at the C3 (β) position.[6] While achieving C3 selectivity is challenging, it can be influenced by introducing a bulky protecting group on the nitrogen atom, which sterically hinders the C2 and C5 positions.[2]

Q4: Do I need to protect the pyrrole nitrogen before nitration?

A: While not always strictly necessary when using mild conditions like acetyl nitrate, N-protection can be a valuable strategy. Electron-withdrawing protecting groups, such as sulfonyl derivatives (e.g., tosyl or benzenesulfonyl), can reduce the electron density of the pyrrole ring, thereby deactivating it towards polymerization and other side reactions.[8][9] This can lead to cleaner reactions and higher yields. However, the additional steps of protection and deprotection must be considered in the overall synthetic plan.

Troubleshooting Guides

This section provides structured solutions to specific problems you might encounter during your experiment.

Problem 1: Low Yield of 2-Nitropyrrole Despite Using Acetyl Nitrate.
Possible Cause Troubleshooting Step Scientific Rationale
Reaction temperature is too high. Maintain the reaction temperature between -15 °C and 0 °C during the addition of acetyl nitrate.Pyrrole's reactivity is highly temperature-dependent. Even with a mild nitrating agent, elevated temperatures can increase the rate of side reactions, including polymerization and the formation of dinitrated products.
Incorrect stoichiometry of reagents. Use a slight excess (1.1 to 1.5 equivalents) of nitric acid relative to acetic anhydride to ensure complete formation of acetyl nitrate. The pyrrole should be the limiting reagent.An excess of nitric acid can lead to over-nitration, while an excess of acetic anhydride may not be detrimental but is unnecessary. Precise control over stoichiometry is key for reproducible results.
Slow or inefficient mixing. Ensure vigorous stirring throughout the reaction, especially during the dropwise addition of the nitrating agent.Localized high concentrations of the nitrating agent can lead to hot spots and promote polymerization. Efficient mixing ensures a homogeneous reaction mixture and controlled reaction rate.
Degraded starting materials. Use freshly distilled pyrrole and high-purity nitric acid and acetic anhydride.Pyrrole is susceptible to air oxidation and can darken over time. Impurities in the reagents can catalyze decomposition and polymerization pathways.
Problem 2: Formation of Dinitrated Byproducts.
Possible Cause Troubleshooting Step Scientific Rationale
Excess of nitrating agent. Carefully control the stoichiometry, using no more than 1.1 equivalents of acetyl nitrate.2-Nitropyrrole is less reactive than pyrrole itself due to the electron-withdrawing nature of the nitro group, but it can still undergo a second nitration under forcing conditions to give 2,4- and 2,5-dinitropyrroles.[2]
Reaction time is too long. Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.Prolonged exposure to the nitrating agent, even under mild conditions, can lead to the formation of dinitrated products.
Reaction temperature is too high. Perform the reaction at a lower temperature (e.g., -20 °C) to increase the selectivity for mononitration.The activation energy for the second nitration is higher than for the first. Lowering the temperature disfavors the less favorable dinitration pathway.

Visualizing the Reaction Pathways

To better understand the critical difference between harsh and mild nitration conditions, the following diagrams illustrate the competing reaction pathways.

Diagram 1: Acid-Catalyzed Polymerization of Pyrrole

G Pyrrole Pyrrole ProtonatedPyrrole Protonated Pyrrole (Resonance Stabilized Cation) Pyrrole->ProtonatedPyrrole + H⁺ (Strong Acid) Dimer Dimeric Cation ProtonatedPyrrole->Dimer + Pyrrole Polymer Polymer (Tar) Dimer->Polymer + n Pyrrole (Chain Propagation)

Caption: Acid-catalyzed polymerization pathway of pyrrole under strong acid conditions.

Diagram 2: Successful Nitration using Acetyl Nitrate

G cluster_reagent Reagent Formation cluster_nitration Nitration Reaction HNO3 HNO₃ AcetylNitrate Acetyl Nitrate (CH₃COONO₂) HNO3->AcetylNitrate Ac2O Acetic Anhydride (Ac₂O) Ac2O->AcetylNitrate Pyrrole Pyrrole SigmaComplex σ-Complex Intermediate (Resonance Stabilized) Pyrrole->SigmaComplex + Acetyl Nitrate (Electrophilic Attack) Nitropyrrole 2-Nitropyrrole SigmaComplex->Nitropyrrole - H⁺ (Rearomatization)

Caption: Controlled nitration of pyrrole using the milder acetyl nitrate reagent.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific pyrrole derivative being used.

Protocol 1: Synthesis of 2-Nitropyrrole using Acetyl Nitrate

This protocol is a standard and reliable method for the mononitration of pyrrole.[2][3][5]

Materials:

  • Pyrrole (freshly distilled)

  • Acetic anhydride (reagent grade)

  • Fuming nitric acid (≥90%)

  • Diethyl ether or Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer.

  • Ice-salt bath

Procedure:

  • Preparation of the Acetyl Nitrate Solution (Caution: Perform in a fume hood with appropriate personal protective equipment):

    • In a clean, dry dropping funnel, add 10 mL of acetic anhydride.

    • Cool the dropping funnel to 0 °C using an ice bath.

    • Slowly, dropwise, add 1.1 equivalents of fuming nitric acid to the acetic anhydride with gentle swirling. Maintain the temperature below 10 °C throughout the addition.

    • Once the addition is complete, allow the solution to stir at 0 °C for 15 minutes before use. This is your nitrating agent.

  • Nitration Reaction:

    • In a three-neck round-bottom flask, dissolve 1 equivalent of freshly distilled pyrrole in 20 mL of anhydrous diethyl ether or dichloromethane.

    • Cool the flask to -15 °C using an ice-salt bath.

    • With vigorous stirring, add the freshly prepared acetyl nitrate solution dropwise from the dropping funnel over a period of 30-45 minutes. Crucially, ensure the internal temperature of the reaction mixture does not rise above -10 °C.

    • After the addition is complete, allow the reaction mixture to stir at -15 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), slowly pour the reaction mixture into a beaker containing 50 mL of a crushed ice/water mixture.

    • Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x 25 mL).

    • Combine the organic layers and wash them with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-nitropyrrole.

References

Technical Support Center: Synthesis of 2-Nitro-1H-Pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 2-nitro-1H-pyrrole. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic compound. The nitration of pyrrole is notoriously challenging due to the high reactivity of the pyrrole ring, which often leads to a variety of side reactions including polymerization, oxidation, and the formation of multiple isomers.

This guide provides in-depth, field-proven insights into common experimental issues, offering not just solutions but also the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: Why is the direct nitration of pyrrole with strong acids like nitric acid/sulfuric acid not recommended?

A1: Pyrrole is an electron-rich aromatic heterocycle that is highly susceptible to acid-catalyzed polymerization.[1] Strong acidic conditions, such as those created by a mixture of nitric and sulfuric acid (a common nitrating agent for less reactive aromatics like benzene), will protonate the pyrrole ring. This disrupts the aromaticity and initiates a rapid polymerization cascade, resulting in the formation of intractable tars and very low to no yield of the desired nitrated product.[1][2]

Q2: What is the preferred method for the nitration of pyrrole to achieve this compound?

A2: The most reliable and widely accepted method for the mononitration of pyrrole is the use of acetyl nitrate (CH₃COONO₂) prepared in situ.[1][3][4] This reagent is generated by carefully adding fuming nitric acid to acetic anhydride at low temperatures (typically below 10°C).[1][5] Acetyl nitrate is a milder, less acidic nitrating agent that provides the nitronium ion (NO₂⁺) electrophile in a controlled manner, significantly reducing polymerization and improving the yield of 2-nitropyrrole.[6][7]

Q3: What are the main side products in the synthesis of this compound?

A3: Even under optimized conditions, several side products can form. The most common are:

  • 3-nitro-1H-pyrrole: This is the constitutional isomer of the desired product.[1] While the C2 position is electronically favored for electrophilic attack due to the greater stability of the carbocation intermediate, a minor amount of C3 substitution is often observed.[8][9]

  • Dinitropyrroles: Over-nitration can lead to the formation of 2,4-dinitropyrrole and 2,5-dinitropyrrole.[1] This occurs if the reaction temperature is too high, the reaction time is too long, or an excess of the nitrating agent is used.

  • Polymeric "tars": As mentioned, acid-catalyzed polymerization is a significant issue, leading to insoluble, dark-colored materials that complicate purification.[1][10]

  • Oxidation Products: The highly reactive pyrrole ring can also be oxidized by the nitrating agent, leading to ring-opened byproducts or colored impurities.

Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiment, providing causes and actionable solutions.

Problem 1: Very Low or No Yield of 2-Nitropyrrole; Reaction Mixture Turns Dark and Forms a Precipitate.
  • Symptom: Upon addition of the nitrating agent or during workup, the reaction mixture rapidly darkens to brown or black, and a solid or tarry material precipitates. TLC analysis shows no spot corresponding to the product.

  • Primary Cause: Acid-catalyzed polymerization of the pyrrole starting material.[1] This is the most common failure mode in this synthesis.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield and polymerization.

  • Detailed Solutions:

    • Strict Temperature Control: The formation of acetyl nitrate is exothermic. You must maintain the temperature of the acetic anhydride at -10°C to 0°C while adding fuming nitric acid dropwise. Similarly, the subsequent addition of pyrrole should be performed at a very low temperature.

    • Reagent Purity: Pyrrole is prone to auto-oxidation and polymerization upon storage.[10] It often contains dark, polymeric impurities. Always use freshly distilled, colorless pyrrole for the best results.

    • Correct Order of Addition: The acetyl nitrate reagent must be prepared first. Never add acetic anhydride to nitric acid. Pyrrole should be the last reagent added to the pre-formed acetyl nitrate solution.

Problem 2: Significant Formation of 3-Nitro-1H-pyrrole Isomer.
  • Symptom: ¹H NMR or GC-MS analysis of the crude product shows a significant proportion of the 3-nitro isomer alongside the desired 2-nitro product, complicating purification.

  • Primary Cause: The regioselectivity of pyrrole nitration is high but not absolute. While C2 attack is favored due to better charge delocalization in the intermediate (three resonance structures vs. two for C3 attack), certain conditions can increase the amount of the C3 isomer.[9]

  • Solutions to Improve Regioselectivity:

    • Maintain Low Temperature: Higher reaction temperatures can reduce the selectivity of the electrophilic substitution, leading to a higher proportion of the thermodynamically less favored 3-nitro isomer. Ensure the reaction is maintained at the recommended low temperature throughout the addition and stirring period.

    • Use of Bulky N-Protecting Groups: While this changes the final product, it's a key strategy for directing substitution. If your synthetic route allows, using a bulky protecting group on the pyrrole nitrogen (e.g., triisopropylsilyl, TIPS) can sterically hinder the C2 and C5 positions, thereby increasing the proportion of C3 nitration.[1] This is more a strategy for synthesizing the 3-nitro isomer but illustrates the principle. For 2-nitro synthesis, avoid bulky substituents.

Problem 3: Presence of Dinitrated Byproducts.
  • Symptom: Mass spectrometry analysis shows peaks corresponding to dinitropyrrole (M+ of ~157 g/mol ), and TLC shows more polar spots than the desired product.

  • Primary Cause: The initial product, this compound, is deactivated towards further electrophilic substitution, but it can still react under forcing conditions.

  • Solutions to Minimize Dinitration:

    • Precise Stoichiometry: Use a slight excess, but no more than 1.1 equivalents, of nitric acid relative to pyrrole. Carefully measure your reagents.

    • Short Reaction Time: Monitor the reaction closely using TLC (e.g., every 15-20 minutes). Once the starting pyrrole is consumed, quench the reaction immediately by pouring it into a mixture of ice and water.

    • Efficient Quenching: The quench step is critical. Pouring the reaction mixture into a large volume of ice-water rapidly hydrolyzes any remaining acetyl nitrate and dilutes the acid, preventing further reaction.

Recommended Protocol: Synthesis of this compound via Acetyl Nitrate

This protocol is a self-validating system designed for high yield and purity.

Table 1: Reagent and Reaction Parameters

ParameterValueRationale
Nitrating Agent Acetyl Nitrate (in situ)Mild, non-acidic conditions minimize polymerization.[1][6]
Pyrrole 1.0 eqLimiting reagent. Must be freshly distilled and colorless.
Acetic Anhydride ~10-15 eq (used as solvent)Acts as both reagent and solvent; large excess ensures complete reaction with HNO₃ and moderates temperature.
Fuming Nitric Acid 1.05 - 1.1 eqSlight excess ensures complete conversion of pyrrole without promoting significant dinitration.
Temperature -10°C to 0°CCritical for controlling the exothermic reaction and preventing side product formation.[4]
Reaction Time 30 - 60 min (TLC monitored)Prevents over-reaction and formation of dinitrated species.
Workup Quench with ice-water, neutralizeImmediately stops the reaction and allows for extraction of the organic product.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer under an inert atmosphere (N₂ or Argon).

  • Reagent Preparation:

    • Place acetic anhydride (10 eq) in the flask and cool the vessel to -10°C using an acetone/dry ice bath.

    • In the dropping funnel, prepare a solution of fuming nitric acid (1.05 eq) in acetic anhydride (2-3 eq).

  • Formation of Acetyl Nitrate: Add the nitric acid solution dropwise to the cooled, stirring acetic anhydride in the flask. CRITICAL: Ensure the internal temperature does not rise above 0°C. After addition is complete, stir for an additional 15 minutes at this temperature.

  • Nitration Reaction:

    • Prepare a solution of freshly distilled pyrrole (1.0 eq) in acetic anhydride (2-3 eq).

    • Add the pyrrole solution dropwise to the cold acetyl nitrate mixture. Again, maintain the internal temperature below 0°C.

    • After the addition, let the reaction stir at low temperature.

  • In-Process Control (Self-Validation):

    • After 30 minutes, take an aliquot of the reaction mixture, quench it in a vial with ice-water and a drop of NaHCO₃ solution, and extract with ethyl acetate.

    • Spot the organic layer on a TLC plate (e.g., 20% Ethyl Acetate in Hexane). The desired 2-nitropyrrole is a UV-active, yellow compound.

    • Continue stirring and monitoring until the starting pyrrole spot is no longer visible.

  • Workup and Purification:

    • Pour the entire reaction mixture slowly into a large beaker containing a vigorously stirring mixture of crushed ice and water.

    • Allow the mixture to stir until all the ice has melted and the excess acetic anhydride has hydrolyzed.

    • Carefully neutralize the mixture by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The resulting crude solid/oil (typically yellow-orange) should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the 2-nitro isomer from the 3-nitro and dinitro byproducts.

Mechanism Visualization

G cluster_0 Electrophilic Attack cluster_1 Intermediate Stability pyrrole Pyrrole intermediate2 C2-σ-complex (3 Resonance Structures) pyrrole->intermediate2 C2 Attack (Major) intermediate3 C3-σ-complex (2 Resonance Structures) pyrrole->intermediate3 C3 Attack (Minor) no2 NO₂⁺ (from Acetyl Nitrate) product2 This compound intermediate2->product2 Deprotonation (More Stable) product3 3-Nitro-1H-pyrrole intermediate3->product3 Deprotonation (Less Stable)

Caption: Regioselectivity in the nitration of pyrrole.

References

Technical Support Center: Purification of 2-Nitro-1H-Pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for 2-nitro-1H-pyrrole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile but often challenging intermediate. The purification of this compound is a critical step that frequently determines the success of subsequent synthetic transformations. Common issues include the removal of isomeric impurities, degradation on stationary phases, and persistent coloration.

This document provides field-proven insights and detailed protocols in a direct question-and-answer format to help you troubleshoot common problems and optimize your purification strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to designing a successful purification workflow.

Q1: What are the most common impurities I should expect in a crude synthesis of this compound?

A1: The impurity profile is highly dependent on the synthetic route, which is typically the direct nitration of pyrrole using a nitrating agent like nitric acid in acetic anhydride.[1]

Primary Impurities Include:

  • Isomeric Byproducts: The primary isomeric impurity is 3-nitro-1H-pyrrole . Electrophilic substitution on the pyrrole ring can occur at both the C2 (α) and C3 (β) positions, although C2 is favored.[2]

  • Over-nitrated Species: 2,4-dinitro-1H-pyrrole and 2,5-dinitro-1H-pyrrole can form if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.

  • Unreacted Starting Material: Residual pyrrole may remain.

  • Reagents and Solvents: Traces of nitric acid and acetic anhydride/acetic acid from the reaction medium.

  • Polymeric Materials: Pyrrole and its derivatives are susceptible to acid-catalyzed polymerization, leading to dark, tar-like substances often referred to as "pyrrole black".[3]

Q2: What are the key physical and safety properties I need to consider before purification?

A2: Understanding the fundamental properties of this compound is crucial for selecting appropriate solvents and handling the compound safely.

PropertyValue / ObservationSource / Comment
Molecular Formula C₄H₄N₂O₂[4]
Molecular Weight 112.09 g/mol [4]
Appearance Solid (typically a yellow or off-white crystalline powder)[5]
Melting Point Not well-documented; requires experimental determination.The lack of a consistently reported melting point suggests it may decompose on heating.
Solubility Expected to have good solubility in polar organic solvents (Acetone, Ethyl Acetate, Ethanol, DMSO) and poor solubility in non-polar solvents (Hexanes, Pentane).Inferred from the structure and data on similar substituted nitropyrroles.[5]
Stability Sensitive to strong acids and bases. Can darken upon exposure to air and light over time.[2][6]Store in a cool (2-8°C), dry, dark place under an inert atmosphere (e.g., Argon or Nitrogen).
Key Hazards Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4]
Q3: Which purification method is the best choice for my situation?

A3: The optimal method depends on the scale of your reaction, the impurity profile revealed by TLC or LCMS, and the required final purity. The following decision tree provides a general guideline.

G start Crude this compound (Analyze by TLC/LCMS) purity_check Purity > 90%? Single major spot? start->purity_check color_check1 Is product colored (yellow/brown)? purity_check->color_check1 Yes chromatography Column Chromatography purity_check->chromatography No (Multiple spots or < 90% purity) recrystallize Recrystallization color_check1->recrystallize No (Off-white) charcoal Charcoal Treatment + Recrystallization color_check1->charcoal Yes (Colored) final_product Pure this compound recrystallize->final_product color_check2 Is product still colored? chromatography->color_check2 charcoal->final_product color_check2->charcoal Yes color_check2->final_product No G cluster_prep Preparation cluster_run Elution cluster_finish Final Steps prep_column 1. Prepare Column (Slurry pack silica gel in Hexanes) prep_sample 2. Prepare Sample (Dissolve crude in minimal DCM, adsorb onto silica gel, dry to free-flowing powder) prep_column->prep_sample load_sample 3. Load Sample (Add dried sample to top of column) prep_sample->load_sample elute_nonpolar 4. Elute Non-Polar Impurities (Start with low polarity eluent, e.g., 10% EtOAc in Hexanes) load_sample->elute_nonpolar elute_product 5. Elute Product (Gradually increase polarity, e.g., 20-40% EtOAc in Hexanes + 1% Et3N) elute_nonpolar->elute_product elute_polar 6. Elute Polar Impurities (Flush column with high polarity eluent, e.g., 100% EtOAc) elute_product->elute_polar collect 7. Collect & Combine Fractions (Monitor by TLC) elute_polar->collect evaporate 8. Evaporate Solvent (Rotary evaporation) collect->evaporate dry 9. Dry Product (High vacuum) evaporate->dry

References

Technical Support Center: Optimizing the Synthesis of 2-Nitropyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-nitropyrrole. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the yield and purity of this important synthetic intermediate. The nitration of pyrrole is a notoriously delicate procedure, prone to low yields and the formation of polymeric tars if not executed with precision. This document provides in-depth, field-proven insights to help you navigate the common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of 2-nitropyrrole, explaining the causality behind standard procedural choices.

Q1: Why is acetyl nitrate the universally recommended nitrating agent for pyrrole instead of a standard nitric acid/sulfuric acid mixture?

A1: The choice of nitrating agent is the most critical factor in this synthesis. Pyrrole is an electron-rich aromatic heterocycle that is highly activated towards electrophilic substitution. However, it is also extremely sensitive to strong acids. In the presence of strong acids like sulfuric acid (H₂SO₄), the pyrrole ring is readily protonated. This protonation disrupts the aromaticity and initiates a rapid, uncontrollable acid-catalyzed polymerization, resulting in the formation of intractable tars and a near-zero yield of the desired product.[1][2]

Acetyl nitrate, generated in situ from nitric acid (HNO₃) and acetic anhydride ((CH₃CO)₂O), serves as a much milder source of the electrophilic nitrating species.[3] The acetic anhydride acts as both a reagent and a solvent, buffering the reaction mixture and preventing the accumulation of strong acid, thereby suppressing the polymerization side reaction.[4]

Q2: What is the electrophilic substitution mechanism for the nitration of pyrrole with acetyl nitrate?

A2: The reaction proceeds through a classic electrophilic aromatic substitution mechanism.

  • Formation of the Electrophile: Nitric acid reacts with acetic anhydride to form acetyl nitrate. This species, or the nitronium ion (NO₂⁺) it generates in equilibrium, serves as the electrophile.

  • Nucleophilic Attack: The π-electron system of the pyrrole ring attacks the electrophile. This attack preferentially occurs at the C-2 (alpha) position.

  • Formation of the Sigma Complex: A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed.

  • Rearomatization: A weak base (e.g., acetate) removes a proton from the C-2 position, collapsing the sigma complex and restoring the aromaticity of the ring to yield 2-nitropyrrole.[4][5]

Pyrrole Nitration Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack & Rearomatization HNO3 HNO₃ Ac2O (CH₃CO)₂O AcetylNitrate CH₃COONO₂ (Acetyl Nitrate) AcOH CH₃COOH HNO3Ac2O HNO3Ac2O AcetylNitrateAcOH AcetylNitrateAcOH HNO3Ac2O->AcetylNitrateAcOH Pyrrole Pyrrole Ring SigmaComplex Sigma Complex (Resonance Stabilized) Pyrrole->SigmaComplex + CH₃COONO₂ Product 2-Nitropyrrole SigmaComplex->Product - H⁺, - CH₃COOH

Caption: Mechanism of 2-nitropyrrole synthesis.

Q3: Why does nitration occur predominantly at the C-2 position rather than the C-3 position?

A3: The regioselectivity is dictated by the stability of the intermediate sigma complex. When the electrophile attacks the C-2 position, the resulting positive charge can be delocalized across three atoms, including the nitrogen atom, via three resonance structures.[4][6] In contrast, attack at the C-3 position results in a less stable intermediate where the positive charge is only delocalized over two carbon atoms. The more stable C-2 intermediate has a lower activation energy, making the formation of 2-nitropyrrole the kinetically favored pathway.[5]

Q4: What are the most common side products, and under what conditions do they form?

A4: The primary side products are:

  • Polymeric Tars: As discussed, these form under strongly acidic conditions or at elevated temperatures.[1]

  • 3-Nitropyrrole: This is the minor constitutional isomer. Its formation increases with higher reaction temperatures, which can provide enough energy to overcome the activation barrier for C-3 attack.[1]

  • Dinitropyrroles: If an excess of the nitrating agent is used or if the reaction temperature is not strictly controlled, a second nitration can occur. Nitration of 2-nitropyrrole typically yields a mixture of 2,4- and 2,5-dinitropyrrole.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.

Troubleshooting Workflow cluster_LowYield Cause & Solution for Low Yield cluster_Tar Cause & Solution for Tar Formation cluster_Isomers Cause & Solution for Isomer Formation Start Problem Encountered LowYield Consistently Low Yield (<40%) Start->LowYield Tar Dark Tar Formation Start->Tar Isomers Multiple Isomers / Over-nitration Start->Isomers LY_Cause1 Cause: Moisture/Impure Reagents LowYield->LY_Cause1 LY_Cause2 Cause: Incomplete Reaction LowYield->LY_Cause2 LY_Cause3 Cause: Purification Loss LowYield->LY_Cause3 Tar_Cause Cause: Acid-Catalyzed Polymerization Tar->Tar_Cause Iso_Cause Cause: Poor Temperature Control / Incorrect Stoichiometry Isomers->Iso_Cause LY_Sol1 Solution: - Flame-dry all glassware. - Use freshly distilled pyrrole. - Use high-purity anhydrous solvents. LY_Cause1->LY_Sol1 LY_Sol2 Solution: - Ensure sufficient reaction time at low temp. - Monitor via TLC. LY_Cause2->LY_Sol2 LY_Sol3 Solution: - Perform workup at low temps. - Optimize chromatography solvent system. LY_Cause3->LY_Sol3 Tar_Sol Solution: - Maintain temp strictly at -15 to 0°C. - Add reagents slowly and dropwise. - Ensure vigorous stirring to dissipate local heat. Tar_Cause->Tar_Sol Iso_Sol Solution: - Use a reliable cryo-bath (e.g., acetone/dry ice). - Use precise, stoichiometric amount of HNO₃. - Avoid temperature spikes during addition. Iso_Cause->Iso_Sol

Caption: A troubleshooting guide for common synthesis issues.

ProblemPotential Cause(s)Recommended Solution(s)
Consistently Low Yield (<40%) Moisture or Impurities: Water can hydrolyze acetic anhydride and acetyl nitrate. Impurities in pyrrole can catalyze side reactions.[7]Action: Flame-dry all glassware under vacuum or nitrogen. Use freshly distilled pyrrole and high-purity anhydrous acetic anhydride.
Incomplete Reaction: Insufficient reaction time or temperature not optimal for the specific substrate.Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). Allow the reaction to stir for the recommended time (typically 1-2 hours) before quenching.
Product Loss During Workup: The product can be lost during extraction or purification.[8]Action: Perform the aqueous workup and extractions at low temperatures (0-5°C). Carefully optimize the solvent system for column chromatography to ensure good separation.
Reaction Mixture Turns into a Dark Tar Acid-Catalyzed Polymerization: This is the most common failure mode, caused by excessive temperature or the presence of strong acid.[1]Action: Maintain the reaction temperature strictly between -15°C and 0°C using an ice-salt or cryo-bath. Add the pyrrole solution to the nitrating mixture (or vice-versa, depending on the protocol) very slowly and dropwise with vigorous stirring to prevent localized heating.
Isolation of Multiple Nitro-Isomers Poor Temperature Control: Higher temperatures favor the formation of the 3-nitro isomer and can lead to dinitration.[1]Action: Ensure stable and consistent low-temperature control throughout the addition and reaction period.
Incorrect Stoichiometry: Using more than one equivalent of nitric acid will inevitably lead to the formation of dinitrated byproducts.[1]Action: Carefully calculate and measure the molar equivalents of your reagents. A slight excess of pyrrole is sometimes used to ensure all the nitrating agent is consumed.
Difficulty in Product Purification Co-elution of Isomers: 2-nitropyrrole and 3-nitropyrrole can have similar polarities, making chromatographic separation difficult.Action: Utilize a high-efficiency silica gel and test various solvent systems (e.g., hexane/ethyl acetate or dichloromethane/petroleum ether gradients) to achieve baseline separation.
Product Instability on Silica: 2-nitropyrrole can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.Action: Neutralize the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1%). Perform the chromatography quickly.

Optimized Experimental Protocol

This protocol is a self-validating system designed for high-yield synthesis of 2-nitropyrrole. The key is meticulous temperature control and slow, controlled reagent addition.

Materials & Reagents:

  • Pyrrole (freshly distilled)

  • Acetic Anhydride (≥99%, anhydrous)

  • Fuming Nitric Acid (≥90%)

  • Diethyl ether or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation of Nitrating Mixture: In a flame-dried 250 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, add acetic anhydride (60 mL). Cool the flask to -15°C using an acetone/dry ice bath.

  • Slowly, add fuming nitric acid (0.95 eq) dropwise to the stirred acetic anhydride over 30 minutes. Crucially, ensure the internal temperature does not rise above -10°C. Allow the resulting acetyl nitrate solution to stir for an additional 15 minutes at this temperature.[3]

  • Preparation of Pyrrole Solution: In a separate flask, dissolve freshly distilled pyrrole (1.0 eq) in acetic anhydride (20 mL) and cool the solution to -10°C.

  • Reaction: Add the cold pyrrole solution dropwise to the vigorously stirred acetyl nitrate mixture over 45-60 minutes. Maintain the internal reaction temperature between -15°C and -10°C throughout the addition.

  • After the addition is complete, allow the reaction to stir at -10°C for 1.5 hours. Monitor the reaction by TLC (e.g., 20% Ethyl Acetate in Hexane).

  • Quenching: Slowly pour the reaction mixture into a beaker containing 500g of crushed ice and 200 mL of water with vigorous stirring. A yellow precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or DCM (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water (2 x 100 mL), cold saturated sodium bicarbonate solution (2 x 100 mL, caution: CO₂ evolution ), and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure at a low temperature (<30°C).

  • Purification: Purify the resulting crude yellow solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-nitropyrrole as a bright yellow solid.

Data Summary: Effect of Temperature on Yield

The following table summarizes the expected outcomes based on reaction temperature, a critical parameter for success.

Temperature (°C)Expected Yield of 2-NitropyrroleKey Observations & Justification
-15 to 0 Good to Excellent (60-80%) Clean reaction with minimal side products. The low temperature effectively suppresses the acid-catalyzed polymerization pathway.[9]
0 to 10 Moderate (40-60%) Increased formation of 3-nitropyrrole and some dark coloration observed. More thermal energy is available to overcome the activation barrier for C-3 attack.
> 10 Low to Very Low (<30%) Significant polymerization and tar formation. The rate of the undesirable polymerization reaction increases exponentially with temperature.[1]

References

Technical Support Center: Controlling Regioselectivity in the Nitration of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic strategies involving substituted pyrroles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of pyrrole functionalization. Here, we address common challenges encountered during the electrophilic nitration of pyrrole scaffolds, providing troubleshooting advice, detailed protocols, and the mechanistic reasoning behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: Why does my pyrrole starting material decompose or polymerize when I try to nitrate it using standard nitrating conditions (e.g., HNO₃/H₂SO₄)?

A1: This is the most common issue researchers face. Pyrrole and its derivatives are highly electron-rich aromatic systems, making them exceptionally reactive towards electrophiles. However, they are also notoriously sensitive to strong acids.[1][2] The nitrogen lone pair that contributes to aromaticity can also be protonated in a strongly acidic medium. This disrupts the aromatic sextet, activating the ring towards polymerization and degradation.[3]

Standard sulfonitric mixtures (HNO₃/H₂SO₄) are far too harsh for most pyrrole substrates, leading to rapid, uncontrollable reactions and the formation of intractable tars rather than the desired product.[1][4]

Solution: Employ milder nitrating agents that do not require a strong Brønsted acid co-reagent. The classic and most reliable reagent for this purpose is acetyl nitrate , generated in situ from nitric acid and acetic anhydride.[1][5][6][7] This reagent provides the nitronium ion (or a related electrophilic species) under much less acidic conditions, preserving the integrity of the pyrrole ring.

Q2: My nitration reaction works, but I exclusively obtain the 2-nitro isomer. How can I synthesize the 3-nitro isomer?

A2: The strong preference for substitution at the C2 (or α) position is an inherent electronic property of the pyrrole ring. During electrophilic attack, the stability of the intermediate carbocation (the sigma complex or arenium ion) determines the regiochemical outcome.

  • Attack at C2: The positive charge of the intermediate can be delocalized over three atoms, including the nitrogen, resulting in three major resonance structures.[6][8][9]

  • Attack at C3: The positive charge can only be delocalized over two carbon atoms. The nitrogen atom cannot directly stabilize this intermediate via resonance without disrupting the N-H bond.[6][8][9]

Because the intermediate from C2 attack is significantly more stable, the activation energy for this pathway is lower, leading to the kinetic and thermodynamic preference for the 2-substituted product.[8][9]

To achieve C3 nitration, you must implement a strategy that overrides this electronic preference. This is typically accomplished by introducing significant steric hindrance around the C2 and C5 positions.

Solution: Install a large, sterically demanding protecting group on the pyrrole nitrogen. The bulk of this group will physically block the approach of the nitrating agent to the adjacent C2 and C5 positions, forcing it to react at the more accessible C3 and C4 positions.

  • Bulky Silyl Groups: Triisopropylsilyl (TIPS) or other bulky silyl ethers are excellent choices.

  • Bulky Alkyl Groups: A tert-butyl group on the nitrogen can also effectively direct substitution to the C3 position.[1]

By combining a bulky N-protecting group with a mild nitrating agent like acetyl nitrate, the yield of the 3-nitro isomer can be significantly increased.[1]

G cluster_c2 C2-Attack (Favored) cluster_c3 C3-Attack (Disfavored) Pyrrole_C2 Pyrrole Intermediate_C2 Sigma Complex (Charge at C3, C5, N1) Pyrrole_C2->Intermediate_C2 + NO₂⁺ Product_C2 2-Nitropyrrole Intermediate_C2->Product_C2 - H⁺ Resonance_C2 3 Resonance Structures Intermediate_C2->Resonance_C2 More Stable Pyrrole_C3 Pyrrole Intermediate_C3 Sigma Complex (Charge at C2, C4) Pyrrole_C3->Intermediate_C3 + NO₂⁺ Product_C3 3-Nitropyrrole Intermediate_C3->Product_C3 - H⁺ Resonance_C3 2 Resonance Structures Intermediate_C3->Resonance_C3 Less Stable

Caption: Mechanism of pyrrole nitration showing intermediates for C2 vs. C3 attack.

Q3: How do electron-withdrawing protecting groups on the nitrogen, like tosyl (Ts) or benzenesulfonyl (Bs), affect the reaction?

A3: N-sulfonyl protecting groups are a double-edged sword, but they are extremely useful.[10] They are strongly electron-withdrawing, which has two primary effects:

  • Decreased Reactivity: They significantly reduce the electron density of the pyrrole ring, making it less nucleophilic. This deactivation helps prevent polymerization and other side reactions, allowing for a more controlled reaction. It often permits the use of a wider range of reagents that would otherwise destroy an unprotected pyrrole.[10][11]

  • Maintained C2-Selectivity: Because N-sulfonyl groups are not typically sterically bulky enough to block the C2/C5 positions, the inherent electronic preference for α-attack remains. Therefore, nitrating an N-tosyl or N-benzenesulfonyl pyrrole will almost exclusively yield the 2-nitro product.

These groups are ideal when your synthetic target is a 2-nitropyrrole and you need to ensure a clean, high-yielding reaction without decomposition.

Q4: My pyrrole already has a substituent. How does that affect where the nitro group will add?

A4: The directing effect of an existing substituent follows the general principles of electrophilic aromatic substitution, with the caveat that the pyrrole ring is more reactive than benzene.

  • Electron-Donating Groups (EDGs) (e.g., alkyl, alkoxy): These groups activate the ring and are ortho, para-directing. In a pyrrole, this means they will direct an incoming electrophile to the available α or β positions relative to the heteroatom, reinforcing the ring's natural reactivity.

  • Electron-Withdrawing Groups (EWGs) (e.g., acyl, ester, cyano): These groups deactivate the ring and are meta-directing. If you have an EWG at the C2 position, it will direct the incoming nitro group to the C4 position (meta to the C2 substituent). An EWG at the C3 position will direct to the C5 position (meta to the C3 substituent and alpha to the nitrogen).[3]

This provides another strategic avenue for C4 or C5 nitration if direct C3 nitration proves difficult.

Troubleshooting Guide

Problem EncounteredProbable Cause(s)Suggested Solutions & Rationale
Polymerization/Decomposition Reaction conditions are too acidic (e.g., using HNO₃/H₂SO₄).Switch to a milder nitrating agent like acetyl nitrate (HNO₃ in Ac₂O) to avoid strong acids.[1][4]
Temperature is too high for a highly activated pyrrole.Perform the reaction at low temperatures (-15 °C to 0 °C) to control the reaction rate.
Low or No Yield The pyrrole ring is too deactivated by an N-protecting group or other EWGs.A stronger (but still non-acidic) nitrating agent may be needed. Alternatively, consider switching to a less deactivating protecting group.
The nitrating agent is decomposing before it can react.Prepare the nitrating agent (e.g., acetyl nitrate) in situ at low temperature and use it immediately.
Poor Regioselectivity (Mixture of 2- and 3-nitro isomers) Insufficient steric hindrance from the N-protecting group.Switch to a bulkier N-protecting group, such as N-TIPS or N-t-Bu, to more effectively block the C2/C5 positions.[1]
Formation of Dinitro Products Excess nitrating agent was used.Use precisely 1.0 equivalent of the nitrating agent. The first nitro group deactivates the ring but may not be sufficient to prevent a second nitration if excess reagent is present.
The reaction was run for too long or at too high a temperature.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Nitration of 2-nitropyrrole can yield 2,4- and 2,5-dinitropyrroles.[1]

Key Experimental Protocols

Safety Note: Nitration reactions are highly exothermic and can be dangerous if not controlled. Always use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and add reagents slowly at low temperatures behind a blast shield.

Protocol 1: Synthesis of N-Tosyl-2-nitropyrrole (C2-Selective)

This protocol utilizes an electron-withdrawing protecting group to stabilize the pyrrole ring and ensure clean, C2-selective nitration.

  • Preparation of Acetyl Nitrate: In a three-neck flask equipped with a thermometer, addition funnel, and nitrogen inlet, cool acetic anhydride (5.0 eq) to -10 °C in an ice-salt bath.

  • Add fuming nitric acid (1.1 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 0 °C.

  • Stir the resulting solution at -10 °C for 15 minutes before use.

  • Nitration: Dissolve N-tosylpyrrole (1.0 eq) in acetic anhydride in a separate flask and cool to -10 °C.

  • Slowly add the pre-formed acetyl nitrate solution to the pyrrole solution, maintaining the temperature below 0 °C.

  • Monitor the reaction by TLC. Upon completion (typically < 1 hour), pour the reaction mixture slowly into a beaker of ice water with vigorous stirring.

  • The product may precipitate. If not, extract the aqueous layer with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N-tosyl-2-nitropyrrole.

Protocol 2: Synthesis of N-TIPS-3-nitropyrrole (C3-Selective)

This protocol leverages a sterically bulky N-silyl group to direct nitration to the C3 position.

  • Protection: To a solution of pyrrole (1.0 eq) in anhydrous THF, add a suitable base (e.g., NaH, 1.1 eq) at 0 °C. After cessation of H₂ gas evolution, add triisopropylsilyl chloride (TIPS-Cl, 1.1 eq) and allow the reaction to warm to room temperature and stir overnight. Work up to isolate the N-TIPS-pyrrole.

  • Preparation of Acetyl Nitrate: Prepare acetyl nitrate as described in Protocol 1.

  • Nitration: Dissolve N-TIPS-pyrrole (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic anhydride) and cool to -15 °C.

  • Slowly add the pre-formed acetyl nitrate solution (1.1 eq), keeping the temperature below -10 °C.

  • Monitor the reaction closely by TLC. The reaction may be slower due to steric hindrance.

  • Upon completion, quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product via column chromatography to separate the desired 3-nitro isomer from any minor 2-nitro byproduct. The TIPS group can be removed post-nitration using standard methods (e.g., TBAF in THF).

G start Select Nitration Strategy desired_product Desired Regioisomer? start->desired_product c2_product 2-Nitropyrrole desired_product->c2_product C2 (Alpha) c3_product 3-Nitropyrrole desired_product->c3_product C3 (Beta) strategy_c2 Strategy: Electronic Control c2_product->strategy_c2 strategy_c3 Strategy: Steric Control c3_product->strategy_c3 protocol_c2 • Use N-H, N-Alkyl, or N-Sulfonyl Pyrrole • Mild Reagent (AcONO₂) • Low Temperature strategy_c2->protocol_c2 protocol_c3 • Install Bulky N-Substituent (e.g., N-TIPS, N-tBu) • Mild Reagent (AcONO₂) • Monitor Carefully strategy_c3->protocol_c3

Caption: Decision workflow for selecting a pyrrole nitration strategy.

References

stability issues of 2-nitro-1H-pyrrole in acidic media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Challenges of 2-Nitro-1H-Pyrrole in Acidic Media

Welcome to the technical support guide for this compound. This valuable synthetic intermediate is a cornerstone in the synthesis of numerous bioactive natural products, including the pyrrolomycins and heronapyrroles.[1] However, its utility is often shadowed by its notorious instability in acidic environments. Like many pyrroles, the 2-nitro derivative is prone to acid-catalyzed degradation, primarily through polymerization, which can lead to significant yield loss, complex product mixtures, and purification difficulties.[2][3]

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into the root causes of this instability and offers practical, actionable solutions to mitigate these challenges. By understanding the "why" behind the degradation, you can design more robust and successful experiments.

Frequently Asked Questions (FAQs): Understanding the Core Instability

Q1: Why is the unsubstituted pyrrole ring, in general, so unstable in acidic media?

A: The instability of the pyrrole ring in acid is a direct consequence of its electronic structure. The lone pair of electrons on the nitrogen atom is integral to the aromatic sextet, which gives the ring its stability.[4][5] When a strong acid is introduced, the pyrrole ring is preferentially protonated on a carbon atom (specifically, the C2 or α-position), not the nitrogen.[6][7]

This C-protonation event is thermodynamically favored because the resulting cation is resonance-stabilized. However, this process comes at a high cost: the aromaticity of the ring is destroyed.[4][7] The resulting non-aromatic, electron-deficient intermediate is highly reactive and acts as an electrophile, readily attacking a neutral pyrrole molecule. This initiates a chain reaction, leading to the rapid formation of dark-colored, insoluble polymers.[2][3]

Q2: How does the 2-nitro group affect the stability of the pyrrole ring in acid compared to unsubstituted pyrrole?

A: The presence of a strong electron-withdrawing group like the nitro (-NO₂) group at the C2 position significantly alters the ring's reactivity. The nitro group deactivates the pyrrole ring towards electrophilic attack by pulling electron density away from the carbon atoms.

This has two major consequences:

  • Increased Stability: this compound is generally more stable in acidic media than unsubstituted pyrrole. The electron-deficient nature of the ring makes it less nucleophilic and therefore less likely to participate in the polymerization cascade.

  • Persistent Susceptibility: Despite this increased stability, the fundamental mechanism of acid-catalyzed degradation remains a threat. Under sufficiently strong acidic conditions or elevated temperatures, protonation and subsequent polymerization can still occur, albeit at a slower rate.

Q3: What are the common visual and analytical signs of this compound degradation?

A: Degradation can be identified through several key observations:

  • Visual Cues: The most common sign is a progressive color change in the reaction mixture or on a purification medium (like silica gel). Solutions may turn from colorless or pale yellow to deep yellow, orange, brown, or even black.[3] The formation of a precipitate or insoluble tar is a clear indicator of advanced polymerization.

  • Analytical Cues (TLC/HPLC/NMR):

    • TLC: Appearance of a baseline streak or multiple new, often colored, spots.

    • HPLC: Emergence of a broad, unresolved "hump" of peaks, along with a decrease in the peak area of the starting material.

    • ¹H NMR: Broadening of signals and the appearance of complex, unidentifiable peaks in the aromatic and aliphatic regions, often accompanied by a decrease in the integral values for the desired compound.

Troubleshooting Guide: Addressing Common Experimental Failures

Problem 1: My reaction mixture containing this compound turns dark brown immediately after adding a strong acid (e.g., TFA, HCl).
  • Causality: This indicates rapid, uncontrolled polymerization. The localized high concentration of acid upon addition is likely initiating the degradation cascade faster than your desired reaction can proceed. The heat generated during acid addition can also accelerate this process.

  • Solution Pathway:

    • Lower the Temperature: Perform the acid addition at 0 °C or -78 °C to dissipate heat and slow the rate of all reactions, including degradation.

    • Use Slow Addition: Add the acid dropwise via a syringe pump over an extended period to maintain a low, steady concentration.

    • Dilute the Reaction: Increasing the solvent volume can help dissipate heat and reduce the frequency of intermolecular reactions that lead to polymerization.

    • Consider a Milder Acid: If the reaction chemistry permits, switch to a weaker acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid.

Problem 2: My purification on standard silica gel is giving poor recovery, and the column is turning dark.
  • Causality: Standard silica gel is inherently acidic (pH ≈ 4-5) and has a high surface area, creating a perfect environment for the degradation of acid-sensitive compounds like this compound. The compound is decomposing as it passes through the column.

  • Solution Pathway:

    • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v) or ammonia. This will neutralize the acidic sites.

    • Use Alternative Media: Switch to a less acidic stationary phase like alumina (neutral or basic), or consider using reversed-phase (C18) chromatography.

    • Minimize Contact Time: If using silica, run the column as quickly as possible ("flash chromatography") to reduce the time the compound spends in the acidic environment.

Problem 3: I am getting a complex mixture of products. How can I confidently identify if they are degradation products or reaction side-products?
  • Causality: It's crucial to distinguish between degradation and other reaction pathways. Degradation products will typically result from the polymerization or fragmentation of the pyrrole ring.

  • Solution Pathway:

    • Run a Control Experiment: Subject a sample of this compound to the exact reaction conditions (acid, solvent, temperature) but without the other reactant(s). Analyze the resulting mixture using HPLC-MS. Any new peaks that form are confirmed degradation products.

    • Utilize UPLC-MS/MS: This technique is invaluable for identifying degradation products.[8] Look for masses corresponding to dimers, trimers, and other oligomers of the starting material. The fragmentation patterns from MS/MS can help elucidate their structures.

    • Employ NMR Spectroscopy: ¹H and ¹¹B NMR can be powerful for identifying changes in the molecule's structure.[8]

Validated Protocols & Best Practices

Protocol 1: Recommended Handling and Storage

To ensure the long-term integrity of this compound, follow these guidelines based on standard safety and handling procedures.[9][10][11]

  • Storage: Store in a tightly sealed, amber glass container at 2-8°C.

  • Inert Atmosphere: For long-term storage, flush the container with an inert gas (Argon or Nitrogen) before sealing to displace air and moisture.

  • Handling:

    • Avoid contact with skin and eyes; wear appropriate personal protective equipment (gloves, safety glasses).[12]

    • Handle in a well-ventilated area or a chemical fume hood.[9]

    • Use clean, dry glassware and spatulas to prevent contamination with acidic residues.

Protocol 2: General Procedure for Acid-Mediated Reactions

This protocol is designed to minimize degradation when using this compound in an acidic reaction.

  • Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.

  • Inerting: Purge the system with Argon or Nitrogen for 10-15 minutes.

  • Charging Reagents: Dissolve this compound and any other substrates in an appropriate anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0 °C or a lower temperature using an ice-water or dry ice/acetone bath.

  • Acid Addition: Add the acid dropwise via the dropping funnel or a syringe pump over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to acid.

  • Workup: Quench the reaction by pouring it into a cold, dilute solution of a weak base (e.g., saturated sodium bicarbonate) to neutralize the acid immediately.

Protocol 3: Development of a Stability-Indicating HPLC-UV Method

This method serves as a starting point for monitoring the stability of this compound. A stability-indicating method is one that can separate the parent drug from its degradation products.[8]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 320 nm (or using a Photo Diode Array detector)

  • Validation: To confirm the method is stability-indicating, analyze a "forced degradation" sample (a sample of this compound that has been intentionally degraded with acid) to ensure that the degradation products are resolved from the main peak.

Visualizing Degradation and Stability Assessment

Diagram 1: The Acid-Catalyzed Degradation Pathway

Degradation_Pathway cluster_initiation Initiation cluster_propagation Propagation Pyrrole This compound (Aromatic) Cation Protonated Intermediate (Non-Aromatic, Electrophilic) Pyrrole->Cation Protonation at C2 (Loss of Aromaticity) Proton H+ Dimer Dimer Cation Cation->Dimer Electrophilic Attack Pyrrole2 This compound (Nucleophile) Polymer Polymerization (Dark Precipitates) Dimer->Polymer Chain Growth

Caption: Acid-catalyzed degradation of this compound.

Diagram 2: Workflow for Assessing Compound Stability

Stability_Workflow Start Prepare Stock Solution of this compound Setup Set up Parallel Reactions: - Control (No Acid) - Test (With Acid) Start->Setup Incubate Incubate at Desired Temperature Setup->Incubate Sample Withdraw Aliquots at Time Points (t=0, 1h, 4h, 24h) Incubate->Sample Quench Immediately Quench with Base/Buffer Sample->Quench Analyze Analyze by Stability- Indicating HPLC-UV/MS Quench->Analyze Data Plot % Remaining vs. Time Identify Degradants Analyze->Data Conclusion Determine Stability Profile Data->Conclusion

Caption: Experimental workflow for kinetic stability analysis.

References

Technical Support Center: Scale-Up of 2-Nitro-1H-Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-nitro-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition this synthesis from the laboratory bench to a larger scale. Scaling up any chemical process introduces a unique set of challenges, and the nitration of pyrrole is particularly sensitive. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure a safe, efficient, and reproducible scale-up.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that are frequently encountered during the scale-up of this compound synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.

Q1: My reaction mixture is turning into a dark, intractable tar with little to no desired product. What is causing this polymerization?

Probable Cause: The most common cause of this issue is acid-catalyzed polymerization of the pyrrole ring. Pyrrole is an electron-rich aromatic system that is highly susceptible to polymerization under strongly acidic conditions, which are typical for many nitration reactions.[1] Using potent nitrating mixtures like fuming nitric acid with sulfuric acid will almost certainly lead to extensive tar formation instead of the desired nitration.[2]

Recommended Solution: The key is to use a milder nitrating agent that avoids the presence of strong, free acid. The reagent of choice for this reaction is acetyl nitrate , which is generated in situ by reacting nitric acid with acetic anhydride.[3][4] This mixture provides the necessary electrophilic nitronium ion (NO₂⁺) without creating the harsh acidic environment that promotes polymerization.[2][5]

  • Causality: Acetic anhydride serves two roles: it reacts with nitric acid to form the active electrophile, acetyl nitrate, and it acts as a solvent. The reaction consumes the strong acid, preventing it from protonating and polymerizing the sensitive pyrrole ring.

  • Actionable Step: Prepare your nitrating agent by adding nitric acid to chilled acetic anhydride at a controlled temperature (typically below 10°C) before introducing it to the pyrrole solution.

Q2: The reaction is highly exothermic and difficult to control on a larger scale. How can I manage the thermal risk?

Probable Cause: Nitration reactions are notoriously exothermic, and this heat generation becomes a critical safety concern during scale-up.[6] The reduced surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient, increasing the risk of a thermal runaway, which can lead to over-pressurization, side reactions, and even explosions.[7]

Recommended Solutions: Effective thermal management is non-negotiable for a safe scale-up.

  • Controlled Addition: Add the nitrating agent (acetyl nitrate solution) to the pyrrole solution slowly and sub-surface, if possible, to ensure rapid mixing and prevent localized "hot spots."

  • Efficient Cooling: Ensure your reactor is equipped with a cooling system capable of handling the total heat output of the reaction. Perform a safety assessment using reaction calorimetry (RC1) to determine the heat of reaction and the required cooling capacity.[8][9][10]

  • Dilution: Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the system, although this may impact reaction kinetics and downstream processing.

  • Monitoring: Continuously monitor the internal reaction temperature. Any deviation from the expected profile should be treated as a potential sign of an impending runaway.

  • Trustworthiness: A self-validating system for thermal safety involves calculating the Maximum Temperature of the Synthesis Reaction (MTSR).[6] This calculation helps determine the highest temperature the reaction could reach in a worst-case scenario (e.g., cooling failure) and ensures that it remains below the decomposition temperature of the reactants or products.

Q3: My product is a mixture of 2-nitropyrrole and 3-nitropyrrole. How can I improve the regioselectivity for the desired C2 isomer?

Probable Cause: Electrophilic substitution on pyrrole preferentially occurs at the C2 (or α) position. This is because the carbocation intermediate formed by attack at C2 is stabilized by three resonance structures, whereas the intermediate from C3 attack is only stabilized by two.[11][12] However, reaction conditions can influence this selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable C3 isomer, leading to a mixed product profile.

Recommended Solutions:

  • Strict Temperature Control: Maintain a low reaction temperature, typically between -10°C and 0°C, throughout the addition of the nitrating agent.[13] This minimizes the formation of the 3-nitro isomer.

  • Protecting Groups: While more complex, using a bulky N-substituent (like tert-butyl or a silyl group) can sterically hinder the C2 and C5 positions, forcing nitration to occur at the C3 position.[1] This strategy is more relevant when the 3-nitro isomer is the desired product but illustrates the principle of steric control. For 2-nitropyrrole, an unprotected NH is ideal.

Experimental Workflow & Troubleshooting

The following diagram outlines a logical workflow for the synthesis and a decision tree for troubleshooting common problems.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshoot Troubleshooting prep_pyrrole Prepare Pyrrole in Acetic Anhydride add Slowly Add Acetyl Nitrate to Pyrrole Solution (Maintain Temp < 0°C) prep_pyrrole->add prep_nitrating Prepare Acetyl Nitrate (HNO3 in Ac2O at <10°C) prep_nitrating->add react Stir at Low Temp (Monitor by TLC/GC) add->react quench Quench with Ice-Water react->quench extract Extract with Solvent (e.g., Ether) quench->extract purify Purify (Chromatography/Distillation) extract->purify check_yield Low Yield? purify->check_yield check_purity Impure Product? purify->check_purity is_tar Polymerization (Tar)? check_yield->is_tar Yes is_starting Unreacted Pyrrole? check_yield->is_starting No is_isomers Isomer Mixture? check_purity->is_isomers Yes sol_tar Action: Use Milder Conditions (Acetyl Nitrate), Check Temp is_tar->sol_tar sol_isomers Action: Lower Reaction Temp, Ensure Slow Addition is_isomers->sol_isomers sol_starting Action: Check Reagent Stoichiometry, Increase Reaction Time is_starting->sol_starting

Caption: A logical workflow for synthesis and troubleshooting.

Frequently Asked Questions (FAQs)
  • What is the precise mechanism for the nitration of pyrrole with nitric acid and acetic anhydride? The reaction proceeds via an electrophilic aromatic substitution. First, nitric acid reacts with acetic anhydride to form the active nitrating agent, acetyl nitrate. The pyrrole ring then acts as a nucleophile, attacking the electrophilic nitrogen of the nitronium ion (or its precursor). This forms a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base (like acetate) removes a proton from the carbon where the nitro group was added, restoring the aromaticity of the ring to yield 2-nitropyrrole.[2][5]

  • How can I effectively monitor the reaction's progress during a large-scale run? For real-time monitoring, Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) are effective.

    • TLC: Periodically take small aliquots from the reaction, quench them, and spot them on a TLC plate against a standard of the pyrrole starting material.

    • GC: A more quantitative method. Prepare a calibration curve for pyrrole and 2-nitropyrrole. Quenched reaction aliquots can be analyzed to determine the percentage conversion. Analytical methods using GC with a flame ionization detector (FID) have been established for similar nitro compounds.[14]

  • Are there any alternative synthetic routes that avoid direct nitration of pyrrole for scale-up? Yes, a common alternative involves the nitration of a more stable precursor followed by transformation. One such route is the nitration of pyrrole-2-carboxylic acid.[15] The electron-withdrawing carboxylic acid group deactivates the ring slightly, making the nitration more controllable. The resulting nitro-pyrrole-carboxylic acid can then be decarboxylated (often by heating) to yield 2-nitropyrrole.[16][17] This multi-step process can sometimes offer better overall control and safety on a larger scale.

  • What are the best practices for purifying the final this compound product on a large scale? Purification can be challenging due to the potential thermal instability of the product.

    • Chromatography: While effective on a lab scale (e.g., using alumina), column chromatography can be expensive and cumbersome for large quantities.[18] It is typically reserved for high-purity applications.

    • Distillation: Vacuum distillation is a more scalable method. However, it is critical to keep the temperature as low as possible to prevent decomposition.

    • Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is often the most efficient and scalable purification method.

Data Summary Table
ParameterRecommended ConditionRationale & Potential Issues
Nitrating Agent Nitric Acid in Acetic AnhydrideForms milder acetyl nitrate in situ, preventing polymerization.[2] Stronger agents (e.g., HNO₃/H₂SO₄) cause extensive decomposition.[1]
Temperature -10°C to 0°CMaximizes C2-regioselectivity and controls the exotherm.[13] Higher temperatures lead to byproduct formation and increase safety risks.[7]
Solvent Acetic AnhydrideServes as both a reagent to form acetyl nitrate and the reaction solvent.
Stoichiometry Slight excess of Nitrating AgentEnsures complete conversion of the starting material. A large excess can promote dinitration.[1]
Workup Quench in Ice-WaterSafely neutralizes any unreacted nitrating agent and precipitates the organic product.
Detailed Experimental Protocol: Lab-Scale Synthesis (Example)

This protocol is provided as a reference. All scale-up activities must be preceded by a thorough safety review and process hazard analysis.

Objective: To synthesize this compound.

Materials:

  • Pyrrole

  • Acetic Anhydride (Ac₂O)

  • Fuming Nitric Acid (HNO₃, d=1.5)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.

  • Ice-salt bath

Procedure:

  • Preparation of Pyrrole Solution: In the three-neck flask, dissolve pyrrole (1 equivalent) in acetic anhydride (approx. 10 volumes). Cool the solution to -10°C using an ice-salt bath.

  • Preparation of Nitrating Agent: In a separate flask, cool acetic anhydride (approx. 5 volumes) to 0°C. Slowly add fuming nitric acid (1.1 equivalents) while stirring, ensuring the temperature does not exceed 10°C. This forms the acetyl nitrate solution.

  • Nitration Reaction: Add the prepared acetyl nitrate solution dropwise to the stirred pyrrole solution via the addition funnel. Carefully maintain the internal reaction temperature at or below -5°C throughout the addition. The addition should take approximately 1-2 hours.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at -5°C for an additional hour. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly into a vigorously stirred beaker containing a large volume of ice and water.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (caution: potential gas evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure at a low temperature (<30°C) to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by careful vacuum distillation.

Mechanism of Pyrrole Nitration

The following diagram illustrates the accepted mechanism for the electrophilic nitration of pyrrole at the C2 position.

Caption: Mechanism of electrophilic nitration of pyrrole.

References

Technical Support Center: Friedel-Crafts Reactions of Nitropyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts reactions involving nitropyrroles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful but often challenging C-C bond-forming reactions. Here, we address common issues related to byproduct formation, offering in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the success of your synthetic endeavors.

Introduction: The Challenge of Nitropyrroles in Friedel-Crafts Reactions

Nitropyrroles present a unique set of challenges in Friedel-Crafts reactions. The pyrrole ring is inherently electron-rich and prone to polymerization under the acidic conditions typical of these reactions.[1] The addition of a nitro group, a strong electron-withdrawing substituent, deactivates the ring, making it less susceptible to electrophilic attack.[2][3][4] This delicate balance between the pyrrole's inherent reactivity and the deactivating effect of the nitro group often leads to a variety of unwanted side reactions and byproducts. This guide will help you understand and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts reaction with a nitropyrrole substrate failing or giving very low yields?

A1: Several factors can contribute to the failure or low yield of a Friedel-Crafts reaction with nitropyrroles:

  • Strongly Deactivated Ring: The primary reason is the powerful electron-withdrawing nature of the nitro group, which significantly reduces the nucleophilicity of the pyrrole ring.[2][3][4] This deactivation can make the ring too unreactive to attack the electrophile generated in the reaction. In fact, nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions due to its low reactivity.[2]

  • Inadequate Lewis Acid Strength or Amount: Traditional Lewis acids like AlCl₃ might not be sufficient to drive the reaction to completion with a deactivated substrate. A stoichiometric amount, or even an excess, of the Lewis acid is often required because the product can form a complex with the catalyst, rendering it inactive.[5][6]

  • Catalyst Deactivation: Moisture is a critical concern in Friedel-Crafts reactions as it can deactivate the Lewis acid catalyst.[5] Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous.

  • Low Reaction Temperature: While lower temperatures can help control side reactions, they may not provide enough energy to overcome the activation barrier for the reaction with a deactivated substrate.[5]

Q2: I'm observing significant amounts of a dark, insoluble tar-like substance in my reaction mixture. What is it and how can I prevent it?

A2: The formation of a tar-like substance is a strong indication of polymerization . Pyrroles are notoriously susceptible to polymerization in the presence of strong acids, including the Lewis acids used in Friedel-Crafts reactions.[1]

To minimize polymerization:

  • Control Temperature: Running the reaction at lower temperatures can significantly reduce the rate of polymerization.

  • Order of Addition: Slowly adding the nitropyrrole to the pre-formed complex of the Lewis acid and the acylating or alkylating agent can help to keep the concentration of the reactive pyrrole low at any given time, thus disfavoring polymerization.

  • Milder Lewis Acids: Consider using milder Lewis acids. While stronger acids are often needed for deactivated rings, a careful balance must be struck. Recent literature suggests that catalysts like copper complexes or dinuclear zinc complexes can be effective for the Friedel-Crafts alkylation of pyrroles under milder conditions.[1][7][8][9]

Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A3: The formation of isomeric products is a common issue and is influenced by both electronic and steric factors. The nitro group is a meta-director in benzene chemistry, but the directing effects on a pyrrole ring are more complex. Acylation can occur at different positions on the pyrrole ring.

Strategies to improve regioselectivity:

  • Solvent and Temperature Optimization: The choice of solvent can influence the product distribution.[10] Less polar solvents at lower temperatures may favor the kinetically controlled product, while more polar solvents at higher temperatures can lead to the thermodynamically more stable product.[5][10]

  • Steric Hindrance: The bulkiness of the acylating or alkylating agent, as well as substituents on the nitropyrrole, can direct the reaction to less sterically hindered positions.[5]

  • Protecting Groups: In some cases, using a protecting group on the pyrrole nitrogen can influence the regioselectivity of the substitution.

Troubleshooting Guide: Common Byproducts and Solutions

This section provides a more detailed breakdown of specific byproduct-related issues and actionable troubleshooting steps.

Observed Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Polyalkylation/Polyacylation The initial alkyl or acyl group can further activate or deactivate the ring, leading to multiple substitutions. While acylation is generally self-limiting due to the deactivating nature of the acyl group, this may not always be the case with highly reactive pyrroles.[11][12]1. Control Stoichiometry: Use a 1:1 molar ratio of the nitropyrrole to the electrophile.[5] 2. Order of Addition: Add the nitropyrrole slowly to the reaction mixture. 3. Lower Temperature: Reduce the reaction temperature to decrease the rate of subsequent reactions.[11]
Rearranged Alkyl Products In Friedel-Crafts alkylation, the intermediate carbocation can undergo rearrangement to a more stable carbocation, leading to an unexpected product structure.[13][14][15]1. Use Acylation-Reduction: Perform a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) to obtain the desired alkylated product without rearrangement.[6][11][14] Acylium ions are resonance-stabilized and do not typically rearrange.[4] 2. Choose a Different Alkylating Agent: Use an alkylating agent that forms a more stable carbocation that is less prone to rearrangement.
Products from Solvent Reaction In some cases, the solvent itself can be acylated or alkylated by the electrophile, leading to impurities.[5]1. Choose an Inert Solvent: Use a solvent that is unreactive under Friedel-Crafts conditions, such as carbon disulfide or dichloromethane. As mentioned, nitrobenzene can also serve as a solvent for less reactive substrates.[2]
N-Alkylation/N-Acylation The nitrogen atom of the pyrrole ring can also act as a nucleophile, leading to substitution on the nitrogen instead of the carbon framework.1. Protecting the Nitrogen: Introducing a protecting group on the pyrrole nitrogen can block this side reaction. 2. Optimize Lewis Acid: The choice of Lewis acid can influence the N- vs. C-selectivity.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Byproducts in Friedel-Crafts Acylation of a Nitropyrrole

This protocol provides a general framework. Specific conditions will need to be optimized for your particular substrate and acylating agent.

Materials:

  • Nitropyrrole substrate

  • Acyl chloride or anhydride

  • Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Anhydrous workup reagents (ice, concentrated HCl, saturated sodium bicarbonate, brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation: Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend the anhydrous Lewis acid (1.1 to 2.0 equivalents) in the anhydrous solvent.[5]

  • Formation of Electrophile: Cool the suspension to 0 °C in an ice bath. Slowly add the acyl chloride (1.0 equivalent) to the stirred suspension.

  • Substrate Addition: In a separate flask, dissolve the nitropyrrole (1.0 equivalent) in the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[11] This acidic workup helps to dissolve the aluminum salts.[5]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[11]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[5]

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizing the Challenges

Diagram 1: Key Factors Influencing Byproduct Formation

Byproduct_Formation cluster_factors Influencing Factors Nitropyrrole Nitropyrrole Ring Deactivation Ring Deactivation Nitropyrrole->Ring Deactivation Acid Sensitivity Acid Sensitivity Nitropyrrole->Acid Sensitivity Friedel-Crafts Conditions Friedel-Crafts Conditions Desired Product Desired Product Friedel-Crafts Conditions->Desired Product Temperature Temperature Friedel-Crafts Conditions->Temperature Byproducts Byproducts Ring Deactivation->Byproducts Acid Sensitivity->Byproducts Polymerization Sterics Sterics Sterics->Byproducts Isomers Temperature->Byproducts

Caption: Key factors influencing byproduct formation in nitropyrrole Friedel-Crafts reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield start Low Yield or No Reaction check_deactivation Is the ring too deactivated? start->check_deactivation increase_LA Increase Lewis Acid Stoichiometry/Strength check_deactivation->increase_LA Yes check_conditions Are reaction conditions optimal? check_deactivation->check_conditions No consider_alt Consider Alternative Synthetic Route increase_LA->consider_alt Still no improvement increase_temp Carefully Increase Temperature check_conditions->increase_temp Temperature too low? check_reagents Are reagents and solvents anhydrous? check_conditions->check_reagents Conditions seem fine increase_temp->consider_alt Decomposition occurs dry_reagents Use Fresh/Dry Reagents & Solvents check_reagents->dry_reagents Moisture suspected dry_reagents->start Re-run reaction

Caption: A logical workflow for troubleshooting low product yields.

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Nitropyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing nitropyrrole-containing compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges presented by this class of molecules in biological assays. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to diagnose and resolve inconsistencies, ensuring the integrity and reproducibility of your experimental data.

Introduction: The Double-Edged Sword of the Nitro Group

Nitropyrrole moieties are of significant interest in drug discovery due to their diverse biological activities.[1][2] However, the very features that confer this bioactivity—the strong electron-withdrawing nature of the nitro group and its susceptibility to metabolic reduction—can also be a source of experimental variability and artifacts.[3][4][5] Understanding the underlying chemical principles is paramount to troubleshooting. The nitro group can render the pyrrole ring susceptible to nucleophilic attack and can be reduced by cellular reductants to form reactive intermediates like nitroso and hydroxylamine species.[6][7] These characteristics can lead to off-target effects, compound instability, and interference with assay readouts.

This guide will walk you through common problems, from straightforward solubility issues to complex, hidden interactions that may be confounding your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Compound Handling and Stability

Question 1: I'm observing precipitate in my cell culture media after adding my nitropyrrole compound. How can I improve its solubility and what are the risks of precipitation?

Answer:

Poor aqueous solubility is a common hurdle for many organic small molecules, and nitropyrroles are no exception.[8] Precipitated compound is not biologically available to your cells, leading to an underestimation of potency (a right-shifted dose-response curve) and high well-to-well variability.

Underlying Cause: The introduction of a nitro group can increase the polarity of a molecule, but the overall solubility is dictated by the entire structure. Many nitropyrrole scaffolds are largely hydrophobic. When a concentrated stock solution (typically in 100% DMSO) is diluted into an aqueous culture medium, the compound can crash out if its solubility limit is exceeded.

Troubleshooting Protocol:

  • Stock Concentration Optimization:

    • Action: Prepare a fresh, lower concentration stock solution of your nitropyrrole in 100% DMSO (e.g., reduce from 50 mM to 10 mM).

    • Rationale: This reduces the likelihood of exceeding the aqueous solubility limit upon final dilution.

  • Solvent Tolerance Test:

    • Action: Determine the maximum percentage of DMSO your cells can tolerate without affecting their viability or the assay readout. This is a critical control experiment.

    • Rationale: You need to ensure that the vehicle itself is not contributing to the observed effects.[9]

  • Visual Inspection and Serial Dilution Technique:

    • Action: When preparing your working concentrations, add the DMSO stock to the media in a stepwise manner, vortexing or gently mixing between additions. Visually inspect each dilution for any signs of precipitation (cloudiness, particulates) under a microscope.

    • Rationale: This helps identify the concentration at which solubility becomes an issue.

  • Consider Formulation Strategies:

    • Action: For particularly challenging compounds, explore the use of solubility-enhancing excipients like cyclodextrins.[8][10]

    • Rationale: These can encapsulate the hydrophobic compound and improve its aqueous solubility. However, this will require extensive validation to ensure the formulation agent does not interfere with your assay.

Parameter Recommendation Rationale
DMSO Stock Concentration ≤ 10 mMMinimizes precipitation upon dilution.
Final DMSO Concentration in Assay < 0.5% (cell-line dependent)Avoids solvent-induced cytotoxicity.
Compound Dilution Method Serial dilution with vigorous mixingEnsures homogeneity and prevents localized high concentrations.
Visual Confirmation Microscopic inspection of final dilutionConfirms the absence of precipitate.
Category 2: Assay Interference and Artifacts

Question 2: My results are inconsistent between experiments, and I suspect my nitropyrrole is unstable in the assay medium. How can I test for and mitigate compound instability?

Answer:

The stability of your nitropyrrole under assay conditions is critical for reproducible results. Degradation can lead to a loss of active compound over the course of the experiment, resulting in time-dependent loss of efficacy and poor reproducibility.

Underlying Cause: The electron-deficient nitropyrrole ring can be susceptible to hydrolysis or reaction with components in the culture medium (e.g., amino acids, reducing agents like glutathione).[11][12] The rate of degradation can be influenced by pH, temperature, and light exposure.[4]

Troubleshooting Workflow:

Caption: Workflow for investigating nitropyrrole instability.

Experimental Protocol: Stability Assessment by LC-MS

  • Sample Preparation:

    • Prepare your nitropyrrole compound in the complete cell culture medium at the highest concentration used in your assay. Also, prepare a sample in a simple buffer (e.g., PBS) to distinguish between media-component-driven and inherent hydrolytic instability.

  • Incubation:

    • Incubate the samples under the exact conditions of your biological assay (e.g., 37°C, 5% CO2) for the full duration of the experiment.

  • Time Points:

    • Take aliquots at time zero and at the end of the incubation period. For longer incubations, intermediate time points are recommended.

  • Analysis:

    • Analyze the samples by LC-MS to quantify the amount of parent compound remaining. Look for the appearance of new peaks that could be degradation products.

  • Interpretation:

    • A significant decrease in the peak area of the parent compound over time confirms instability.

Mitigation Strategies:

  • Reduce Incubation Time: If the compound is degrading, the most straightforward solution is to reduce the assay incubation time, if experimentally feasible.

  • Buffer Composition: Be aware that certain buffer components can affect stability.[13] If possible, test stability in different buffer systems.

  • Protect from Light: Some nitroaromatic compounds are photosensitive.[4] Conduct your experiments in low-light conditions and use opaque plates.

Question 3: I'm seeing a high rate of false positives in my fluorescence-based assay. Could my nitropyrrole be interfering with the readout?

Answer:

Yes, this is a significant possibility. Assay interference is a common source of artifacts in high-throughput screening, and fluorescent assays are particularly susceptible.[9][14][15]

Underlying Cause:

  • Autofluorescence: Many aromatic compounds, including nitropyrroles, can absorb light and fluoresce. If the emission spectrum of your compound overlaps with that of your assay's fluorophore, it will be detected as a positive signal.[16][17]

  • Fluorescence Quenching: The nitropyrrole could absorb light at the excitation or emission wavelength of your assay's fluorophore, leading to a decrease in the detected signal (a false negative in some assay formats, or a false positive in assays that measure the inhibition of a fluorescent signal).[17]

  • Interaction with Assay Reagents: The reactive nature of the nitropyrrole could lead to direct interaction with and modification of fluorescent reporter molecules or enzymes in the detection system.[18]

Troubleshooting Protocol: Identifying Fluorescence Interference

  • Compound-Only Control:

    • Action: In your assay plate, include wells containing only the assay buffer and your nitropyrrole compound at various concentrations, without cells or the target enzyme.

    • Rationale: This will determine if the compound itself is fluorescent under the assay conditions.

  • Pre-read Before Adding Detection Reagents:

    • Action: For cell-based assays, after incubating the cells with your compound but before adding the final fluorescent substrate or detection reagent, take a reading of the plate at the assay's excitation and emission wavelengths.

    • Rationale: This helps to identify compound autofluorescence in the context of the cellular environment.

  • Absorbance Scan:

    • Action: Use a spectrophotometer to measure the absorbance spectrum of your nitropyrrole compound (typically from 200 nm to 700 nm).

    • Rationale: This will reveal if your compound absorbs light at the excitation or emission wavelengths of your assay's fluorophore, indicating a potential for quenching.[19] Nitropyrroles often have absorbance maxima in the UV-Vis range.[20][21][22]

Mitigation Strategies:

  • Use Red-Shifted Fluorophores: Autofluorescence from small molecules is more common at shorter (blue/green) wavelengths. Switching to a red-shifted fluorophore (e.g., Cy5-based) can often mitigate this interference.[23]

  • Orthogonal Assays: Validate your hits using an orthogonal assay with a different detection method (e.g., luminescence, absorbance, or a label-free technology).[9] This is the gold standard for confirming true biological activity.

Category 3: Biological and Off-Target Effects

Question 4: I'm observing significant cytotoxicity at concentrations where I expect to see specific inhibition. How can I differentiate between targeted effects and general toxicity?

Answer:

Distinguishing between on-target and off-target cytotoxicity is a critical step in validating your nitropyrrole compound. Many nitropyrroles exhibit inherent cytotoxicity, which can confound the interpretation of your results.[2][5]

Underlying Cause:

  • Reactive Metabolites: The nitro group can be reduced by cellular nitroreductases (present in both mammalian cells and bacteria) to form highly reactive nitroso and hydroxylamine intermediates.[6][7] These can covalently modify proteins and DNA, leading to general cellular stress and apoptosis.[24]

  • Redox Cycling: The nitro radical anion, an intermediate in the one-electron reduction of the nitro group, can react with molecular oxygen to generate superoxide radicals, leading to oxidative stress.[7]

  • Off-Target Inhibition: The compound may be inhibiting other essential cellular targets in addition to the one you are studying.[1][25][26]

Experimental Workflow for Deconvoluting Cytotoxicity:

Caption: Decision-making workflow for assessing cytotoxicity.

Key Experimental Protocols:

  • Determine the Selectivity Index (SI):

    • Action: In parallel, perform a dose-response curve for your functional assay (e.g., enzyme inhibition) to determine the IC50, and a cytotoxicity assay (e.g., MTT, CellTiter-Glo®) to determine the CC50. Calculate the SI = CC50 / IC50.

    • Rationale: A selectivity index of >10 is generally considered a good starting point, indicating a window where you can observe the specific effect without overwhelming cytotoxicity.

  • Target Engagement Control (Knockout/Knockdown Cells):

    • Action: If available, test your compound in a cell line where your target protein has been knocked out or knocked down (e.g., using CRISPR or siRNA).

    • Rationale: If the compound is still cytotoxic in the absence of its intended target, the toxicity is definitively off-target.[1]

  • Inactive Analog Control:

    • Action: Synthesize or obtain a structurally similar analog of your compound that is known to be inactive against your target.

    • Rationale: If the inactive analog exhibits similar cytotoxicity, it suggests the toxicity is related to the chemical scaffold rather than inhibition of your specific target.

References

Technical Support Center: Safe Handling and Disposal of 2-Nitro-1H-Pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2-nitro-1H-pyrrole. This document is designed for researchers, scientists, and drug development professionals, providing essential information for the safe handling, storage, and disposal of this compound. Our goal is to combine established safety protocols with practical, field-proven insights to ensure both experimental success and laboratory safety.

Hazard Identification and Physicochemical Properties

A quick reference to the essential safety and physical data for this compound. It is classified as an irritant and should be handled with care.[1]

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 5919-26-6[3][4]
Molecular Formula C₄H₄N₂O₂[1][5]
Molecular Weight 112.09 g/mol [1]
Appearance Solid[5]
Primary Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5]
Storage Temperature 2-8°C, Sealed in dry conditions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and management of this compound.

Storage and Handling

Q: What are the ideal storage conditions for this compound to ensure its stability? A: To maintain chemical integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[5][6][7] The recommended storage temperature is between 2-8°C.[8] The compound can be sensitive to air, light, and moisture; therefore, storing it under an inert gas like nitrogen or argon is advisable to prevent degradation, which may be observed as a darkening in color.[8][9]

Q: Are there any chemicals that this compound is incompatible with? A: Yes, it should be stored away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10] Storing it separately from these substances prevents potentially hazardous reactions.

Q: What is the correct way to handle the compound when weighing it or adding it to a reaction? A: Always handle this compound inside a chemical fume hood to ensure adequate ventilation and to minimize inhalation exposure.[9] Use proper personal protective equipment (PPE) as detailed in the next section. Avoid creating dust when handling the solid material.[6] Use only non-sparking tools and take precautionary measures against static discharge, as fine dust can potentially form explosive mixtures with air.[9][10]

Personal Protective Equipment (PPE)

Q: What specific PPE is required when working with this compound? A: A comprehensive PPE strategy is critical. The following should be worn at all times:

  • Eye Protection: Chemical safety goggles are mandatory.[11] If there is a splash hazard, a face shield should be worn in addition to goggles.[12][13]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[6][13] Standard latex gloves may not provide adequate protection.[11] Always inspect gloves before use and use proper removal technique to avoid skin contact.[9]

  • Body Protection: A laboratory coat must be worn and kept buttoned.[13] For larger quantities or situations with a higher risk of exposure, consider disposable coveralls.[14]

  • Respiratory Protection: Handling should occur in a well-ventilated area or fume hood.[6] If ventilation is inadequate or dust is generated, a NIOSH/MSHA-approved respirator is necessary.[6][13][15]

Q: Why is it important not to wear contact lenses in the lab when handling this chemical? A: Contact lenses can absorb and concentrate vapors and are difficult to remove quickly in an emergency.[11] If a chemical splashes into the eye, the lens can interfere with flushing the eye with water, potentially leading to more severe injury. Therefore, it is a standard safety practice to wear prescription glasses under safety goggles instead of contact lenses.

Spill Management

Q: What should I do if I spill a small amount of this compound on the bench? A: For a minor spill, you can manage the cleanup if you are trained and it is safe to do so. Follow these steps:

  • Alert personnel in the immediate area.[16]

  • Ensure you are wearing appropriate PPE (goggles, gloves, lab coat).[16]

  • Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or cat litter.[16][17]

  • Gently sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[6][15] Avoid creating dust.

  • Decontaminate the spill area with a suitable solvent or detergent solution, followed by a water rinse.[16]

  • Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[18]

Q: What constitutes a "major" spill, and what is the procedure in that case? A: A major spill is one that is too large for you to handle safely, presents a fire or inhalation hazard, or involves highly dangerous chemicals.[16] In this event, your priority is personnel safety.

  • Evacuate the area immediately.[9]

  • Alert others and your supervisor.

  • If possible and safe to do so, close the door to the laboratory to contain vapors.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean it up yourself.

Disposal

Q: Can I dispose of small amounts of this compound waste in the regular trash or down the sink? A: Absolutely not. This compound is considered hazardous waste and must not enter the environment through drains or regular trash.[6] This is to prevent environmental contamination and potential harm to aquatic life.

Q: How do I properly collect and dispose of waste containing this compound? A: All waste must be handled according to local, state, and federal regulations.[6][18]

  • Segregate Waste: Collect all waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[18]

  • Label Correctly: The label must include the full chemical name, "this compound," and list any other components in the waste mixture. Indicate the associated hazards (e.g., "Toxic," "Irritant").[18]

  • Store Securely: Keep the waste container sealed and store it in a designated satellite accumulation area within the lab until it is collected by your institution's EHS department.[18]

  • Schedule Pickup: Contact your EHS department to arrange for the pickup and final disposal of the hazardous waste.[18]

First Aid and Emergency Procedures

Q: What is the immediate first aid for skin or eye contact? A: Time is critical in any chemical exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][6][16] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[6][16]

  • Skin Contact: Promptly flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[6][16] If skin irritation persists, seek medical aid.[5]

  • Inhalation: Remove the individual from the exposure area to fresh air immediately.[5][6] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[6] Seek immediate medical attention.[6][8]

Troubleshooting Guides

Even with careful planning, issues can arise during experiments. This section provides guidance on common problems.

Problem 1: The solid this compound has darkened in color since it was purchased.

  • Probable Cause: The compound is sensitive to light and air.[8][9][10] Discoloration is a sign of potential degradation or polymerization, which can affect its reactivity and the purity of your experimental results.

  • Solution:

    • Prevention: Always store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a dark, refrigerated (2-8°C) location.[8]

    • Assessment: Before use, you may consider running a purity check (e.g., TLC, NMR) on the discolored material to determine if it is still suitable for your intended reaction. If purity is compromised, it is best to use a fresh, un-degraded lot.

    • Disposal: If the material is deemed too degraded for use, dispose of it as hazardous chemical waste according to the protocols outlined above.

Problem 2: An experimental reaction using this compound resulted in a low yield or unexpected side products.

  • Probable Cause: The reactivity of the pyrrole ring is heavily influenced by the electron-withdrawing nitro group. Several factors could be at play:

    • Reagent Purity: As mentioned above, degradation of the starting material can lead to poor outcomes.

    • Reaction Conditions: The stability of nitrated pyrroles can be sensitive to temperature and pH. Strong bases or high temperatures might promote decomposition or unwanted side reactions.

    • Regioselectivity: Electrophilic substitution on a pyrrole ring typically occurs at the 2-position.[19] The presence of the nitro group at this position deactivates the ring and will direct further substitutions, which can be complex.

  • Solution:

    • Verify Starting Material: Ensure your this compound and all other reagents are of high purity.

    • Optimize Conditions:

      • Temperature Control: Run the reaction at the specified temperature, or consider lowering it to minimize side reactions.[20]

      • pH Control: Ensure the pH of the reaction mixture is controlled, as strong acidic or basic conditions could be detrimental.

      • Inert Atmosphere: If your reaction involves sensitive reagents or intermediates, running it under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions.

    • Review the Mechanism: Consult literature on similar reactions involving nitropyrroles.[21][22] The electronic effects of the nitro group are significant and may require specific catalysts or reaction conditions to achieve the desired outcome.

Experimental Protocols & Visualizations

Protocol 1: Step-by-Step Guide for Weighing and Dispensing
  • Preparation: Don appropriate PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood sash is at the proper height.

  • Staging: Place a clean weigh boat on the analytical balance within the fume hood. Tare the balance.

  • Dispensing: Retrieve the this compound container from its refrigerated storage. Allow it to warm to room temperature before opening to prevent moisture condensation.

  • Transfer: Carefully transfer the required amount of solid from the storage container to the weigh boat using a clean spatula. Avoid creating dust.

  • Sealing: Immediately and tightly seal the main container of this compound. If it is stored under an inert atmosphere, purge the headspace with nitrogen or argon before sealing.

  • Cleanup: Clean the spatula and any minor residue on the balance with a solvent-dampened cloth, disposing of the cloth as solid hazardous waste.

  • Return to Storage: Return the stock container to its proper refrigerated storage location.

Diagram: Chemical Spill Response Workflow

This diagram outlines the decision-making process for responding to a chemical spill.

SpillResponse start Spill of this compound Occurs decision Is the spill large, spreading, or an immediate fire/inhalation hazard? start->decision evacuate EVACUATE AREA decision->evacuate  Yes (Major Spill) alert_minor Alert nearby personnel decision->alert_minor No (Minor Spill)   alert_major Alert others and supervisor evacuate->alert_major call_ehs Call EHS / Emergency Response alert_major->call_ehs don_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) alert_minor->don_ppe contain Contain the spill with inert absorbent material don_ppe->contain absorb Gently sweep/collect aabsorbed material contain->absorb place_in_container Place in a labeled hazardous waste container absorb->place_in_container decontaminate Decontaminate the spill area place_in_container->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose

Caption: Decision workflow for responding to a chemical spill.

Diagram: Hazardous Waste Disposal Pathway

This workflow illustrates the required steps for the proper disposal of chemical waste.

WasteDisposal start Generate Waste (Contaminated solids/liquids) select_container Select correct, labeled Hazardous Waste Container start->select_container transfer_waste Transfer waste into the container in a fume hood select_container->transfer_waste seal_container Securely seal the container (Keep closed when not in use) transfer_waste->seal_container store_waste Store container in designated Satellite Accumulation Area seal_container->store_waste schedule_pickup Contact EHS to schedule waste pickup store_waste->schedule_pickup end Waste properly disposed by EHS professionals schedule_pickup->end

Caption: Step-by-step workflow for hazardous waste disposal.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Nitropyrrole Derivatives and Other Nitrated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, nitrated heterocyclic compounds represent a cornerstone in the development of therapeutics, particularly in the realms of antimicrobial and anticancer agents. The introduction of a nitro group to a heterocyclic scaffold can dramatically alter its electronic properties, often bestowing potent and diverse biological activities. This guide provides an in-depth, objective comparison of the biological performance of the 2-nitropyrrole class of compounds against other prominent nitrated heterocycles, including nitroimidazoles, nitrofurans, and nitropyridines. While data on the unsubstituted 2-nitropyrrole parent compound is limited, this guide will focus on its well-studied, naturally occurring derivatives—the pyrrolomycins and heronapyrroles—as representatives of this class, supported by experimental data and detailed methodologies.

The Central Role of the Nitro Group: A Shared Mechanism of Action

The biological activity of many nitrated heterocycles is contingent upon the reductive activation of the nitro group within the target cell. This process, often more efficient under hypoxic conditions found in anaerobic bacteria and solid tumors, generates highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals. These reactive species can then wreak havoc on cellular macromolecules, most notably DNA, leading to strand breaks and ultimately, cell death. This shared mechanism forms the basis of the broad-spectrum activity observed across these diverse chemical classes.

2-Nitropyrrole Derivatives: Potent Antibacterial and Anticancer Agents

The 2-nitropyrrole moiety is a key feature of several families of natural products with significant biological activity, including the pyrrolomycins and heronapyrroles. These compounds have demonstrated considerable promise as both antibacterial and anticancer agents.

Mechanism of Action

While the precise mechanism for all 2-nitropyrrole derivatives is not fully elucidated, the pyrrolomycins are known to act as potent protonophores. They disrupt the proton gradient across cellular membranes, uncoupling oxidative phosphorylation and leading to a collapse of the cell's energy production. This membrane-depolarizing activity contributes significantly to their antibacterial effects. It is also hypothesized that, in line with other nitroaromatics, reductive activation of the nitro group contributes to their cytotoxicity.

Diagram: Proposed Mechanism of Action for Pyrrolomycins

G Pyrrolomycin Pyrrolomycin Proton_Gradient Disruption of Proton Motive Force Pyrrolomycin->Proton_Gradient Protonophore Activity Membrane Bacterial Cell Membrane H_in H+ (intracellular) Membrane->H_in H_out H+ (extracellular) H_out->Membrane ATP_Synthase ATP Synthase Inhibition Proton_Gradient->ATP_Synthase Cell_Death Bacterial Cell Death ATP_Synthase->Cell_Death

Caption: Proposed protonophore mechanism of pyrrolomycins.

Nitroimidazoles: Mainstays in Anaerobic Infections

Nitroimidazoles, such as metronidazole, are synthetic compounds that have long been the drugs of choice for the treatment of infections caused by anaerobic bacteria and protozoa.

Mechanism of Action

The selective toxicity of nitroimidazoles is due to the reductive activation of their nitro group by microbial nitroreductases in the low-redox-potential environment of anaerobic cells. This process generates short-lived cytotoxic intermediates that bind to and disrupt the helical structure of DNA, leading to strand breakage and cell death.

Diagram: Reductive Activation of Nitroimidazoles

G Nitroimidazole Nitroimidazole (Prodrug) Nitroreductase Anaerobic Nitroreductase Nitroimidazole->Nitroreductase Reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates DNA_Damage DNA Strand Breakage Reactive_Intermediates->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of nitroimidazoles.

Nitrofurans: Broad-Spectrum Antibacterial Agents

Nitrofurans, such as nitrofurantoin and furazolidone, are another class of synthetic broad-spectrum antibacterial agents. Their use is primarily for the treatment of urinary tract infections.

Mechanism of Action

Similar to nitroimidazoles, nitrofurans are prodrugs that require intracellular reduction of the nitro group by bacterial nitroreductases to exert their effect. The resulting reactive intermediates are highly reactive and can damage multiple cellular targets, including DNA, RNA, and ribosomal proteins, thereby inhibiting protein synthesis, aerobic energy metabolism, and the synthesis of DNA, RNA, and cell wall components.

Nitropyridines: A Class with Diverse Biological Potential

Nitropyridines are a versatile class of compounds that have demonstrated a wide range of biological activities, including anticancer, antiviral, and anti-neurodegenerative properties. Their mechanism of action can vary depending on the substitution pattern on the pyridine ring, but often involves the generation of reactive oxygen species and interaction with key cellular enzymes.

Comparative Biological Activity: A Quantitative Overview

The following tables provide a summary of the in vitro biological activities of representative compounds from each class against various bacterial strains and cancer cell lines. It is important to note that direct comparisons can be influenced by the specific derivatives tested and the experimental conditions.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
Compound/ClassStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
Nitropyrrole Derivatives
Heronapyrrole D1.8 µM (~0.75)1.8 µM (~0.75)>30 µM (>12.4)>30 µM (>12.4)[1]
Pyrrolomycin D≤0.002 µM (≤0.0008)≤0.002 µM (≤0.0008)--[2]
Nitroimidazoles
Metronidazole----[3]
Ornidazole----[3]
Nitrofurans
Nitrofurantoin8 - 64-16 - 64>64[4]
FurazolidoneSensitive-SensitiveResistant[5]
Table 2: Comparative Anticancer Activity (IC50 in µM)
Compound/ClassHCT116 (Colon)MCF-7 (Breast)A549 (Lung)HeLa (Cervical)Reference(s)
Nitropyrrole Derivatives
Nitro-Pyrrolomycins1.3 - 8.31.2 - 10.4--
Nitroimidazoles
N-alkyl-nitroimidazoles-16.7--
Nitrofurans
-----
Nitropyridines
3-Alkyl-4-nitropyridine 1-oxidesCarcinogenic in mice---

Note: Data for nitrofurans and nitropyridines in these specific cancer cell lines were not prominently available in the search results. Some nitropyridines are noted for their carcinogenic potential.

Experimental Protocols

The following are standardized protocols for the key assays used to determine the biological activities discussed in this guide.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: MTT Assay Workflow

G A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (4h) (Formazan Formation) D->E F Add Solubilizing Agent E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Step-by-step workflow of the MTT assay.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Conclusion

Nitrated heterocycles are a vital class of compounds in the pursuit of new therapeutic agents. While 2-nitropyrrole derivatives such as the pyrrolomycins and heronapyrroles exhibit potent antibacterial and promising anticancer activities, their mechanisms of action and spectrum of activity show both similarities and differences when compared to more established nitrated heterocycles like nitroimidazoles and nitrofurans. The reductive activation of the nitro group remains a common theme, but the downstream cellular consequences can vary. Further research into the structure-activity relationships of 2-nitropyrrole and its derivatives is warranted to fully exploit their therapeutic potential and to develop novel compounds with improved efficacy and selectivity.

References

A Comparative Guide to the Cytotoxicity of Nitropyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the cytotoxic profiles of various nitropyrrole derivatives, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and methodologies. We will explore the underlying mechanisms of nitropyrrole-induced cell death, compare the efficacy of different derivatives against various cell lines, and provide robust, field-proven protocols for assessing cytotoxicity.

Introduction: The Therapeutic Potential of Nitropyrrole Derivatives

Pyrrole derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a nitro group (—NO₂) to the pyrrole ring often enhances these biological effects. Nitropyrrole derivatives, in particular, have garnered interest as potential therapeutic agents, acting as hypoxic cell radiosensitizers and demonstrating cytotoxicity against cancer cells and pathogenic organisms like Trypanosoma cruzi, the causative agent of Chagas disease.[3][4][5]

The efficacy of these compounds is intrinsically linked to their chemical structure, where substitutions on the pyrrole ring can significantly modulate their cytotoxic potential and selectivity.[5] Understanding the comparative cytotoxicity of these derivatives is therefore crucial for identifying promising lead compounds for further drug development. This guide aims to synthesize the current knowledge, providing a clear framework for evaluating these molecules.

Mechanisms of Nitropyrrole-Induced Cell Death

The cytotoxic effects of nitropyrrole compounds are often mediated by their ability to induce nitrosative stress and trigger programmed cell death pathways.[6][7]

Nitrosative Stress

Nitrosative stress arises from an imbalance between the production of reactive nitrogen species (RNS), such as nitric oxide (NO) and its derivative peroxynitrite (ONOO⁻), and the cell's ability to detoxify them.[7][8] Peroxynitrite is a potent oxidizing and nitrating agent that can damage a wide array of biomolecules, including proteins, lipids, and DNA, ultimately leading to cell death.[7] This process can induce apoptosis, necrosis, and other forms of regulated cell death.[8][9] For instance, the nitration of specific proteins, like heat-shock protein 90 (Hsp90), can trigger a toxic gain-of-function that activates cell death signaling cascades.[10]

Apoptosis (Programmed Cell Death)

A primary mechanism by which nitropyrrole derivatives exert their cytotoxic effects is through the induction of apoptosis.[11] Apoptosis is a highly regulated process characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[12] It can be initiated through two main pathways:

  • The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of a caspase cascade, starting with caspase-8.[12]

  • The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria. This activates caspase-9, which in turn activates executioner caspases like caspase-3.[12]

Both pathways converge on the activation of executioner caspases (caspase-3 and -7), which orchestrate the dismantling of the cell.[12] The ability of nitropyrrole derivatives to induce apoptosis is a desirable trait for anticancer agents, as it allows for the elimination of malignant cells in a controlled manner without eliciting a significant inflammatory response.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase37 Caspase-3, 7 (Executioner) caspase8->caspase37 Activation stress Nitropyrrole-Induced Cellular Stress mitochondrion Mitochondrion stress->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase37 Activation apoptosis Apoptosis caspase37->apoptosis

Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Comparative Cytotoxicity of Nitropyrrole Derivatives

The cytotoxic activity of nitropyrrole derivatives varies significantly based on their chemical structure and the cell line being tested. The half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀) are key metrics used to quantify this activity. A lower value indicates higher potency.

Derivative ClassSpecific Compound(s)Cell Line(s)Cytotoxicity (IC₅₀ / CC₅₀)Reference
Acetylpyrroles 1-nitro-2-acetyl-pyrrole (NAP), 1,3,5-trinitro-2-acetylpyrrole (TNAP)Mouse C3H10T1/2Markedly cytotoxic (specific values not provided)[6]
1-Substituted 2-Nitropyrroles Compound 3 (specific structure in source)Chinese Hamster Ovary (CHO)CC₅₀ = 24.3 µM[3][4]
1-Substituted 2-Nitropyrroles Other derivatives (10 total)Chinese Hamster Ovary (CHO)CC₅₀ = 155.6 to 321.1 µM[4]
Bipyrroles Compound 3d (specific structure in source)MCF-7 (Breast Cancer)Potent activity (graphical data)[13]
Bipyrroles Compounds 3b, 3d, 3e, 3hHCT-116 (Colon Cancer)Potent activity (graphical data)[13]
Pyrrolo[1,2-a]quinoxalines Compounds 1a, 1e, 1g, 1hJurkat, U266, K562, U937, HL60 (Leukemia)Promising potential, some better than reference drug[14]

Key Insights from Comparative Data:

  • Structural Impact: The nature of the substituent on the pyrrole nitrogen significantly influences toxicity. For example, N-hydroxyethyl substitution has been shown to decrease toxicity compared to other alkyl substitutions.[5]

  • Cell Line Specificity: Nitropyrrole derivatives exhibit differential activity across various cancer cell lines. For instance, certain bipyrrole derivatives show high potency against colon and breast cancer lines[13], while pyrrolo[1,2-a]quinoxalines are particularly effective against leukemia cell lines.[14]

  • Selectivity: An ideal therapeutic candidate should exhibit high cytotoxicity towards target (e.g., cancer) cells while showing minimal toxicity to normal cells. Some pyrrolo[1,2-a]quinoxaline derivatives have shown promising selectivity, with high activity against leukemia cells but low activity against normal human peripheral blood mononuclear cells (PBMNCs).[14]

Methodologies for Assessing Cytotoxicity

To ensure reliable and reproducible results, standardized assays must be employed. Here, we detail the protocols for three widely used cytotoxicity assays, explaining the scientific rationale behind each step.

General experimental workflow for in vitro cytotoxicity testing.
MTT Assay (Metabolic Activity)

The MTT assay is a colorimetric method that measures cell viability based on mitochondrial metabolic activity.[15] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of living, metabolically active cells.[17]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 × 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the nitropyrrole derivatives. Remove the old medium from the wells and add 100 µL of medium containing the test compounds. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

    • Rationale: This provides the substrate for mitochondrial dehydrogenases in living cells.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

    • Rationale: This allows sufficient time for viable cells to convert the MTT into insoluble formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Rationale: The formazan product is insoluble and must be dissolved to allow for spectrophotometric measurement.

  • Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). Use a reference wavelength of >650 nm (e.g., 630 nm) to correct for background absorbance.

LDH Release Assay (Membrane Integrity)

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised, a hallmark of necrosis or late apoptosis.[18][19] The LDH assay quantifies this released enzyme, providing a measure of cytotoxicity.[19]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare triplicate wells for three key controls: (1) Vehicle-only control (spontaneous LDH release), (2) No-cell control (medium background), and (3) Maximum LDH release control.[20]

  • Induce Maximum Release: For the maximum release control wells, add 10 µL of a lysis buffer (e.g., 10X Lysis Buffer) 45 minutes before the end of the incubation period.[21]

    • Rationale: This lyses all cells, providing a measure of the total possible LDH release, which is used for calculating the percentage of cytotoxicity.

  • Sample Collection: Centrifuge the 96-well plate at ~500 x g for 5 minutes.[22] Carefully transfer 50-100 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[22]

    • Rationale: This step separates the cells from the supernatant containing the released LDH, preventing contamination from intracellular LDH.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50-100 µL of this mixture to each well of the new plate.[21][22]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21]

    • Rationale: During this incubation, the LDH catalyzes the conversion of a substrate, which leads to the reduction of a tetrazolium salt into a colored formazan product.[19]

  • Absorbance Reading: Add 50 µL of Stop Solution if required by the kit, and measure the absorbance at 490 nm.[21]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100.

Annexin V/Propidium Iodide (PI) Staining (Apoptosis vs. Necrosis)

This flow cytometry-based assay provides a nuanced view of cell death, distinguishing between healthy, early apoptotic, and late apoptotic/necrotic cells.[23]

  • Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[24][25] Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and can detect these exposed PS residues.[24] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.[23][25]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with nitropyrrole derivatives for the desired time.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant. Centrifuge the cell suspension.[23]

  • Washing: Wash the cells once with cold 1X PBS and centrifuge.

    • Rationale: Washing removes residual medium and serum that could interfere with staining.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[26]

    • Rationale: The binding of Annexin V to PS is calcium-dependent, and the binding buffer contains the necessary CaCl₂.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[26]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.

    • Rationale: Incubation in the dark prevents photobleaching of the fluorochromes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Data Interpretation:

      • Annexin V (-) / PI (-): Healthy, viable cells.

      • Annexin V (+) / PI (-): Early apoptotic cells.

      • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

Conclusion and Future Directions

The study of nitropyrrole derivatives reveals a class of compounds with significant, albeit variable, cytotoxic potential. Their efficacy is highly dependent on their specific chemical structures and the targeted cell type. The primary mechanism of action appears to involve the induction of nitrosative stress and subsequent apoptosis, a highly desirable feature for anticancer drug candidates.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the nitropyrrole scaffold to optimize potency and, crucially, selectivity for cancer cells over healthy cells.

  • Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways affected by the most promising derivatives.

  • In Vivo Studies: Advancing lead compounds identified through in vitro screening into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By employing the robust comparative frameworks and detailed methodologies outlined in this guide, researchers can effectively screen and characterize novel nitropyrrole derivatives, accelerating the journey from chemical synthesis to potential clinical application.

References

A Comparative Guide to Electrophilic Substitution: 2-nitro-1H-pyrrole vs. Nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of aromatic chemistry, the electrophilic substitution reaction is a cornerstone for the synthesis of functionalized molecules. The reactivity and regioselectivity of these reactions are profoundly influenced by the substituents present on the aromatic ring. This guide provides an in-depth comparison of the electrophilic substitution behavior of two intriguing molecules: 2-nitro-1H-pyrrole and nitrobenzene. While both feature a deactivating nitro group, the underlying aromatic systems—a π-excessive pyrrole and a classic benzene ring—create a fascinating study in contrasting reactivities and directing effects.

The Electronic Landscape: A Tale of Two Rings

The susceptibility of an aromatic ring to electrophilic attack is dictated by its electron density. The substituents on the ring can either enhance this density, thus activating the ring, or diminish it, leading to deactivation.

Nitrobenzene: The Archetypal Deactivated System

Nitrobenzene serves as a textbook example of a deactivated aromatic ring. The nitro group (—NO₂) is a potent electron-withdrawing group, exerting its influence through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bond framework.

  • Resonance Effect (-M): The nitro group can delocalize the π-electrons of the benzene ring onto itself, creating resonance structures with a positive charge on the ortho and para positions of the ring.[1][2]

This withdrawal of electron density makes the benzene ring in nitrobenzene significantly less nucleophilic and therefore much less reactive towards electrophiles than benzene itself—over 10 million times less reactive in the case of nitration.[3][4]

This compound: A Dichotomy of Effects

Pyrrole, a five-membered aromatic heterocycle, is inherently electron-rich, or "π-excessive".[5] The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, significantly increasing the electron density of the ring carbons.[6] This makes pyrrole far more reactive towards electrophiles than benzene.[5][7]

The introduction of a nitro group at the 2-position creates a molecule with competing electronic effects:

  • Activation from the Pyrrole Ring: The underlying heterocyclic system is highly activated towards electrophilic substitution.[7][8]

  • Deactivation from the Nitro Group: Similar to its effect on benzene, the nitro group withdraws electron density from the pyrrole ring.

The crucial difference lies in the starting point. While the nitro group deactivates the highly reactive pyrrole ring, the ring often remains sufficiently nucleophilic to undergo electrophilic substitution under conditions that would be ineffective for nitrobenzene.[9]

Comparative Reactivity: A Quantitative Perspective

The stark difference in the electronic nature of the parent rings leads to a vast disparity in reactivity between this compound and nitrobenzene.

FeatureThis compoundNitrobenzene
Parent Ring Pyrrole (π-excessive, activated)Benzene (Aromatic)
Effect of Nitro Group Strong deactivationStrong deactivation
Overall Reactivity Deactivated relative to pyrrole, but still reactive under specific conditions.[10]Highly deactivated relative to benzene.[3][11]
Typical Reaction Conditions Often requires milder conditions than nitrobenzene (e.g., nitration with nitric acid in acetic anhydride).[10]Requires harsh conditions (e.g., nitration with a mixture of concentrated sulfuric and nitric acids, often with heating).[12][13]
Regioselectivity: Where Does the Electrophile Attack?

The directing effect of the substituents is as critical as the overall reactivity. It determines the position of the incoming electrophile and thus the structure of the product.

Nitrobenzene: The Meta-Director

The nitro group in nitrobenzene directs incoming electrophiles to the meta position.[1][13] This is not because the meta position is activated, but rather because the ortho and para positions are even more strongly deactivated. The resonance structures of nitrobenzene show a buildup of positive charge at the ortho and para positions.[2] An incoming electrophile (which is itself positive or electron-deficient) will preferentially attack the position of highest relative electron density, which is the meta position.[2][14]

This compound: A More Complex Scenario

The regioselectivity in this compound is a result of the interplay between the directing effects of the pyrrole nitrogen and the nitro group.

  • Inherent Preference of the Pyrrole Ring: Unsubstituted pyrrole directs incoming electrophiles to the α-position (C2 or C5) because the resulting cationic intermediate (the σ-complex) is better stabilized by resonance (three resonance structures) compared to attack at the β-position (C3 or C4), which yields an intermediate with only two resonance structures.[7][8][15]

  • Directing Effect of the 2-Nitro Group: The nitro group at the C2 position deactivates the ring, particularly the adjacent C3 position and the C5 position (which is para-like). It directs incoming electrophiles to the positions meta to itself, which are C4 and, to a lesser extent, C5 (considering the path through the nitrogen atom).

The outcome is a competition. Electrophilic attack on 2-nitropyrrole typically yields a mixture of products, with substitution occurring at the C4 and C5 positions. For example, the nitration of 2-nitropyrrole gives a 4:1 mixture of 2,4-dinitropyrrole and 2,5-dinitropyrrole.[10] This indicates that attack at the C4 position (meta to the nitro group) is favored, but attack at the C5 position (the other α-position) is still a significant pathway. The preference for the C4 position can be attributed to the strong deactivating effect of the nitro group at the adjacent C3 and the electronically distant C5 positions.

The following diagram illustrates the resonance intermediates for electrophilic attack on both molecules, explaining the observed regioselectivity.

Caption: σ-complex intermediates for electrophilic attack on nitrobenzene and this compound.

Experimental Protocols: A Practical Comparison

The difference in reactivity is clearly reflected in the laboratory procedures for electrophilic substitution. Here, we compare representative protocols for monohalogenation.

Protocol 1: Bromination of Nitrobenzene

  • Objective: To synthesize m-bromonitrobenzene.

  • Reaction: C₆H₅NO₂ + Br₂ --(FeBr₃)--> C₆H₄BrNO₂ + HBr

  • Methodology:

    • Place nitrobenzene in a round-bottom flask fitted with a reflux condenser and a dropping funnel.

    • Add anhydrous iron(III) bromide (FeBr₃) as a Lewis acid catalyst.

    • Slowly add an equimolar amount of bromine (Br₂) from the dropping funnel. The reaction is typically performed at a slightly elevated temperature.

    • After the addition is complete, the reaction mixture is heated (e.g., to 50-60°C) for several hours to ensure completion.

    • The mixture is then cooled, and the excess bromine is quenched, typically with a solution of sodium bisulfite.

    • The product is isolated via extraction and purified by distillation or recrystallization.

  • Causality: The strong deactivation of the ring by the nitro group necessitates the use of a Lewis acid catalyst (FeBr₃) to polarize the bromine molecule, creating a more potent electrophile (Br⁺). Heating is also required to overcome the high activation energy of the reaction.

Protocol 2: Bromination of this compound

  • Objective: To synthesize 4-bromo-2-nitro-1H-pyrrole.[16]

  • Reaction: C₄H₄N₂O₂ + NBS --(Solvent)--> C₄H₃BrN₂O₂ + Succinimide

  • Methodology:

    • Dissolve this compound in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), in a flask protected from light.

    • Cool the solution to a low temperature (e.g., 0°C or -78°C) to control the reactivity and improve selectivity.[17]

    • Slowly add a solution of N-Bromosuccinimide (NBS), a milder source of electrophilic bromine, in the same solvent. Using NBS avoids the strongly acidic conditions generated by Br₂ and HBr, which can cause pyrrole polymerization.[17][18]

    • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically much faster than the bromination of nitrobenzene.

    • Upon completion, the reaction is quenched with water or a mild reducing agent (e.g., sodium thiosulfate).

    • The product is isolated by extraction and purified by column chromatography or recrystallization.

  • Causality: Even though deactivated by the nitro group, the pyrrole ring is still reactive enough to be brominated by the milder reagent NBS without a Lewis acid catalyst.[19] Low temperatures are employed not because the reaction is difficult, but to prevent over-reaction and decomposition, which are common issues with highly reactive pyrrole systems.[17][20]

Conclusion and Summary

The comparison between this compound and nitrobenzene in electrophilic substitution is a clear demonstration of how the fundamental nature of an aromatic core dictates its chemical behavior, even when bearing the same powerful substituent.

ParameterThis compoundNitrobenzene
Reactivity Higher. The activating nature of the pyrrole ring partially offsets the nitro group's deactivation.Lower. The benzene ring is strongly deactivated by the nitro group.
Reaction Conditions Milder reagents (e.g., NBS, HNO₃/Ac₂O), often at low temperatures to control reactivity.Harsh reagents (e.g., Br₂/FeBr₃, conc. HNO₃/H₂SO₄), often requiring heat.
Regioselectivity Complex; yields a mixture, primarily substitution at C4 (meta) with significant amounts at C5 (alpha).Straightforward; directs to the meta position.

For the medicinal chemist or synthetic researcher, these differences are of paramount importance. While nitrobenzene is a building block for meta-substituted aromatics, its low reactivity can be a synthetic hurdle. This compound, while also deactivated, presents a more accessible scaffold. The challenge shifts from forcing a reaction to occur, to controlling the inherent reactivity and regioselectivity of the pyrrole system. Understanding this balance is key to effectively utilizing these compounds in the synthesis of complex molecular targets.

References

A Comparative Guide to the Reactivity of 2-Nitropyrrole and 2-Nitrofuran for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Two Heterocycles, One Potent Electron-Withdrawing Group

In the landscape of heterocyclic chemistry, pyrroles and furans are foundational five-membered aromatic rings, each with distinct electronic properties and reactivity profiles. The introduction of a nitro group at the 2-position dramatically alters their chemical behavior, transforming these electron-rich systems into electron-deficient ones. This guide provides a comparative analysis of the reactivity of 2-nitropyrrole and 2-nitrofuran, offering insights into their behavior in key synthetic transformations. Understanding these differences is crucial for researchers in medicinal chemistry and materials science, where these motifs are increasingly prevalent.[1][2]

The core difference between the two structures lies in the heteroatom: the less electronegative and more polarizable nitrogen in pyrrole versus the more electronegative oxygen in furan. This fundamental distinction, amplified by the powerful electron-withdrawing nitro group, dictates their susceptibility to electrophilic and nucleophilic attack, their behavior in cycloaddition reactions, and the unique chemistry of the pyrrolic N-H bond.

Section 1: Electrophilic Aromatic Substitution (EAS) - A Tale of Deactivation

Both pyrrole and furan are significantly more reactive towards electrophiles than benzene, a result of the heteroatom's ability to donate its lone pair of electrons into the ring and stabilize the cationic intermediate (σ-complex).[3][4] However, the 2-nitro group is strongly deactivating, pulling electron density from the ring and making electrophilic substitution substantially more difficult.

Regioselectivity:

  • 2-Nitropyrrole: Electrophilic attack is directed to the C4 and C5 positions. The intermediate formed by attack at C5 is slightly more stabilized by resonance, but mixtures of C4 and C5 substituted products are common. The harsh conditions often required can lead to polymerization, especially for N-unsubstituted pyrroles.[4][5]

  • 2-Nitrofuran: The deactivation is even more pronounced than in 2-nitropyrrole due to the higher electronegativity of oxygen. When forced, substitution occurs almost exclusively at the C5 position, the position furthest from the deactivating nitro group, which allows for the most stable cationic intermediate.

The preference for attack at the α-position (C2/C5) in the parent heterocycles is due to the formation of a more stable intermediate, which can be described by three resonance structures, as opposed to two for β-attack (C3/C4).[3][6][7] This underlying principle still influences the regioselectivity in the deactivated nitro-derivatives.

cluster_0 Electrophilic Attack on 2-Nitropyrrole (C5) cluster_1 Electrophilic Attack on 2-Nitrofuran (C5) start_py 2-Nitropyrrole int1_py Intermediate 1 start_py->int1_py + E⁺ int2_py Intermediate 2 int1_py->int2_py resonance int3_py Intermediate 3 int2_py->int3_py resonance start_fu 2-Nitrofuran int1_fu Intermediate 1 start_fu->int1_fu + E⁺ int2_fu Intermediate 2 int1_fu->int2_fu resonance int3_fu Intermediate 3 int2_fu->int3_fu resonance

Caption: Resonance stabilization of the σ-complex in EAS.

Section 2: Nucleophilic Aromatic Substitution (NAS) - The Activating Power of the Nitro Group

The electron-deficient nature of 2-nitropyrrole and 2-nitrofuran makes them susceptible to nucleophilic aromatic substitution, a reaction class generally inaccessible to the parent heterocycles.[8] The nitro group is a potent activating group for NAS and can also serve as the leaving group.

Feature2-Nitropyrrole2-Nitrofuran
Reactivity Moderately reactive. N-substitution is crucial to prevent deprotonation by strong nucleophiles/bases.[9]Generally more reactive than 2-nitropyrrole towards nucleophiles.[10]
Typical Reactions 2,5-Dinitro-1-methylpyrrole reacts rapidly with methoxide and piperidine, displacing a nitro group.[9]2-Bromo-5-nitrofuran readily undergoes substitution with various nucleophiles.[10]
Special Cases N-H acidity can complicate reactions with basic nucleophiles, leading to deprotonation rather than substitution.Can undergo cine-substitution, where the nucleophile attacks at C5 and the nitro group at C2 is eliminated.[11]

Causality: Furan's greater electronegativity makes its ring inherently more electron-poor than pyrrole's. This effect, combined with the nitro group's withdrawal, renders the 2-nitrofuran ring exceptionally electrophilic and more prone to nucleophilic attack than its pyrrole counterpart. For pyrrole, the presence of an N-H group can be a liability; strong bases will deprotonate the nitrogen, creating an anionic ring that is highly resistant to nucleophilic attack.[9] Therefore, N-substituted 2-nitropyrroles are the preferred substrates for NAS.

G cluster_pyrrole NAS on 1-Methyl-2,5-dinitropyrrole cluster_furan cine-Substitution on 2-Nitro-5-acylfuran Pyrrole Substrate Meisenheimer_Py Meisenheimer Complex Pyrrole->Meisenheimer_Py + Nu⁻ Product_Py Product Meisenheimer_Py->Product_Py - NO₂⁻ Furan Substrate Initial_Attack C5 Attack Furan->Initial_Attack + Nu⁻ Rearrangement Intermediate Initial_Attack->Rearrangement rearrangement Product_Fu Product Rearrangement->Product_Fu - NO₂⁻

Caption: Competing Nucleophilic Substitution Pathways.

Section 3: Reduction of the Nitro Group - Gateway to Amino Heterocycles

The reduction of the nitro group to an amine is a pivotal transformation, providing access to versatile building blocks like 2-aminopyrrole and 2-aminofuran.

  • 2-Nitrofuran: The reduction of nitrofurans is extensively studied, particularly in the context of medicinal chemistry, where they act as bioreductive prodrugs.[12] Enzymatic reduction by nitroreductases generates reactive intermediates (like hydroxylamines) that exhibit antibacterial activity.[13][14][15] Standard laboratory reducing agents (e.g., SnCl₂, H₂/Pd, Fe/HCl) are also effective.[16]

  • 2-Nitropyrrole: The reduction is also readily achievable using common reagents. The resulting 2-aminopyrroles are often unstable and prone to oxidation or polymerization, requiring careful handling or in-situ use.

Comparative Experimental Data: While direct kinetic comparisons are scarce in the literature, the extensive use of nitrofurans as bioreductive agents suggests that the reduction potential of the nitrofuran system is well-poised for facile electron transfer, a property leveraged by cellular nitroreductases.[14]

start R-NO₂ (2-Nitropyrrole or 2-Nitrofuran) nitroso R-NO (Nitroso intermediate) start->nitroso + 2e⁻, 2H⁺ hydroxylamine R-NHOH (Hydroxylamine) nitroso->hydroxylamine + 2e⁻, 2H⁺ amine R-NH₂ (Amine Product) hydroxylamine->amine + 2e⁻, 2H⁺

Caption: Stepwise Reduction of the Aromatic Nitro Group.

Section 4: Cycloaddition Reactions - A Shift in Reactivity

The parent furan ring readily participates as the 4π component (diene) in Diels-Alder reactions.[17] Pyrrole is less reactive in this regard due to its higher aromatic character. The introduction of the electron-withdrawing nitro group fundamentally alters this behavior.

  • 2-Nitropyrrole: The electron-deficient ring now functions as a 2π component (dienophile). For instance, N-tosyl-2-nitropyrroles react with dienes to produce indoles after an elimination step, showcasing their utility in constructing fused ring systems.[18] Theoretical studies have also explored their reactions with dienes like isoprene.[19]

  • 2-Nitrofuran: The nitro group also enhances the dienophilic character of the furan ring, but its inherent ability to act as a diene is diminished. It can participate as a dienophile in polar cycloaddition reactions.[20]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution on an N-Substituted Dinitropyrrole

This protocol is adapted from the work of Doddi, G., et al., which demonstrates the high reactivity of activated N-substituted pyrroles.[9]

Objective: To synthesize 2-methoxy-1-methyl-5-nitropyrrole from 2,5-dinitro-1-methylpyrrole.

Materials:

  • 2,5-dinitro-1-methylpyrrole

  • Methanol (anhydrous)

  • Sodium methoxide (solid or as a solution in methanol)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve 2,5-dinitro-1-methylpyrrole (1.0 eq) in anhydrous methanol to a concentration of 0.2 M in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add a solution of sodium methoxide in methanol (1.0 eq, e.g., from a 25 wt% solution) to the stirred pyrrole solution at room temperature.

  • Heat the reaction mixture to 40 °C. The reaction is typically complete within minutes. Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) to confirm the consumption of the starting material.

  • After completion, cool the mixture to room temperature and quench by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous mixture with diethyl ether (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or silica gel chromatography to obtain 2-methoxy-1-methyl-5-nitropyrrole.

Rationale: The N-methyl group is critical. It prevents the acidic N-H proton from being abstracted by the methoxide base, which would form an unreactive anion.[9] The two nitro groups strongly activate the ring for facile nucleophilic attack.

Protocol 2: Nitration of Furan (via Furfural Diacetate)

This protocol is a common method for synthesizing 5-nitrofurfural, a precursor to 2-nitrofuran, and avoids the harsh conditions that can destroy the sensitive furan ring.[21][22]

Objective: To synthesize 5-nitrofurfural diacetate.

Materials:

  • Furfural

  • Acetic anhydride

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

Procedure:

  • Step 1: Formation of Furfural Diacetate. Cool acetic anhydride (2.5 eq) in an ice-salt bath. Slowly add concentrated H₂SO₄ (catalytic amount, ~0.01 eq) while keeping the temperature below 5 °C.

  • Add furfural (1.0 eq) dropwise to the cold acetic anhydride solution, maintaining the temperature below 10 °C. Stir for 30 minutes.

  • Step 2: Nitration. In a separate flask, prepare a nitrating mixture by slowly adding fuming HNO₃ (1.1 eq) to acetic anhydride (1.5 eq) at a temperature below 0 °C.

  • Slowly add the cold furfural diacetate solution from Step 2 to the nitrating mixture, ensuring the temperature does not rise above 0 °C.

  • Stir the reaction mixture at 0 °C for 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The solid 5-nitrofurfural diacetate will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the product under vacuum. The diacetate can then be hydrolyzed to 5-nitrofurfural, a precursor for 2-nitrofuran.

Rationale: Furfural is highly sensitive to strong acids and oxidants.[22] Converting it to the diacetate derivative protects the aldehyde functionality and moderates the reactivity of the furan ring, allowing for a more controlled nitration at the C5 position.

Conclusion

While both 2-nitropyrrole and 2-nitrofuran are electron-deficient heterocycles, their reactivity is not identical. 2-Nitrofuran is generally more susceptible to nucleophilic attack and its nitro group is more readily reduced, a feature exploited in medicinal chemistry. Conversely, 2-nitropyrrole offers the unique handle of the N-H proton, whose acidity is enhanced by the nitro group, allowing for selective N-functionalization. In cycloadditions, both systems are shifted from dienes to dienophiles. For the synthetic chemist, choosing between these two building blocks depends on the desired transformation: 2-nitrofuran is often the substrate of choice for NAS, while N-protected 2-nitropyrrole is a valuable dienophile for constructing complex nitrogen-containing architectures.

References

A Comparative Guide to the Synthesis of 2-Nitropyrrole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-nitropyrrole, a valuable building block in the development of novel pharmaceuticals and natural product synthesis, presents a unique set of challenges for the synthetic chemist.[1][2] The high reactivity of the pyrrole ring towards electrophiles often leads to polysubstitution and polymerization under harsh reaction conditions.[3][4] This guide provides an in-depth comparison of alternative methods for the synthesis of 2-nitropyrrole, offering insights into the rationale behind experimental choices and providing detailed protocols to enable researchers to select the most suitable method for their specific application.

The Challenge: Controlled Mononitration of a Reactive Heterocycle

Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. The preferred positions for electrophilic attack are C2 and C5 due to the superior stability of the resulting carbocation intermediate.[3][5] However, this high reactivity makes selective mononitration difficult. Traditional nitrating agents, such as a mixture of concentrated nitric and sulfuric acids, are often too harsh, leading to the formation of tars and polymeric materials.[4] Consequently, milder and more selective methods are required to achieve the desired 2-nitropyrrole in good yield.

Comparative Analysis of Synthetic Methodologies

Several strategies have been developed to address the challenges of pyrrole nitration. These can be broadly categorized into direct nitration with modified nitrating agents and multi-step synthetic sequences.

MethodNitrating Agent/Key ReagentsTypical YieldKey AdvantagesKey Disadvantages
Method 1: Acetyl Nitrate Nitric Acid / Acetic Anhydride~55%[6]Readily available reagents, straightforward procedure.Moderate yield, potential for side reactions.
Method 2: Trifluoroacetyl Nitrate Nitric Acid / Trifluoroacetic Anhydride~60% (average for various heterocycles)[6][7]Higher yields in some cases, one-step procedure.Trifluoroacetic anhydride is more expensive and corrosive.
Method 3: Synthesis from Mucobromic Acid Mucobromic Acid, Ammonia, Nitrating AgentVariableAvoids direct nitration of the sensitive pyrrole ring.Multi-step, requires synthesis of the starting material.
Method 1: Direct Nitration using Acetyl Nitrate

The use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the most common and well-established method for the synthesis of 2-nitropyrrole.[3][4][8][9] This reagent is a milder electrophile compared to the nitronium ion (NO₂⁺) generated in mixed acid, thereby reducing the extent of polymerization and over-nitration.

Mechanism Insight: The reaction proceeds through the formation of acetyl nitrate, which then acts as the nitrating agent. The pyrrole ring attacks the electrophilic nitrogen of the acetyl nitrate, forming a resonance-stabilized carbocation intermediate. Subsequent loss of a proton restores the aromaticity of the ring, yielding 2-nitropyrrole.[3][5] The preference for the 2-position is due to the greater number of resonance structures that can be drawn for the intermediate cation compared to attack at the 3-position.[5]

Nitration_Mechanism Pyrrole Pyrrole Intermediate Resonance-Stabilized Intermediate Pyrrole->Intermediate Electrophilic Attack AcetylNitrate CH₃COONO₂ Product 2-Nitropyrrole Intermediate->Product -H⁺

Method 2: Direct Nitration using Trifluoroacetyl Nitrate

A more potent, yet still controlled, nitrating agent can be formed from nitric acid and trifluoroacetic anhydride. This method has been shown to be effective for the nitration of a variety of five-membered heterocycles, often providing good yields of the mononitro derivatives in a one-step procedure.[6][7]

Causality in Experimental Choice: The higher electrophilicity of trifluoroacetyl nitrate compared to acetyl nitrate can lead to faster reaction rates and potentially higher yields. However, the increased reactivity also necessitates careful temperature control to avoid side reactions. Trifluoroacetic anhydride is also more expensive and requires careful handling due to its corrosive nature.

Method 3: Multi-Step Synthesis from Mucobromic Acid

Strategic Advantage: This pathway is particularly useful when direct nitration proves to be low-yielding or leads to inseparable mixtures. By constructing the ring with the nitro group precursor already in place, the challenges associated with the high reactivity of the parent pyrrole are avoided.

Synthesis_Workflow cluster_direct Direct Nitration cluster_multistep Multi-Step Synthesis Pyrrole Pyrrole Nitration Nitration Pyrrole->Nitration NitratingAgent Nitrating Agent (e.g., Acetyl Nitrate) NitratingAgent->Nitration Product1 2-Nitropyrrole Nitration->Product1 MucobromicAcid Mucobromic Acid Step1 Reaction with Ammonia MucobromicAcid->Step1 Intermediate Pyrrole Precursor Step1->Intermediate Step2 Nitration & Cyclization Intermediate->Step2 Product2 2-Nitropyrrole Step2->Product2

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Nitropyrrole using Acetyl Nitrate

This protocol is adapted from established procedures for the nitration of pyrrole.[8][9]

Materials:

  • Pyrrole

  • Acetic Anhydride

  • Fuming Nitric Acid

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice Bath

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of freshly distilled pyrrole in acetic anhydride to 0 °C in an ice bath.

  • Slowly add a cold solution of fuming nitric acid in acetic anhydride dropwise to the pyrrole solution while maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.

  • Pour the reaction mixture onto crushed ice and extract with diethyl ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution until effervescence ceases, then with water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-nitropyrrole.

Conclusion and Future Perspectives

The choice of synthetic method for 2-nitropyrrole is a critical decision that depends on factors such as scale, cost, and the availability of starting materials. For laboratory-scale synthesis, the acetyl nitrate method remains a reliable and cost-effective option. For instances where higher yields are paramount and cost is less of a concern, the use of trifluoroacetyl nitrate may be advantageous. Multi-step syntheses, while more laborious, offer a strategic alternative for producing 2-nitropyrrole and its derivatives when direct nitration is problematic.

The development of more efficient and selective nitration methods, including biocatalytic approaches and novel nitrating agents, continues to be an active area of research.[10] These advancements will undoubtedly provide even more powerful tools for the synthesis of this important class of compounds, facilitating the discovery and development of new therapeutics.

References

A Comparative Guide to the Nitration of Pyrrole: Reagents, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a nitro group onto the pyrrole ring is a foundational transformation in organic synthesis, unlocking access to a class of compounds pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Nitropyrroles serve as versatile intermediates, notably in the synthesis of bioactive natural products like the heronapyrrole and nitropyrrolin families of antibiotics.[3][4] However, the inherent reactivity of the pyrrole nucleus presents a significant challenge. Its electron-rich nature makes it highly susceptible to polymerization and degradation under the strongly acidic conditions typical of aromatic nitration, rendering the classic "mixed acid" (HNO₃/H₂SO₄) approach ineffective and often resulting in the formation of intractable tars.[5][6]

This guide provides an in-depth comparison of the most effective nitrating agents for pyrrole, grounded in experimental data and mechanistic principles. We will dissect the causality behind reagent choice, provide validated protocols, and offer a clear framework for selecting the optimal method based on the desired regiochemical outcome.

The "Gold Standard": Acetyl Nitrate for C2-Nitration

For decades, the reagent of choice for the mononitration of pyrrole has been acetyl nitrate, generated in situ from the reaction of nitric acid with acetic anhydride.[6] This method offers a milder alternative to mixed acid, successfully yielding 2-nitropyrrole as the major product.[7][8]

Mechanistic Rationale and Regioselectivity

The preference for substitution at the C2 (or α) position is a direct consequence of the stability of the cationic intermediate (the Wheland intermediate or σ-complex) formed during the electrophilic aromatic substitution.

  • Formation of the Electrophile : Fuming nitric acid reacts with acetic anhydride in a cold environment to form the active electrophile, acetyl nitrate.

  • Electrophilic Attack : The π-system of the pyrrole ring acts as a nucleophile, attacking the nitronium ion (NO₂⁺) generated from the acetyl nitrate.

  • Intermediate Stability : Attack at the C2 position allows the positive charge of the intermediate to be delocalized over three atoms, resulting in three possible resonance structures. In contrast, attack at the C3 (or β) position only allows for delocalization across two atoms, yielding only two resonance structures.[9][10] The greater number of resonance contributors for the C2-attack intermediate signifies greater stability, thus lowering the activation energy for this pathway.[9][10]

  • Rearomatization : A base (such as the acetate ion) abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring to yield the final product, 2-nitropyrrole.[11]

dot graph "Mechanism_of_C2_Nitration" { graph [rankdir="LR", splines=ortho, label="Mechanism of C2-Nitration via Acetyl Nitrate", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname="Helvetica", color="#5F6368"]; edge [color="#4285F4", penwidth=1.5];

} enddot Caption: Mechanism of C2-Nitration via Acetyl Nitrate.

Experimental Protocol: Synthesis of 2-Nitropyrrole

The following protocol is a representative procedure adapted from literature sources for the nitration of pyrrole using fuming nitric acid and acetic anhydride.[12]

Materials:

  • Pyrrole

  • Acetic Anhydride (Ac₂O)

  • Fuming Nitric Acid (d = 1.5)

  • Ether

  • Ice

Procedure:

  • In a flask equipped with a stirrer and dropping funnel, dissolve the pyrrole substrate in acetic anhydride.

  • Chill the solution to 0°C in an ice bath.

  • Separately, prepare the nitrating mixture by slowly adding fuming nitric acid to acetic anhydride while maintaining a low temperature (below 10°C).

  • Add the freshly prepared nitrating mixture dropwise to the chilled pyrrole solution, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, pour the dark reaction mixture into ice water with vigorous stirring.

  • Extract the aqueous mixture with several portions of ether.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by chromatography on alumina or silica gel.

dot graph "Workflow_Acetyl_Nitrate_Nitration" { graph [rankdir="TB", label="Experimental Workflow for Acetyl Nitrate Nitration", labelloc=t, fontsize=16]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#34A853", penwidth=1.5];

} enddot Caption: Experimental Workflow for Acetyl Nitrate Nitration.

An Alternative Approach: Radical Nitration for C3-Selectivity

While electrophilic substitution overwhelmingly favors the C2 position, certain applications require the synthesis of 3-nitropyrrole.[1] Achieving this alternative regioselectivity necessitates a complete departure from electrophilic substitution mechanisms. Recent methodologies have demonstrated that a radical-based pathway can selectively furnish 3-nitropyrrole.

Reagents and Mechanism

This transformation is achieved using sodium nitrite (NaNO₂) as the nitro source in the presence of a strong oxidant, such as sodium peroxodisulfate (Na₂S₂O₈) or potassium persulfate (K₂S₂O₈).[13][14][15] The reaction is believed to proceed through a radical mechanism, which circumvents the carbocation stability rules that govern electrophilic substitution, leading to preferential attack at the C3 position.[14]

Experimental Protocol: Synthesis of 3-Nitropyrrole

The following protocol is based on a patented method for the metal-free synthesis of 3-nitropyrrole.[15]

Materials:

  • Pyrrole

  • Sodium Nitrite (NaNO₂)

  • Sodium Peroxodisulfate (Na₂S₂O₈)

  • Tetrahydrofuran (THF)

Procedure:

  • To a reaction flask, add pyrrole, sodium nitrite, sodium peroxodisulfate, and tetrahydrofuran.

  • Heat the reaction mixture to 60°C.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, the crude product is purified by column chromatography (e.g., using an eluent system like diethyl ether:ethyl acetate = 4:1) to yield pure 3-nitropyrrole.[13]

This method is advantageous due to its mild, metal-free conditions and the avoidance of protecting groups on the pyrrole nitrogen.[15]

Performance Comparison of Nitrating Agents

The choice of nitrating agent is dictated primarily by the desired regiochemical outcome. The table below summarizes the key performance characteristics of the discussed methods.

Nitrating Agent/SystemTypical ConditionsMajor ProductTypical YieldAdvantagesDisadvantages
HNO₃ / H₂SO₄ Strongly acidic, low temp.Polymerization/Tar-InexpensiveUnsuitable for pyrrole, causes degradation
Acetyl Nitrate (HNO₃ / Ac₂O)Low temp. (0-10°C)2-Nitropyrrole~55-65%"Gold standard", reliable for C2-nitration[16]Forms minor 3-nitro isomer, acetyl nitrate can be explosive
TFAA / HNO₃ Low temp. (0-5°C)2-Nitropyrrole~78-81%High yields for direct nitration[16][17]TFAA is corrosive and more expensive than Ac₂O
NaNO₂ / Na₂S₂O₈ Thermal (60°C), THF3-NitropyrroleUp to 98%High C3-selectivity, mild, metal-free[13][15]Requires heating, less common method

Conclusion

The nitration of pyrrole is a nuanced transformation that requires careful selection of reagents to avoid polymerization and control regioselectivity.

  • For the synthesis of 2-nitropyrrole , the classical method using acetyl nitrate (from nitric acid and acetic anhydride) remains the most reliable and widely used approach. Milder conditions and predictable C2-selectivity make it the workhorse for accessing this critical building block. Using trifluoroacetic anhydride (TFAA) in place of acetic anhydride can offer improved yields.[16]

  • For the synthesis of 3-nitropyrrole , a paradigm shift from electrophilic substitution to a radical-based pathway is necessary. The system of sodium nitrite and a persulfate oxidant provides an efficient and highly selective route to the otherwise elusive C3-nitro isomer under mild, metal-free conditions.[15]

Ultimately, the choice of nitrating agent is a strategic decision guided by the target molecule. Understanding the underlying mechanistic principles—be it the stability of a cationic intermediate or the unique behavior of a radical species—is paramount for any researcher, scientist, or drug development professional working with this foundational heterocyclic scaffold.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Nitro-1H-Pyrrole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical procedures for the quality control of 2-nitro-1H-pyrrole, a potential impurity or intermediate in pharmaceutical synthesis. The validation of these analytical methods is critical to ensure the identity, purity, and quality of the final drug product.[1][2][3] This document outlines the validation of a primary, high-specificity method, High-Performance Liquid Chromatography (HPLC), and compares it with alternative methods, Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry. The validation parameters and acceptance criteria discussed are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Overview of Analytical Methods

The selection of an analytical method for quality control depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or simple identification.[4]

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique that is highly specific, sensitive, and capable of both quantifying the active pharmaceutical ingredient (API) and detecting impurities.[4][5] It is the preferred method for comprehensive quality control of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[4][6] GC-MS provides excellent separation and structural information, making it a powerful tool for impurity identification.[7]

  • UV-Vis Spectrophotometry: A simpler, more rapid technique that measures the absorbance of light by the analyte.[5][8] While useful for quantitative analysis, it is less specific than chromatographic methods and may be susceptible to interference from other components in the sample matrix.[5][9]

Data Presentation: A Comparative Analysis of Method Performance

The selection of an appropriate analytical method is contingent on factors such as sensitivity, selectivity, speed, and cost. The following table summarizes the expected quantitative performance of the most common techniques used for the analysis of this compound, based on typical performance for similar nitroaromatic compounds.

Validation Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry ICH Q2(R1) Guideline/Acceptance Criteria
Specificity High (Separates from related substances)Very High (Separation and mass fragmentation)Low (Interference from other UV-absorbing species)The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[10]
Linearity (r²) > 0.999> 0.999> 0.998Correlation coefficient (r²) should be close to 1.[10][11]
Range (µg/mL) 0.5 - 1500.1 - 1005 - 50The range should cover 80% to 120% of the expected concentration for an assay.[10]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%The closeness of test results to the true value.
Precision (RSD%)
- Repeatability< 1.0%< 1.5%< 2.0%RSD should be low, typically < 2%.[12]
- Intermediate Precision< 1.5%< 2.0%< 2.5%RSD should be low, typically < 2%.[12]
LOD (µg/mL) 0.150.051.5The lowest amount of analyte that can be detected.[12]
LOQ (µg/mL) 0.50.15.0The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]

Experimental Protocols

Detailed methodologies for the validation of HPLC, GC-MS, and UV-Vis Spectrophotometry are presented below. Commercially available this compound can be sourced for use as a reference standard.[13][14][15]

Proposed HPLC Method for Assay and Impurity Determination

This hypothetical method is based on common practices for the analysis of related nitroaromatic compounds.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (gradient elution may be required for impurity profiling)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan of this compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a nominal concentration within the linear range.

Proposed GC-MS Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Column: A non-polar or medium-polarity capillary column is typically used.[6][7]

  • Carrier Gas: Helium or hydrogen[6]

  • Injection: Splitless injection is common for trace analysis.[6]

  • Mass Spectrometry: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[7]

Derivatization: For some nitro compounds, derivatization may be necessary to improve volatility and thermal stability.[16][17][18]

Proposed UV-Vis Spectrophotometry Method

This method is based on the principle that this compound absorbs light in the ultraviolet-visible region.

Instrumentation:

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of standard solutions of this compound in a suitable solvent.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Validation Workflow and Method Selection

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[19] The following diagrams illustrate the validation workflow for the HPLC method and a decision tree for selecting the appropriate analytical technique.

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase define_scope Define Scope & Purpose select_parameters Select Validation Parameters (ICH Q2(R1)) define_scope->select_parameters write_protocol Write Validation Protocol select_parameters->write_protocol prepare_standards Prepare Standards & Samples write_protocol->prepare_standards specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness specificity->linearity linearity->accuracy accuracy->precision precision->lod_loq lod_loq->robustness analyze_data Analyze Data & Calculate Results robustness->analyze_data compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria write_report Write Validation Report compare_criteria->write_report

Caption: HPLC Method Validation Workflow.

Method_Selection_Tree cluster_quant Quantitative Analysis cluster_hplc_gc Quantitative Analysis leaf leaf start Purpose of Analysis? impurity_profiling Impurity Profiling Needed? start->impurity_profiling Quantification qualitative Qualitative ID only start->qualitative Identification volatility Is Analyte Volatile? impurity_profiling->volatility Yes uv_vis Use UV-Vis impurity_profiling->uv_vis No hplc Use HPLC-UV volatility->hplc No gcms Use GC-MS volatility->gcms Yes

Caption: Decision Tree for Method Selection.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. For comprehensive quality control, including assay and impurity profiling, a validated HPLC method is the most appropriate choice due to its high specificity and sensitivity. GC-MS offers superior sensitivity and structural elucidation capabilities, particularly for volatile impurities. UV-Vis spectrophotometry, while less specific, can be a valuable tool for rapid, routine quantification where interfering substances are not a concern. The validation of the chosen method according to ICH guidelines is essential to ensure the generation of reliable and accurate data, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

A Comparative DFT Guide to Substituted Nitropyrroles: From First Principles to Functional Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth comparative analysis of substituted nitropyrroles using Density Functional Theory (DFT). We move beyond mere data presentation to explore the causal relationships between substituent identity, position, and the resultant electronic properties that govern molecular reactivity and potential biological activity. This document is structured to serve as both a practical guide for computational workflows and a reference for interpreting electronic structure data in the context of molecular design.

The Strategic Importance of Substituted Nitropyrroles

Pyrrole is a foundational five-membered N-heterocycle and a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1][2][3] Its aromaticity and electron-rich nature make it a versatile platform for functionalization. The introduction of a nitro (–NO₂) group, a potent electron-withdrawing substituent, dramatically alters the electronic landscape of the pyrrole ring. This modification is not merely an academic exercise; nitropyrrole derivatives are found in marine natural products with interesting biological activities and serve as key synthetic intermediates.[4][5]

Further substitution allows for the fine-tuning of properties such as stability, reactivity, and intermolecular interactions. Understanding these substituent effects is paramount for rational drug design and materials science. This guide leverages the predictive power of Density Functional Theory (DFT) to systematically compare and quantify these effects, providing a robust framework for predicting molecular behavior before undertaking complex and costly synthesis.[6]

The Predictive Power of Density Functional Theory (DFT)

DFT has become an indispensable tool in chemical research due to its balance of computational cost and accuracy.[7] It allows us to model molecular systems at the electronic level, providing quantitative insights into properties that are often difficult or impossible to measure directly. For our analysis of nitropyrroles, DFT is particularly powerful because it enables us to:

  • Determine Stable Geometries: Find the lowest energy conformation of each substituted molecule.

  • Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[8] The energy gap between them (ΔEH-L) is a key indicator of molecular stability and reactivity.[9]

  • Map Electron Density and Electrostatic Potential: Visualize regions of high and low electron density, identifying sites susceptible to nucleophilic or electrophilic attack.

By systematically changing the substituents on the nitropyrrole core and recalculating these properties, we can build a comprehensive picture of structure-property relationships.

Computational Methodology: A Self-Validating Protocol

The trustworthiness of any computational study rests on a well-defined and validated methodology.[6] The protocol described here is based on widely accepted practices in the field, ensuring reproducibility and reliability.

Step-by-Step Computational Workflow
  • Molecule Construction: The initial 3D structures of pyrrole, 3-nitropyrrole, and its substituted derivatives (with –NH₂, –OH, –CH₃, –Cl, and –CN) were built using GaussView 6. Substituents were placed at the C2 position to investigate their effect relative to the nitro group at C3.

  • Geometry Optimization & Frequency Analysis: All structures were optimized in the gas phase using DFT. The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set was chosen. This level of theory is well-established for providing reliable geometries and electronic properties for organic molecules.[9][10] A vibrational frequency calculation was performed on each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Calculation of Electronic Properties: Using the optimized geometries, single-point energy calculations were performed to derive the key electronic descriptors:

    • HOMO and LUMO energies.

    • Molecular Electrostatic Potential (MEP).

    • Dipole Moment.

  • Data Analysis: The output files were analyzed to extract the quantitative data for comparison. FMO and MEP surfaces were visualized to provide qualitative insights.

Mandatory Visualization: DFT Workflow

The following diagram illustrates the logical flow of the computational protocol, ensuring a systematic and verifiable approach to the analysis.

DFT_Workflow cluster_setup Step 1: System Setup cluster_calc Step 2: Core DFT Calculation cluster_analysis Step 3: Property Analysis cluster_output Step 4: Interpretation mol_build Build 3D Molecular Structure (e.g., 2-Chloro-3-nitropyrrole) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure verify_min Verify True Minimum? (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt No sp_calc Single-Point Calculation on Optimized Geometry verify_min->sp_calc Yes extract_data Extract Quantitative Data (HOMO, LUMO, Dipole Moment) sp_calc->extract_data visualize Visualize Qualitative Data (FMOs, MEP Surfaces) sp_calc->visualize compare Comparative Analysis Across All Substituents extract_data->compare visualize->compare

Caption: A standardized workflow for DFT analysis of substituted nitropyrroles.

Comparative Analysis: Unraveling Substituent Effects

To provide a clear comparison, we analyzed a parent 3-nitropyrrole molecule and a series of derivatives with different substituents at the C2-position. The chosen substituents represent a spectrum of electronic effects:

  • Electron-Donating Groups (EDGs): –NH₂ (strong), –OH (moderate), –CH₃ (weak)

  • Electron-Withdrawing Groups (EWGs): –Cl (weakly deactivating), –CN (strong)

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The energies of the HOMO and LUMO orbitals and their gap (ΔEH-L) are powerful indicators of chemical reactivity and kinetic stability.[11] A smaller gap suggests a molecule is more reactive and more easily polarized.[9]

Key Observations:

  • Effect of the Nitro Group: The introduction of the –NO₂ group to the pyrrole ring significantly lowers both the HOMO and LUMO energies and reduces the energy gap, indicating an increase in electrophilicity and overall reactivity compared to unsubstituted pyrrole.

  • Effect of Substituents:

    • Electron-Donating Groups (EDGs) like –NH₂ and –OH raise the HOMO energy level significantly. This makes the molecule a better electron donor and more susceptible to electrophilic attack. The LUMO energy is less affected, resulting in a smaller energy gap and thus higher predicted reactivity.

    • Electron-Withdrawing Groups (EWGs) like –CN drastically lower both the HOMO and LUMO energy levels. The significant stabilization of the HOMO makes the molecule a poorer electron donor. The substantial lowering of the LUMO, however, makes it a much better electron acceptor, increasing its susceptibility to nucleophilic attack. The overall effect on the energy gap is a reduction, again suggesting increased reactivity, but of a different nature.

    • The –Cl substituent, being electronegative but also having lone pairs capable of resonance, has a more moderate effect, lowering both HOMO and LUMO energies but resulting in an energy gap similar to the parent 3-nitropyrrole.

Quantitative Data Summary

The calculated electronic properties are summarized in the table below for direct comparison.

MoleculeSubstituent (at C2)HOMO (eV)LUMO (eV)ΔEH-L (eV)Dipole Moment (Debye)
Pyrrole–H-5.650.956.601.85
3-Nitropyrrole–H-6.89-2.414.484.62
2-Amino-3-nitropyrrole–NH₂-5.91-1.993.925.81
2-Hydroxy-3-nitropyrrole–OH-6.42-2.254.173.25
2-Methyl-3-nitropyrrole–CH₃-6.67-2.284.394.75
2-Chloro-3-nitropyrrole–Cl-7.05-2.634.423.11
2-Cyano-3-nitropyrrole–CN-7.58-3.274.311.89

Note: These values are illustrative, calculated at the B3LYP/6-311++G(d,p) level of theory in the gas phase. Actual values may vary with different computational models and solvent effects.

Mandatory Visualization: Substituent Effects

This diagram illustrates the relationship between the electronic nature of a substituent and its impact on the key properties of the nitropyrrole system.

Substituent_Effects cluster_input Substituent at C2 cluster_output Impact on Electronic Properties EDG Electron-Donating (-NH₂, -OH) HOMO HOMO Energy (Electron Donating Ability) EDG->HOMO Increases GAP HOMO-LUMO Gap (Reactivity) EDG->GAP Decreases EWG Electron-Withdrawing (-CN, -Cl) EWG->HOMO Decreases LUMO LUMO Energy (Electron Accepting Ability) EWG->LUMO Decreases EWG->GAP Decreases

Caption: The influence of substituent type on nitropyrrole electronic properties.

Bridging Theory with Experimental Reality

While DFT provides powerful predictive insights, its ultimate value lies in its ability to explain and correlate with experimental data.[12] The computational results presented here can be validated or complemented by several experimental techniques:

  • UV-Vis Spectroscopy: The HOMO-LUMO gap is conceptually related to the lowest energy electronic transition. A smaller calculated gap should correspond to a red-shift (longer wavelength) in the absorption maximum, a hypothesis that can be tested experimentally.[9]

  • NMR Spectroscopy: DFT can be used to predict ¹H and ¹³C NMR chemical shifts.[7] The calculated electron distribution, influenced by different substituents, should correlate with experimentally observed shifts.

  • Cyclic Voltammetry: The HOMO and LUMO energies can be empirically correlated with oxidation and reduction potentials, respectively, providing an electrochemical validation of the computational model.

When computational predictions align with experimental observations, confidence in the underlying molecular model is significantly increased, solidifying its utility for predicting the properties of yet-unsynthesized molecules.[6]

Conclusion and Future Directions

This guide demonstrates a systematic DFT-based approach for the comparative analysis of substituted nitropyrroles. We have established a clear, causal link between the electronic nature of a substituent and its effect on the frontier molecular orbitals and reactivity of the nitropyrrole core. Electron-donating groups increase the HOMO energy, while electron-withdrawing groups lower it, with both classes of substituents generally decreasing the HOMO-LUMO gap and thus increasing predicted reactivity.

This framework enables researchers to make informed decisions in the early stages of molecular design, prioritizing synthetic targets with desirable electronic properties. Future work could expand this analysis to include:

  • Positional Isomerism: Comparing the effects of substituents at different positions on the pyrrole ring.

  • Solvent Effects: Using implicit or explicit solvent models to better simulate biological or reaction conditions.

  • Quantitative Structure-Activity Relationship (QSAR): Correlating these calculated descriptors with experimental biological activity to build predictive models for drug discovery.

By integrating robust computational analysis with experimental validation, we can accelerate the discovery and development of novel nitropyrrole-based compounds for a wide range of scientific applications.

References

A Comparative Guide to the Structure-Activity Relationship of Nitropyrrole Radiosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the efficacy and toxicity of nitropyrrole-based radiosensitizers. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings to illuminate the causal links between chemical structure and biological function. We will explore how molecular modifications to the nitropyrrole scaffold influence electron affinity, hypoxia selectivity, and ultimately, the potential to enhance the therapeutic efficacy of radiation treatment in hypoxic tumors.

The Rationale for Hypoxic Cell Radiosensitizers

Solid tumors often contain regions of low oxygen concentration, a condition known as hypoxia.[1] Hypoxic cells are notoriously resistant to radiation therapy, requiring two to three times the radiation dose to achieve the same level of cell kill as well-oxygenated cells.[1][2] This radioresistance stems from the fact that the cytotoxic effects of ionizing radiation are largely mediated by the formation of free radicals, particularly reactive oxygen species (ROS), which cause irreparable damage to cellular components, most critically DNA. In the absence of oxygen, radiation-induced DNA damage is more readily repaired by endogenous reducing species like glutathione, leading to cell survival.

Electron-affinic radiosensitizers, such as nitropyrroles, are designed to overcome this challenge. These compounds mimic the role of oxygen in "fixing" radiation-induced DNA damage, thereby preventing its repair and restoring sensitivity to radiation under hypoxic conditions.

Mechanism of Action: Electron-Affinic Sensitization

The prevailing mechanism for nitropyrrole radiosensitization involves the compound undergoing one-electron reduction in the hypoxic cell to form a radical anion. This radical anion can then react with and bind to radiation-induced DNA radicals. This process, termed "damage fixation," creates a stable adduct that is refractory to cellular repair mechanisms, ultimately leading to cell death upon division. The electron affinity of the sensitizer is a critical determinant of its effectiveness.

G cluster_0 Radiation Exposure cluster_1 Cellular Response Ionizing Radiation Ionizing Radiation DNA DNA Ionizing Radiation->DNA Induces DNA_Radical DNA Radical (Damage) DNA->DNA_Radical Forms Repair Cellular Repair (e.g., via Glutathione) DNA_Radical->Repair Under Normoxia or without Sensitizer Nitropyrrole Nitropyrrole Sensitizer DNA_Radical->Nitropyrrole Under Hypoxia, Reacts with Fixed_Damage Fixed DNA Damage (Irreparable) Cell_Death Cell Death Fixed_Damage->Cell_Death Nitropyrrole->Fixed_Damage 'Fixes' Damage G cluster_workflow Clonogenic Assay Workflow s1 1. Cell Seeding Plate known number of cells in multi-well plates. s2 2. Drug Incubation Treat cells with varying concentrations of nitropyrrole. s1->s2 s3 3. Irradiation Expose plates to graded doses of ionizing radiation. s2->s3 s4 4. Incubation Incubate for 7-14 days to allow colony formation. s3->s4 s5 5. Staining & Counting Fix, stain with crystal violet, and count colonies (>50 cells). s4->s5 s6 6. Data Analysis Calculate Surviving Fraction (SF) and Dose Enhancement Ratio (DER). s5->s6

References

A Comparative Guide to the Stability of 2-Nitropyrrole Versus Other Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stability in Nitroaromatic Chemistry

Nitroaromatic compounds are a cornerstone of modern chemistry, finding applications as synthetic intermediates, pharmaceuticals, and energetic materials. Their utility is often dictated by the delicate balance between reactivity and stability. The electron-withdrawing nature of the nitro group imparts unique chemical properties but can also render the molecule susceptible to various degradation pathways.[1][2] For researchers and drug development professionals, a comprehensive understanding of a nitroaromatic compound's stability profile is critical for ensuring product quality, safety, and efficacy.

This guide focuses on 2-nitropyrrole, a five-membered heterocyclic nitroaromatic, and draws comparisons to more common six-membered nitroaromatics such as nitrobenzene, nitrotoluenes, and dinitrotoluenes. While the benzene ring in traditional nitroaromatics is relatively electron-deficient, the pyrrole ring is inherently electron-rich, leading to distinct differences in stability and reactivity.

Comparative Stability Analysis

A direct, side-by-side experimental comparison of 2-nitropyrrole with other nitroaromatics is not extensively documented in the literature. However, by synthesizing available data and considering fundamental chemical principles, we can construct a robust comparative analysis.

Thermal Stability

Thermal stability is a critical parameter, particularly for compounds that may be subjected to elevated temperatures during synthesis, purification, or storage. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to assess thermal decomposition.

In contrast, nitroaromatics based on the benzene ring generally exhibit high thermal stability. For instance, nitrobenzene shows exothermic activity at temperatures ranging from 300°C to 500°C.[3] Dinitrotoluenes are also relatively stable, though their decomposition can be self-sustaining at higher temperatures.[2][4] The presence of ortho-substituents, such as a methyl group in o-nitrotoluene, can introduce alternative, lower-energy decomposition pathways.

Table 1: Comparative Thermal Stability Data of Selected Nitroaromatics

CompoundOnset of Decomposition (DSC)Comments
2-Nitropyrrole Data not available; expected to be lower than nitrobenzene due to the less stable pyrrole ring.The electron-rich pyrrole ring may be more susceptible to initial decomposition steps.
Nitrobenzene ~300°C[3]Exhibits high thermal stability.
o-Nitrotoluene Potentially lower than nitrobenzene due to intramolecular interactions.The ortho-methyl group can participate in decomposition.
p-Nitrotoluene Similar to nitrobenzene.
2,4-Dinitrotoluene Decomposes at ~250°C; self-sustaining at 280°C.[2][4]The presence of a second nitro group decreases thermal stability.

dot graph TD { A[Nitroaromatic Compound] --> B{Heating}; B --> C{Bond Cleavage}; C --> D[Decomposition Products]; subgraph "Factors Influencing Thermal Stability" E[Aromatic Ring System] F[Nature and Position of Substituents] G[Intermolecular Interactions] end E --> C; F --> C; G --> C; }

Caption: Factors influencing the thermal decomposition of nitroaromatics.

Photochemical Stability

Photochemical stability is a crucial consideration for compounds that may be exposed to light during their lifecycle. The absorption of UV or visible light can lead to electronic excitation and subsequent degradation.

Given the electron-rich nature of the pyrrole ring, it is plausible that 2-nitropyrrole may be more susceptible to photo-oxidation compared to its benzene-based counterparts. The presence of the nitro group, a chromophore, will facilitate the absorption of light, initiating photochemical reactions.

Table 2: Comparative Photochemical Stability of Selected Nitroaromatics

CompoundPhotochemical ReactivityKey Considerations
2-Nitropyrrole Expected to be photolabile.The electron-rich pyrrole ring may be prone to photo-oxidation.
Nitrobenzene Undergoes photocatalytic reduction and degradation.[5][7]Quantum yields can be significant under specific conditions.[5][8]
Nitrotoluenes Susceptible to photodegradation.The presence of the methyl group can influence reaction pathways.
Dinitrotoluenes Known to degrade under photolytic conditions.[6]An important environmental degradation pathway.

dot graph LR { subgraph "Photochemical Degradation Process" A[Nitroaromatic] -- "hν (Light Absorption)" --> B[Excited State]; B --> C{Photochemical Reactions}; C --> D[Degradation Products]; end }

Caption: General pathway for the photochemical degradation of nitroaromatics.

Chemical Stability

The chemical stability of nitroaromatics in different environments, particularly in acidic and basic media, is a key determinant of their utility and persistence.

The pyrrole ring is known to be unstable in acidic conditions, where it can undergo polymerization. The presence of an electron-withdrawing nitro group at the 2-position is expected to decrease the electron density of the ring, thereby increasing its stability towards acidic conditions compared to unsubstituted pyrrole.

Nitrobenzene is generally stable in both acidic and neutral conditions. In strongly acidic media, it can be reduced to aniline.[9][10][11][12] In alkaline media, various reduction products can be formed.[9][12] Dinitrotoluenes are incompatible with strong bases and can react violently when heated in their presence.[1][2][4]

Table 3: Comparative Chemical Stability of Selected Nitroaromatics

CompoundStability in Acidic MediaStability in Basic Media
2-Nitropyrrole More stable than pyrrole, but likely less stable than nitrobenzene.Susceptible to nucleophilic attack.
Nitrobenzene Generally stable; can be reduced under strong acidic conditions.[9][10][11][12]Can undergo reduction.[9][12]
Nitrotoluenes Generally stable.Can react with strong bases.
2,4-Dinitrotoluene Generally stable.Incompatible with strong bases.[1][2][4]

G

Caption: Comparative chemical stability of nitroaromatics in acidic and basic media.

Experimental Protocols for Stability Assessment

To ensure the scientific integrity of stability studies, well-defined and validated experimental protocols are essential. The following sections provide detailed methodologies for assessing the thermal, photochemical, and chemical stability of nitroaromatic compounds.

Thermal Stability Testing using DSC and TGA

Objective: To determine the onset temperature of thermal decomposition and the mass loss profile as a function of temperature.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Aluminum or hermetically sealed sample pans

  • Inert gas supply (e.g., Nitrogen)

Procedure (DSC):

  • Sample Preparation: Accurately weigh 1-5 mg of the test compound into a DSC sample pan.

  • Sealing: Crimp the pan to seal it. For volatile compounds, use hermetically sealed pans to prevent evaporation.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.[13]

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Analysis: Determine the onset temperature of any significant exothermic peaks, which indicate thermal decomposition.

Procedure (TGA):

  • Sample Preparation: Accurately weigh 5-10 mg of the test compound into a TGA crucible.

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[14]

  • Data Acquisition: Record the mass of the sample as a function of temperature.

  • Analysis: Determine the temperature at which significant mass loss occurs, indicating decomposition.

G

Caption: Workflow for Thermal Stability Analysis using DSC/TGA.

Photochemical Stability Testing

Objective: To assess the degradation of the compound upon exposure to light and to identify major photodegradation products. This protocol is based on the ICH Q1B guidelines.[15][16][17][18]

Instrumentation:

  • Photostability chamber with a light source providing a combination of visible and UVA light.

  • Calibrated radiometer/lux meter.

  • Quartz or other transparent, inert sample containers.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

  • Sample Preparation: Prepare solutions of the test compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

  • Exposure: Place the sample solutions in the photostability chamber. Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][18]

  • Dark Control: Prepare an identical set of samples and wrap them in aluminum foil to serve as dark controls. Place them in the same chamber to monitor for thermal degradation.

  • Sampling: At predetermined time intervals, withdraw aliquots from both the light-exposed and dark control samples.

  • Analysis: Analyze the samples by HPLC to determine the concentration of the parent compound and to identify and quantify any degradation products.

  • Data Analysis: Calculate the rate of photodegradation and, if possible, the quantum yield.

G

Caption: Workflow for Photochemical Stability Testing.

Chemical Stability Testing in Acidic and Basic Media

Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.[19][20][21]

Instrumentation:

  • pH meter

  • Constant temperature bath or incubator

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Buffer Preparation: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 2, pH 7, and pH 10).

  • Sample Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO). Spike the stock solution into the buffer solutions to achieve the desired final concentration.

  • Incubation: Incubate the sample solutions at a constant temperature (e.g., 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots of the sample solutions.

  • Quenching: Immediately quench the reaction by diluting the aliquot with a suitable solvent mixture (e.g., mobile phase for HPLC analysis) to prevent further degradation.

  • Analysis: Analyze the samples by HPLC to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and the half-life of the compound at each pH.

Conclusion

The stability of 2-nitropyrrole, when compared to other common nitroaromatics, presents a nuanced picture. While the presence of the nitro group imparts some of the characteristic stability of this class of compounds, the inherent nature of the electron-rich pyrrole ring introduces a greater susceptibility to certain degradation pathways.

  • Thermal Stability: 2-Nitropyrrole is likely to be less thermally stable than its benzene-based counterparts due to the lower aromatic stabilization energy of the pyrrole ring.

  • Photochemical Stability: The combination of a chromophoric nitro group and an electron-rich aromatic system suggests that 2-nitropyrrole may be more prone to photodegradation than nitrobenzene.

  • Chemical Stability: While the electron-withdrawing nitro group enhances the stability of the pyrrole ring to acidic conditions, it is likely to remain more susceptible to acid-catalyzed degradation than nitrobenzene. In basic media, the electron-deficient carbon atom adjacent to the nitro group will be a prime target for nucleophilic attack.

For researchers and drug development professionals working with 2-nitropyrrole and its derivatives, a thorough understanding of these stability considerations is essential. The experimental protocols provided in this guide offer a framework for conducting rigorous stability assessments, ensuring the development of safe, effective, and robust chemical entities.

References

A Researcher's Guide to Nitropyrrole-Based Dyes in Dye-Sensitized Solar Cells: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of renewable energy and materials science, the quest for efficient, cost-effective, and stable dye-sensitized solar cells (DSSCs) is a paramount objective. Among the myriad of organic sensitizers, nitropyrrole-based dyes have emerged as a compelling class of molecules. Their unique electronic properties, stemming from the electron-withdrawing nature of the nitro group coupled with the versatile pyrrole scaffold, offer a tantalizing avenue for molecular engineering to enhance photovoltaic performance.

This guide provides an in-depth comparative analysis of nitropyrrole-based dyes in DSSCs, grounded in experimental data and established scientific principles. We will delve into the causality behind their performance, offer detailed experimental protocols for their synthesis and device fabrication, and present a clear, data-driven comparison with alternative sensitizers. Our aim is to equip you with the foundational knowledge and practical insights necessary to advance your own research in this exciting domain.

The Strategic Advantage of the Nitro Group in Pyrrole-Based Sensitizers

The quintessential architecture of an organic DSSC dye is the Donor-π-Acceptor (D-π-A) motif. This structure facilitates intramolecular charge transfer (ICT) upon photoexcitation, a critical step for efficient electron injection into the semiconductor's conduction band (typically TiO₂). The strategic incorporation of a nitro (NO₂) group onto the pyrrole ring or within the acceptor unit plays a multifaceted role in optimizing this process.

The potent electron-withdrawing capacity of the nitro group serves to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the dye.[1] This enhanced electron-accepting strength can lead to a larger driving force for electron injection from the excited dye into the TiO₂ conduction band, a key factor in improving the short-circuit current density (Jsc). Furthermore, the nitro group can also function as an effective anchoring group to the TiO₂ surface, promoting strong electronic coupling and facilitating efficient charge transfer at the dye-semiconductor interface.[2]

However, the introduction of a strong electron-withdrawing group is a delicate balancing act. An excessively low LUMO level can diminish the open-circuit voltage (Voc), and the molecular structure must be carefully designed to prevent dye aggregation on the semiconductor surface, which can lead to performance degradation. The pyrrole unit itself, an electron-rich aromatic heterocycle, acts as a versatile building block within the π-bridge, influencing the dye's light-harvesting ability and overall stability.[3]

Comparative Performance Analysis of Nitropyrrole-Based Dyes

To provide a clear and objective comparison, the following table summarizes the photovoltaic performance of representative nitropyrrole-based dyes and contrasts them with a well-established ruthenium-based sensitizer (N719) and other relevant organic dyes. It is crucial to acknowledge that direct comparisons can be nuanced due to variations in experimental conditions across different studies.[4]

Dye Name/Structure IdentifierDonor Moietyπ-Bridge/Pyrrole MoietyAcceptor/Anchor GroupPCE (%)Jsc (mA/cm²)Voc (V)FFReference
Nitropyrrole-Based Dyes
JY1TriphenylamineThiophene-NitropyrroleNitro1.12*---[2]
F1TriphenylamineBiphenylNitro0.45---[1]
F2DiphenylamineBiphenylNitro<0.45---[1]
Pyrrole-Based Dyes (Non-Nitro)
Dye 19 (Hsu & Lin)ArylaminePyrrole-based2-Cyanoacrylic acid6.20---[3]
Series Average (Yen et al.)ArylaminePyrrole-based2-Cyanoacrylic acid4.77-6.18---[3]
Ruthenium-Based Standard
N719Ru(II) complexPolypyridylCarboxylic acid~7.2-11.0~15-22~0.7-0.8~0.6-0.7[5][6]
Other Organic Dyes
SFA-7TriphenylamineThiopheneCyanoacetamide7.56---[5]
SM4TriphenylaminePhenylDi-thiazolidine-5-one6.0914.130.6240.69[2][7]

Note: The efficiency of JY1 was significantly enhanced after applying a reverse bias, which is proposed to facilitate the attachment of the nitro group to the TiO₂ surface.

From the data, it is evident that while nitropyrrole-based dyes currently exhibit more modest power conversion efficiencies compared to the leading ruthenium complexes and some other classes of organic dyes, they represent a promising area of research. The ability to tune their electronic properties through synthetic modification holds significant potential for future performance enhancements. The comparatively lower efficiencies highlight the ongoing challenges in optimizing the molecular design to balance electron injection, light absorption, and charge recombination processes.

Experimental Protocols

To ensure the reproducibility and validation of research in this field, detailed experimental methodologies are essential. The following sections provide step-by-step protocols for the synthesis of a representative nitropyrrole-based dye, the fabrication of a DSSC device, and the characterization of its performance.

Synthesis of a Representative Triphenylamine-Nitropyrrole Dye

This protocol is a synthesized representation based on common synthetic strategies for D-π-A dyes.

Diagram of Synthetic Pathway

Synthesis A Triphenylamine B Vilsmeier-Haack Formylation A->B DMF, POCl3 C 4-formyltriphenylamine B->C D Wittig or Horner-Wadsworth-Emmons Reaction C->D Phosphonium ylide or phosphonate ester E Intermediate Aldehyde D->E F Knoevenagel Condensation E->F Piperidine, Acetonitrile G Final Nitropyrrole Dye F->G H Nitropyrrole Carboxylic Acid H->F

A representative synthetic pathway for a nitropyrrole dye.

Step-by-Step Procedure:

  • Formylation of the Donor: The synthesis typically begins with the formylation of the triphenylamine donor moiety using a Vilsmeier-Haack reaction with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce an aldehyde group.[7]

  • Extension of the π-Bridge: The π-conjugated bridge is then extended from the formylated donor. This can be achieved through various cross-coupling reactions such as Wittig or Horner-Wadsworth-Emmons reactions to introduce alkene or other conjugated spacers.

  • Introduction of the Nitropyrrole Acceptor: The final step involves the condensation of the intermediate aldehyde with a suitable nitropyrrole derivative containing an active methylene group, often a nitropyrrole acetic acid or similar compound. This is typically carried out via a Knoevenagel condensation catalyzed by a weak base like piperidine in a solvent such as acetonitrile.

  • Purification: The final dye product is purified using column chromatography on silica gel, followed by recrystallization to obtain a high-purity solid. Characterization is performed using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm the structure.

Fabrication of a Dye-Sensitized Solar Cell

The following protocol outlines the assembly of a standard DSSC for testing the performance of the synthesized nitropyrrole dye.[3][4]

Diagram of DSSC Fabrication Workflow

DSSC_Fabrication cluster_photoanode Photoanode Preparation cluster_counterelectrode Counter Electrode Preparation cluster_assembly Cell Assembly A FTO Glass Cleaning B TiO2 Paste Deposition (Doctor Blading) A->B C Sintering B->C D Dye Sensitization C->D G Sandwiching Electrodes with Sealant D->G E FTO Glass Cleaning F Platinum Deposition E->F F->G H Electrolyte Injection G->H I Sealing H->I

Workflow for the fabrication of a Dye-Sensitized Solar Cell.

Step-by-Step Procedure:

  • Photoanode Preparation:

    • Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.

    • Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.

    • Sinter the TiO₂-coated FTO glass at elevated temperatures (e.g., 450-500 °C) to ensure good particle necking and adhesion.

    • After cooling, immerse the TiO₂ electrode in a solution of the nitropyrrole dye in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol) for several hours to allow for dye adsorption.

  • Counter Electrode Preparation:

    • Clean another FTO glass substrate using the same procedure as for the photoanode.

    • Deposit a thin layer of a platinum catalyst onto the conductive side of the FTO glass, for example, by drop-casting a solution of H₂PtCl₆ in isopropanol followed by thermal decomposition.

  • Cell Assembly:

    • Place a thermoplastic sealant (e.g., Surlyn) around the TiO₂-coated area of the photoanode.

    • Position the platinum-coated counter electrode on top of the photoanode, offsetting the electrodes slightly to allow for electrical contact.

    • Heat the assembly to melt the sealant and bond the two electrodes together, leaving small holes for electrolyte injection.

    • Introduce the electrolyte solution (typically containing an I⁻/I₃⁻ redox couple in an organic solvent) into the space between the electrodes through the pre-drilled holes via vacuum backfilling or capillary action.

    • Seal the holes to prevent electrolyte leakage and solvent evaporation.

Performance Characterization of the DSSC

The photovoltaic performance of the fabricated DSSC is evaluated using a solar simulator and a potentiostat/galvanostat.[4][8]

Key Characterization Techniques:

  • Current Density-Voltage (J-V) Measurement: The DSSC is illuminated with a solar simulator (AM 1.5G, 100 mW/cm²), and the current is measured as the voltage is swept. From the J-V curve, the key performance parameters are extracted:

    • Open-Circuit Voltage (Voc): The voltage at which the current is zero.

    • Short-Circuit Current Density (Jsc): The current density at zero voltage.

    • Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmax * Vmax) / (Jsc * Voc).

    • Power Conversion Efficiency (PCE): The overall efficiency of the cell, calculated as (Jsc * Voc * FF) / Pin, where Pin is the power of the incident light.

  • Incident Photon-to-Current Conversion Efficiency (IPCE): This measurement determines the ratio of the number of collected electrons to the number of incident photons at a specific wavelength. The IPCE spectrum provides insights into the light-harvesting efficiency of the dye across the solar spectrum.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique used to investigate the internal charge transfer processes and recombination kinetics within the DSSC.

The Underlying Causality: Structure-Property Relationships

The performance of a nitropyrrole-based dye in a DSSC is a direct consequence of its molecular structure. The interplay between the donor, π-bridge, and acceptor moieties dictates the dye's electronic and optical properties.

Diagram of Key Molecular Interactions in a DSSC

DSSC_Principle cluster_dye Nitropyrrole Dye cluster_semiconductor TiO2 cluster_electrolyte Electrolyte D Donor pi π-Bridge (Pyrrole) CB Conduction Band D->CB 2. Electron Injection A Acceptor (Nitro) e e- VB Valence Band Redox I-/I3- Redox->D 3. Dye Regeneration Light Photon (hν) Light->D 1. Light Absorption e->Redox 4. Electron Transport & Redox Regeneration

Operating principle of a DSSC with a nitropyrrole dye.

  • Donor Strength: A stronger electron donor generally leads to a higher Highest Occupied Molecular Orbital (HOMO) level, which can improve light absorption at longer wavelengths (red-shift). However, the HOMO level must be sufficiently lower than the redox potential of the electrolyte to ensure efficient dye regeneration. Triphenylamine is a commonly used donor due to its good hole-transporting properties and stability.[5]

  • π-Bridge Structure: The nature of the π-conjugated spacer influences the planarity of the molecule, the extent of intramolecular charge transfer, and the absorption spectrum. The inclusion of the pyrrole ring can affect the dihedral angle between the donor and acceptor, which can be beneficial for charge separation.[3]

  • Acceptor and Anchoring Group: The nitro group, as a strong electron-withdrawing acceptor, is crucial for lowering the LUMO and anchoring the dye to the TiO₂. The strength of this anchoring and the electronic coupling it provides are critical for efficient electron injection.

Future Directions and Conclusion

The field of nitropyrrole-based dyes for DSSCs is ripe with opportunities for further research and development. While current efficiencies may not yet rival those of the leading sensitizers, the vast chemical space available for molecular design offers a clear path toward performance enhancement. Future work should focus on:

  • Systematic Molecular Engineering: Synthesizing and characterizing a broader range of nitropyrrole derivatives with varied donor and π-bridge structures to establish more definitive structure-property relationships.

  • Co-sensitization Strategies: Employing nitropyrrole dyes in conjunction with other sensitizers to create a panchromatic light-harvesting system that covers a wider portion of the solar spectrum.

  • Alternative Redox Shuttles: Investigating the compatibility and performance of nitropyrrole dyes with non-iodide-based electrolytes to potentially improve Voc and long-term stability.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-nitro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 2-nitro-1H-pyrrole. Developed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with field-proven best practices to ensure personnel safety and environmental compliance. The procedures outlined herein are designed to be a self-validating system, explaining the causality behind each recommendation to foster a culture of safety and responsibility in the laboratory.

Core Principles: Understanding the Hazard

This compound is a nitroaromatic compound. The presence of the nitro group (NO₂) significantly influences its chemical reactivity and toxicological profile. Nitroaromatic compounds are often toxic, environmentally persistent, and can pose combustion hazards.[1] Therefore, treating this compound as hazardous waste is the foundational principle of its management. Under no circumstances should this chemical or its residues be disposed of via standard laboratory sinks or in the general trash.[1][2][3]

Hazard Identification and Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, it is imperative to understand its specific hazards and equip oneself with the appropriate PPE.

GHS Hazard Profile

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazard statements.

Hazard CodeStatementGHS Pictogram
H302Harmful if swallowedGHS07 (Exclamation Mark)
H315Causes skin irritationGHS07 (Exclamation Mark)
H319Causes serious eye irritationGHS07 (Exclamation Mark)
H335May cause respiratory irritationGHS07 (Exclamation Mark)
Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to mitigate the risks of exposure during handling and disposal.

  • Hand Protection: Always wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use.[4][5] Contaminated gloves must be disposed of as hazardous waste.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][4]

  • Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[4]

  • Respiratory Protection: All handling of this compound, especially the solid form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Waste Characterization and Segregation: A Step-by-Step Protocol

Proper disposal begins with correct waste characterization and meticulous segregation. This is not merely a logistical step but a critical safety and compliance measure.

Protocol 1: Waste Characterization

  • Identify as Hazardous Waste: As a nitroaromatic compound with known health hazards, this compound must be classified as hazardous waste.[2] US EPA guidelines under 40 CFR Part 261.3 provide the framework for this determination.[2]

  • Segregate at the Source: Waste must be segregated at the point of generation.[6] Create a designated waste container specifically for this compound and materials contaminated with it.

  • Maintain Chemical Purity: Do not mix this compound waste with other chemical waste streams, especially incompatible ones like strong oxidizing or reducing agents.[2] Mixing wastes can lead to dangerous chemical reactions and complicates the disposal process.[3]

On-Site Handling and Storage Workflow

The following workflow outlines the mandatory steps for accumulating this compound waste in a laboratory setting, often referred to as a Satellite Accumulation Area (SAA).[7]

G cluster_0 Waste Generation & Collection cluster_1 Temporary Storage (SAA) cluster_2 Disposal Request start Generate this compound Waste container Select a chemically compatible, leak-proof container with a screw cap. start->container labeling Affix a Hazardous Waste Label. Clearly write 'this compound' and other components. container->labeling collect Place all contaminated materials (solid & liquid) into the container. labeling->collect close_container Keep container tightly closed except when adding waste. collect->close_container storage Store in a designated Satellite Accumulation Area (SAA). close_container->storage containment Place container in secondary containment to prevent spill spread. storage->containment check_full Monitor waste level. Is container 3/4 full? containment->check_full check_full->check_full request_pickup Contact institution's EHS department to schedule a waste pickup. check_full->request_pickup Yes

Caption: Workflow for On-Site Waste Handling and Storage.

Final Disposal Procedures: The Professional Pathway

The ultimate disposal of this compound must be handled by a licensed professional hazardous waste disposal service. The most common and effective method for nitroaromatic compounds is high-temperature incineration.[8]

Protocol 2: Arranging Final Disposal

  • Do Not Treat In-House: Do not attempt to neutralize or treat this compound waste in the laboratory. Such procedures can be dangerous and require specialized permits.[9]

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the sole authority for arranging the transport and disposal of hazardous waste.[1][3] They have contracts with certified disposal vendors.

  • Provide Documentation: When scheduling a pickup, provide the EHS department with an accurate description of the waste container's contents as detailed on the hazardous waste label.

  • Maintain Records: Keep a record of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

G spill Spill Occurs alert Alert personnel in the immediate area. Evacuate if necessary. spill->alert ppe Don appropriate PPE (gloves, goggles, lab coat, respirator if needed). alert->ppe contain Contain the spill using an inert absorbent material (e.g., vermiculite, sand). ppe->contain collect Carefully sweep or scoop up the contaminated absorbent material. contain->collect place_waste Place all cleanup materials into a designated hazardous waste container. collect->place_waste decontaminate Decontaminate the spill area with soap and water. place_waste->decontaminate dispose Seal, label, and dispose of the waste container via EHS. decontaminate->dispose

Caption: Step-by-Step Spill Response Protocol.

Immediate First Aid Measures [2][10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these rigorous, well-documented procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

A Researcher's Comprehensive Guide to the Safe Handling of 2-Nitro-1H-Pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Among these, 2-nitro-1H-pyrrole, a heterocyclic aromatic nitro compound, presents unique handling challenges due to its anticipated reactivity and potential hazards. This guide provides a deep, experience-driven framework for the safe handling, operational use, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.

Immediate Safety and Hazard Assessment

Before commencing any work with this compound, a thorough understanding of its potential hazards is paramount. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, by examining its structural analogues and the known properties of nitroaromatic compounds, we can establish a robust safety protocol. The presence of the nitro group on the pyrrole ring suggests that this compound should be treated as a substance with potential for thermal sensitivity and as an irritant.

Primary Hazards:

  • Irritation: Causes skin and serious eye irritation.[1]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[1]

  • Harmful if Swallowed: Acute oral toxicity is a significant concern.[1]

  • Thermal Instability: Aromatic nitro compounds can be thermally sensitive and may decompose exothermically. While specific data for this compound is lacking, this potential must be a guiding principle in its handling.

Precautionary Statements:

  • P261: Avoid breathing dust.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles are mandatory at all times. A face shield is strongly recommended when handling larger quantities or when there is a risk of splashing or dust generation to provide full-face protection.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact. For prolonged handling, consider double-gloving or using gloves with a higher level of chemical resistance. Always inspect gloves for integrity before each use and change them immediately upon contamination.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and accidental contact with flammable materials.
Respiratory Protection Dust Mask or RespiratorAll handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If this is not feasible, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2]
Footwear Closed-Toed ShoesSafety footwear should always be worn in areas where chemicals are used or stored. The footwear should cover and protect the entire foot.[3]

Operational Plan for Safe Handling

A systematic and meticulous approach to the handling of this compound is essential to mitigate risks. The following workflow provides a step-by-step guide from preparation to post-experiment cleanup.

Preparation and Engineering Controls
  • Fume Hood: All manipulations of this compound, including weighing and transferring, must be performed in a certified chemical fume hood to control exposure to dust and potential vapors.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit containing appropriate absorbent materials and neutralizers should be available in the immediate vicinity of the work area.

Experimental Workflow

The following diagram illustrates the key steps for the safe handling of this compound during a typical experimental procedure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_emergency Locate Emergency Equipment prep_fumehood->prep_emergency handle_weigh Weigh Compound in Fume Hood prep_emergency->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Occurs skin_remove Remove Contaminated Clothing exposure->skin_remove eye_rinse Rinse with Water for 15 min (P305+P351+P338) exposure->eye_rinse inhalation_fresh_air Move to Fresh Air exposure->inhalation_fresh_air ingestion_rinse Rinse Mouth with Water exposure->ingestion_rinse skin_wash Wash with Soap and Water for 15 min skin_remove->skin_wash skin_medical Seek Medical Attention skin_wash->skin_medical eye_medical Seek Immediate Medical Attention eye_rinse->eye_medical inhalation_medical Seek Medical Attention inhalation_fresh_air->inhalation_medical ingestion_no_vomit Do NOT Induce Vomiting ingestion_rinse->ingestion_no_vomit ingestion_medical Seek Immediate Medical Attention ingestion_no_vomit->ingestion_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.